2-(Azido-PEG2-amido)-1,3-propandiol
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
3-[2-(2-azidoethoxy)ethoxy]-N-(1,3-dihydroxypropan-2-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N4O5/c11-14-12-2-4-19-6-5-18-3-1-10(17)13-9(7-15)8-16/h9,15-16H,1-8H2,(H,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPVNVRTDKZLCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCN=[N+]=[N-])C(=O)NC(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Versatile Linker: A Technical Guide to 2-(Azido-PEG2-amido)-1,3-propandiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the evolving landscape of targeted therapeutics and bioconjugation, the strategic selection of linker molecules is paramount to the success of novel drug modalities. Among these, 2-(Azido-PEG2-amido)-1,3-propandiol has emerged as a critical building block, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth overview of its core applications, physicochemical properties, and detailed experimental protocols for its use in the laboratory.
Core Applications and Mechanism of Action
This compound is a heterobifunctional linker that features a terminal azide (B81097) group, a short polyethylene (B3416737) glycol (PEG) spacer, and a 1,3-propandiol moiety. This distinct architecture makes it a versatile tool for a range of applications in drug development and chemical biology.
Primary Applications:
-
PROTAC Synthesis: The most prominent application of this linker is in the construction of PROTACs.[1][2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] The this compound serves as the crucial connection between the target protein ligand and the E3 ligase ligand.
-
Bioconjugation and "Click Chemistry": The terminal azide group is a key functional handle for "click chemistry," a set of biocompatible and highly efficient chemical reactions. Specifically, it readily participates in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions.[1] This allows for the covalent attachment of the linker to molecules containing an alkyne group, such as modified proteins, peptides, or fluorescent labels.
-
Drug Delivery Systems: The PEG spacer enhances the aqueous solubility and reduces the immunogenicity of the resulting conjugate, making it valuable in the development of targeted drug delivery systems and diagnostic agents.[3] The 1,3-propandiol group can be further functionalized, offering additional points of attachment or modification.[4]
Physicochemical and Technical Data
| Property | Value | Source(s) |
| Chemical Name | This compound | [2][5][6] |
| CAS Number | 1398044-52-4 | [2][5][6] |
| Molecular Formula | C10H20N4O5 | [2][5] |
| Molecular Weight | 276.29 g/mol (or 276.3 g/mol ) | [2][5] |
| Purity | >95% to >98% | [2][5][7] |
| Appearance | Typically a colorless oil or white to off-white solid | [8] |
| Solubility | Soluble in water, DMSO, DMF, DCM, and other aqueous buffers | [8][9] |
| Storage | Recommended storage at -20°C for long-term stability | [8] |
Experimental Protocols
The following is a detailed, representative protocol for the use of this compound in a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This protocol is a general guideline and may require optimization for specific substrates and applications.
Objective: To conjugate an alkyne-functionalized molecule (e.g., a target protein ligand) with this compound.
Materials:
-
Alkyne-functionalized molecule of interest
-
This compound
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand
-
An appropriate solvent (e.g., DMSO, DMF, or an aqueous buffer)
-
Nitrogen or Argon gas
-
Reaction vessel
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the alkyne-functionalized molecule in the chosen reaction solvent.
-
Prepare a stock solution of this compound in the same solvent.
-
Prepare a 100 mM stock solution of CuSO4 in deionized water.
-
Prepare a fresh 1 M stock solution of sodium ascorbate in deionized water immediately before use.
-
Prepare a 10-100 mM stock solution of the THPTA or TBTA ligand in a compatible solvent (e.g., DMSO or water).
-
-
Reaction Setup:
-
In a reaction vessel, add the alkyne-functionalized molecule from its stock solution (1 equivalent).
-
Add the this compound stock solution (typically 1.1 to 1.5 equivalents).
-
Add the reaction solvent to achieve the desired final concentration.
-
Add the ligand stock solution (e.g., THPTA) to the reaction mixture. A 1:2 molar ratio of CuSO4 to ligand is common.
-
-
Degassing:
-
Degas the reaction mixture by bubbling with nitrogen or argon gas for 15-30 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.
-
-
Reaction Initiation:
-
Initiate the reaction by adding the CuSO4 stock solution (typically 25 equivalents relative to the azide).
-
Immediately follow with the addition of the freshly prepared sodium ascorbate stock solution (typically 40 equivalents relative to the azide) to reduce Cu(II) to the active Cu(I) catalyst.
-
-
Reaction and Monitoring:
-
Allow the reaction to proceed at room temperature with stirring.
-
Monitor the progress of the reaction using an appropriate analytical technique, such as LC-MS or TLC.
-
-
Purification:
-
Once the reaction is complete, the resulting conjugate can be purified using standard techniques such as HPLC or column chromatography.
-
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the biological context and experimental procedures, the following diagrams are provided.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for CuAAC conjugation.
Conclusion
This compound is a valuable and versatile tool in the field of drug discovery and development. Its utility as a PROTAC linker and its compatibility with click chemistry make it an essential component in the synthesis of sophisticated bioconjugates. While specific quantitative data for this molecule is limited, the provided protocols and technical information offer a solid foundation for its successful implementation in research and development settings. As the field of targeted protein degradation continues to expand, the importance of well-defined linkers like this compound will undoubtedly grow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 3. Azido-PEG-azide | AxisPharm [axispharm.com]
- 4. 2-(Azido-PEG2-amido)-1,3-propandiol_1398044-52-4_新研博美 [xinyanbm.com]
- 5. precisepeg.com [precisepeg.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Azide | BroadPharm [broadpharm.com]
- 8. creativepegworks.com [creativepegworks.com]
- 9. creativepegworks.com [creativepegworks.com]
The Core Functionality of 2-(Azido-PEG2-amido)-1,3-propanediol: A Technical Guide for Advanced Bioconjugation and Proteolysis Targeting
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-(Azido-PEG2-amido)-1,3-propanediol, a bifunctional linker molecule integral to the advancement of targeted protein degradation and other sophisticated bioconjugation strategies. We will explore its mechanism of action as a chemical tool, its role in the formation of Proteolysis Targeting Chimeras (PROTACs), and the experimental protocols for its application.
Introduction: A Versatile Tool for Molecular Linkage
2-(Azido-PEG2-amido)-1,3-propanediol is not a pharmacologically active agent with a direct mechanism of action on a biological target. Instead, its "action" is defined by its chemical reactivity and its function as a versatile linker. It is a key component in the synthesis of PROTACs, which are novel therapeutic modalities designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2][3] This molecule contains three key functional domains:
-
An azide (B81097) group (N3) for highly specific covalent bond formation via "click chemistry".[1][4]
-
A hydrophilic polyethylene (B3416737) glycol (PEG) spacer (PEG2) to improve solubility and pharmacokinetic properties of the final conjugate.[4][5]
-
A 1,3-propanediol group which provides two hydroxyl (-OH) moieties for further chemical modification and attachment to other molecules.[6]
Its primary application is in connecting a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase, forming a ternary complex that leads to the degradation of the target protein.[1]
Physicochemical Properties
The fundamental properties of 2-(Azido-PEG2-amido)-1,3-propanediol are summarized below. These details are crucial for experimental design, including reaction stoichiometry and storage conditions.
| Property | Value | Reference |
| CAS Number | 1398044-52-4 | [3] |
| Molecular Formula | C10H20N4O5 | [3][7] |
| Molecular Weight | 276.29 g/mol | [3][7] |
| Purity | Typically ≥95% - 98% | [3][5] |
| Appearance | Varies (consult supplier data) | [8] |
| Storage Conditions | 2-8°C, sealed, dry | [5] |
| Shipping Conditions | Ambient temperature | [8] |
Mechanism of Action: Facilitating Proximity-Induced Proteolysis
The utility of 2-(Azido-PEG2-amido)-1,3-propanediol is realized when it is incorporated into a PROTAC. The mechanism of the resulting PROTAC is a multi-step process facilitated by the linker.
-
Ternary Complex Formation: The PROTAC molecule, containing the linker, simultaneously binds to the target Protein of Interest (POI) and an E3 ubiquitin ligase, bringing them into close proximity.
-
Ubiquitination: The E3 ligase, now positioned near the POI, facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI.
-
Proteasomal Recognition: The polyubiquitinated POI is recognized by the 26S proteasome, the cell's primary machinery for protein degradation.
-
Degradation: The proteasome unfolds and degrades the POI into small peptide fragments, effectively eliminating it from the cell. The PROTAC molecule is then released and can engage another POI and E3 ligase, acting catalytically.
The 2-(Azido-PEG2-amido)-1,3-propanediol linker is critical in this process. Its length, flexibility, and chemical composition, provided by the PEG2 spacer, are determining factors in the stability and efficiency of the ternary complex, thus directly influencing the efficacy of the final PROTAC.[4]
Core Reactivity: The Role of Click Chemistry
The azide group is the key reactive handle on this linker, enabling its conjugation to other molecules through click chemistry.[1] This family of reactions is known for high yields, specificity, and biocompatibility.[9] The two primary forms of click chemistry utilized with this linker are:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is a highly efficient reaction where the azide group on the linker reacts with a terminal alkyne on another molecule in the presence of a copper(I) catalyst to form a stable triazole ring.[1][9]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To avoid the potential cytotoxicity of a copper catalyst in biological systems, SPAAC can be employed. This reaction involves the azide group reacting with a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), without the need for a metal catalyst.[1][9]
Experimental Protocols
The following are generalized protocols for the use of 2-(Azido-PEG2-amido)-1,3-propanediol. Specific concentrations, solvents, and reaction times should be optimized for each unique application.
Protocol 1: General CuAAC Conjugation
Objective: To conjugate the azide-linker to an alkyne-containing molecule.
Materials:
-
2-(Azido-PEG2-amido)-1,3-propanediol
-
Alkyne-functionalized molecule of interest
-
Solvent (e.g., DMSO, DMF, or a mixture with water/buffer)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Copper ligand (e.g., THPTA, TBTA)
Methodology:
-
Dissolve the alkyne-functionalized molecule and a slight molar excess (e.g., 1.1-1.5 equivalents) of 2-(Azido-PEG2-amido)-1,3-propanediol in the chosen solvent.
-
In a separate vial, prepare the catalyst solution. Premix CuSO4 (e.g., 0.1 eq) and the copper ligand (e.g., 0.5 eq) in the solvent.
-
Add the catalyst solution to the reaction mixture containing the azide and alkyne.
-
Initiate the reaction by adding a freshly prepared solution of the reducing agent (e.g., Sodium Ascorbate, 1-2 eq).
-
Allow the reaction to proceed at room temperature for 1-4 hours, or as optimized. Monitor reaction progress using an appropriate analytical technique (e.g., LC-MS, HPLC).
-
Upon completion, purify the conjugate using standard methods such as chromatography (e.g., silica (B1680970) gel, reverse-phase HPLC) or precipitation.
Protocol 2: General SPAAC Conjugation
Objective: To conjugate the azide-linker to a DBCO- or BCN-containing molecule.
Materials:
-
2-(Azido-PEG2-amido)-1,3-propanediol
-
DBCO- or BCN-functionalized molecule of interest
-
Biocompatible solvent (e.g., PBS, DMSO)
Methodology:
-
Dissolve the cyclooctyne-functionalized molecule in the chosen solvent.
-
Add 2-(Azido-PEG2-amido)-1,3-propanediol (typically 1.1-2.0 equivalents).
-
Allow the reaction to proceed at room temperature. Reaction times can vary significantly (from 30 minutes to 24 hours) depending on the reactants and their concentrations.
-
Monitor the reaction progress by LC-MS or another suitable method.
-
Purify the final conjugate using a method appropriate for the product's properties, such as dialysis, size-exclusion chromatography, or HPLC.
Protocol 3: Conceptual Workflow for PROTAC Synthesis
This workflow outlines the general steps to create a PROTAC using this linker.
Conclusion
2-(Azido-PEG2-amido)-1,3-propanediol is a powerful and versatile chemical tool for researchers in drug discovery and chemical biology. Its well-defined reactive ends, combined with the beneficial properties of the PEG spacer, make it an ideal building block for the rational design and synthesis of PROTACs and other complex bioconjugates. Understanding its core chemical reactivity through click chemistry is fundamental to harnessing its potential in developing next-generation therapeutics and research agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-(Azido-PEG2-amido)-1,3-propandiol | TargetMol [targetmol.com]
- 3. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 4. This compound, CAS 1398044-52-4 | AxisPharm [axispharm.com]
- 5. 2-(Azido-PEG2-amido)-13-propandiol [myskinrecipes.com]
- 6. 2-(Azido-PEG2-amido)-1,3-propandiol_1398044-52-4_新研博美 [xinyanbm.com]
- 7. scbt.com [scbt.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Azide | BroadPharm [broadpharm.com]
An In-depth Technical Guide to the Azido-PEG2-propanediol Linker
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of the Azido-PEG2-propanediol linker, a versatile tool in bioconjugation and drug development. The information presented herein is intended to support researchers in designing and executing experiments involving this linker, with a focus on its application in creating well-defined bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Properties of 2-(Azido-PEG2-amido)-1,3-propanediol
The linker commonly referred to as Azido-PEG2-propanediol is chemically identified as 2-(Azido-PEG2-amido)-1,3-propanediol. It is a heterobifunctional linker featuring a terminal azide (B81097) group for "click chemistry" and a 1,3-propanediol (B51772) moiety, which provides two hydroxyl groups for further derivatization. The short polyethylene (B3416737) glycol (PEG) spacer enhances its solubility and flexibility.
Physical Properties
The physical characteristics of 2-(Azido-PEG2-amido)-1,3-propanediol are summarized in the table below, based on data from various chemical suppliers.
| Property | Value | Reference(s) |
| Chemical Name | 2-(Azido-PEG2-amido)-1,3-propanediol | [1] |
| CAS Number | 1398044-52-4 | [1][2] |
| Molecular Formula | C10H20N4O5 | [1] |
| Molecular Weight | 276.29 g/mol (some sources may list 276.3 g/mol ) | [1][3] |
| Appearance | White to off-white solid or powder | [4] |
| Purity | Typically >95% or >96% | [1] |
| Solubility | Soluble in DMSO and DMF. The PEG spacer enhances solubility in aqueous media. | [5][6] |
| Storage | Recommended to be stored at -20°C, kept dry and protected from light. | [4][5] |
Chemical Properties and Reactivity
The chemical utility of this linker is defined by its two key functional groups: the azide and the diol.
-
Azide Group : The terminal azide (N3) group is the reactive handle for "click chemistry". It readily participates in two main types of bioorthogonal reactions:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This reaction with a terminal alkyne is highly efficient and forms a stable triazole linkage. It requires a copper(I) catalyst, which is often generated in situ from a copper(II) salt and a reducing agent.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : This is a copper-free click chemistry reaction that occurs between the azide and a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.[7][8]
-
-
1,3-Propanediol Group : This moiety offers two primary hydroxyl (-OH) groups. These can be used for further chemical modifications, such as esterification or etherification, allowing for the attachment of other molecules or for immobilization to a solid support.
-
PEG Spacer : The diethylene glycol (PEG2) spacer is hydrophilic, which generally improves the solubility of the linker and the resulting conjugates in aqueous buffers. It also provides flexibility and reduces steric hindrance, which can be beneficial for the accessibility of the reactive groups.[5]
-
Amide Bond : The linker contains a stable amide bond, which contributes to its overall chemical robustness under a variety of reaction conditions.[5]
Applications in Research and Drug Development
The unique combination of an azide for click chemistry and a diol for further functionalization makes this linker a valuable tool in several areas:
-
PROTACs Synthesis : This linker is widely used in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule with two ligands connected by a linker; one ligand binds to a target protein, and the other recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[4][7]
-
Antibody-Drug Conjugates (ADCs) : The linker can be used to attach cytotoxic drugs to antibodies. The azide group allows for a specific and stable conjugation to an alkyne-modified antibody (or vice versa).
-
Bioconjugation and Labeling : It can be used to attach probes, such as fluorescent dyes or biotin, to biomolecules for detection and imaging purposes.
-
Surface Modification : The hydroxyl groups can be used to attach the linker to surfaces, which can then be functionalized with biomolecules via the azide group.
Experimental Protocols
Representative Protocol: Antibody Conjugation via SPAAC
This protocol describes the conjugation of an azide-containing linker to a DBCO-modified antibody.
Materials:
-
DBCO-modified antibody in an azide-free buffer (e.g., PBS, pH 7.4).
-
2-(Azido-PEG2-amido)-1,3-propanediol.
-
Anhydrous DMSO.
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns).
-
Reaction tubes.
Procedure:
-
Prepare a stock solution of the linker: Dissolve 2-(Azido-PEG2-amido)-1,3-propanediol in anhydrous DMSO to a concentration of 10 mM.
-
Prepare the antibody: Adjust the concentration of the DBCO-modified antibody to 1-5 mg/mL in PBS, pH 7.4.
-
Reaction setup: Add a 5- to 20-fold molar excess of the 10 mM linker stock solution to the antibody solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid denaturation of the antibody.
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.[9] The reaction progress can be monitored by analyzing the disappearance of the DBCO absorbance at around 309 nm.[10]
-
Purification: Remove the excess, unreacted linker using a desalting column or through size-exclusion chromatography (SEC).[]
-
Characterization: The final conjugate can be characterized by SDS-PAGE (which should show a shift in molecular weight), UV-Vis spectroscopy, and mass spectrometry to confirm conjugation and determine the degree of labeling.
Representative Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of the azide linker to an alkyne-modified molecule (e.g., a small molecule drug or a protein).
Materials:
-
Alkyne-modified molecule.
-
2-(Azido-PEG2-amido)-1,3-propanediol.
-
Copper(II) sulfate (B86663) (CuSO4).
-
A copper(I)-stabilizing ligand (e.g., THPTA).
-
A reducing agent (e.g., sodium ascorbate).
-
Reaction buffer (e.g., phosphate (B84403) buffer, pH 7).
-
Anhydrous DMSO or DMF.
Procedure:
-
Prepare stock solutions:
-
Dissolve the alkyne-modified molecule and the azide linker in DMSO or DMF.
-
Prepare a 100 mM stock solution of CuSO4 in water.
-
Prepare a 200 mM stock solution of THPTA in water.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate (B8700270) in water.[12]
-
-
Reaction setup:
-
Initiate the reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the catalytic Cu(I) species.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction should be protected from light.[12]
-
Purification: The purification method will depend on the nature of the conjugate. For small molecules, purification can be achieved by reversed-phase HPLC. For proteins, size-exclusion chromatography or other protein purification techniques are appropriate.[][14][15]
Visualizations
Chemical Structure
Caption: Structure of the Azido-PEG2-propanediol linker.
Experimental Workflow for Antibody Conjugation (SPAAC)
Caption: A typical experimental workflow for antibody conjugation.
Click Chemistry Reaction Pathways
References
- 1. precisepeg.com [precisepeg.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 4. 2-(Azido-PEG2-amido)-1,3-propandiol | TargetMol [targetmol.com]
- 5. This compound, CAS 1398044-52-4 | AxisPharm [axispharm.com]
- 6. medkoo.com [medkoo.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 12. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 14. blob.phenomenex.com [blob.phenomenex.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Technical Guide: 2-(Azido-PEG2-amido)-1,3-propanediol (CAS 1398044-52-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Azido-PEG2-amido)-1,3-propanediol is a heterobifunctional, polyethylene (B3416737) glycol (PEG)-based linker molecule designed for applications in bioconjugation, drug delivery, and the synthesis of complex biomolecules. It is particularly prominent in the development of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible, hydrophilic spacer connecting a target protein-binding ligand to an E3 ubiquitin ligase-recruiting moiety.[1][2][3][4]
This molecule, identified by CAS number 1398044-52-4, incorporates three key functional elements:
-
An azide group (N₃) , which serves as a versatile handle for "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][5]
-
A short diethylene glycol (PEG2) spacer , which enhances aqueous solubility and provides conformational flexibility to the linked molecules.[6][7]
-
A 1,3-propanediol moiety , derived from serinol, which provides two primary hydroxyl groups available for further chemical modification or to improve the molecule's overall hydrophilicity.
This guide provides a comprehensive overview of the technical data, synthesis, and experimental applications of 2-(Azido-PEG2-amido)-1,3-propanediol.
Physicochemical and Structural Data
While detailed experimental data such as melting point, boiling point, and specific solubility values are not widely published, the fundamental properties have been reported by various suppliers. This information is summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 1398044-52-4 | [5][8][9] |
| Molecular Formula | C₁₀H₂₀N₄O₅ | [5][9] |
| Molecular Weight | 276.29 g/mol | [9] |
| Purity | Typically ≥95% | [7] |
| SMILES | O=C(NC(CO)CO)CCOCCOCCN=[N+]=[N-] | [5][6] |
| Appearance | Varies; often a solid or oil | N/A |
| Storage Conditions | Store at -20°C, protect from light | [6] |
Note: Specific properties like appearance and exact purity should be confirmed with the Certificate of Analysis from the supplier.
Proposed Synthesis Pathway
A definitive, peer-reviewed synthesis protocol for 2-(Azido-PEG2-amido)-1,3-propanediol has not been identified in the public literature. However, based on its chemical structure, a plausible and logical synthetic route involves two key steps: the synthesis of an azido-PEG2-carboxylic acid intermediate, followed by its amide coupling with 2-amino-1,3-propanediol (B45262) (serinol).
References
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. uvic.ca [uvic.ca]
- 3. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ucd.ie [ucd.ie]
- 6. medchemexpress.com [medchemexpress.com]
- 7. precisepeg.com [precisepeg.com]
- 8. safety.pitt.edu [safety.pitt.edu]
- 9. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
The Pivotal Role of the Azide Group in PEGylated Propanediol Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of functional groups within linker molecules is a cornerstone of modern bioconjugation and drug delivery. Among these, the azide (B81097) moiety, particularly within the framework of Poly(ethylene glycol) (PEG) and propanediol (B1597323) units, has emerged as a powerful tool. This technical guide provides a comprehensive overview of the synthesis, application, and fundamental importance of azide-functionalized PEGylated propanediol linkers in the development of advanced therapeutics and diagnostics.
The Core Functionality: The Azide Group as a Bioorthogonal Handle
The primary and most critical role of the azide group (-N₃) in these linkers is to serve as a highly specific and bioorthogonal reactive handle for "click chemistry". This set of reactions is characterized by high yields, stereospecificity, and tolerance to a wide range of functional groups and aqueous environments, making them ideal for biological applications.
The two main types of click chemistry reactions involving azides are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide, catalyzed by a copper(I) species. It is known for its high reaction rates and efficiency.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of the copper catalyst in living systems, SPAAC utilizes a strained cyclooctyne (B158145) (e.g., dibenzocyclooctyne, DBCO) that reacts spontaneously with an azide without the need for a metal catalyst.
The azide group's utility stems from its unique properties:
-
Bioorthogonality: Azides are largely absent in biological systems and do not react with endogenous functional groups, ensuring highly specific conjugation.
-
Stability: The azide group is stable under a wide range of physiological conditions, including varying pH and temperature, allowing for flexible reaction and storage conditions.
-
Small Size: The compact nature of the azide group minimizes steric hindrance and is less likely to interfere with the biological activity of the conjugated molecule.
The Modulating Backbone: PEG and Propanediol
The PEG and propanediol components of the linker provide crucial physicochemical properties that enhance the overall performance of the bioconjugate.
Poly(ethylene glycol) (PEG)
PEG is a hydrophilic and biocompatible polymer that imparts several advantageous properties:
-
Increased Solubility: PEGylation significantly enhances the aqueous solubility of hydrophobic drugs and biomolecules.
-
Improved Pharmacokinetics: The hydrophilic PEG chain creates a hydration shell around the conjugate, increasing its hydrodynamic radius. This can reduce renal clearance and extend the circulation half-life of the therapeutic.
-
Reduced Immunogenicity: The PEG chain can shield the bioconjugate from the host's immune system, reducing its immunogenicity.
-
Enhanced Stability: PEGylation can protect the conjugated protein or peptide from proteolytic degradation.
Propanediol
The inclusion of propanediol (specifically 1,3-propanediol) units within the PEG linker can further modulate its properties:
-
Conformational Flexibility: The three-carbon backbone of propanediol can alter the conformational flexibility of the linker compared to the two-carbon ethylene (B1197577) glycol units of PEG. This can influence the spatial orientation of the conjugated molecules.
-
Hydrophilicity Balance: While still hydrophilic, the additional methylene (B1212753) group in propanediol slightly reduces the overall hydrophilicity compared to a pure PEG chain of the same length. This can be advantageous in fine-tuning the solubility and membrane permeability of the conjugate.
-
Biocompatibility: 1,3-propanediol (B51772) is a biocompatible and biodegradable building block, often produced from renewable resources, making it an attractive component for "green" chemistry approaches.
Quantitative Data for Linker Performance
The following tables summarize key quantitative data related to the performance of azide-PEGylated linkers in bioconjugation.
Table 1: Comparison of CuAAC and SPAAC Reaction Parameters
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Rate | Very fast (second-order rate constants typically 10 to 10⁴ M⁻¹s⁻¹) | Slower than CuAAC, dependent on cyclooctyne (rate constants typically 10⁻³ to 1 M⁻¹s⁻¹) |
| Catalyst Requirement | Copper(I) salt (e.g., CuI, CuSO₄ with a reducing agent) | None (metal-free) |
| Biocompatibility | Potential for cytotoxicity due to copper catalyst | Highly biocompatible, suitable for in vivo applications |
| Regioselectivity | Highly regioselective, yielding the 1,4-disubstituted triazole | Not regioselective, yields a mixture of regioisomers |
| Typical Reaction Conditions | Aqueous buffers, room temperature | Physiological conditions (pH 7.4, 37°C) |
| Yield | Generally >90% | Generally >85% |
Table 2: Stability of Antibody-Drug Conjugates (ADCs) with Different Linkers
| Linker Type | Condition | Stability Metric | Result | Reference |
| Valine-Citrulline (vc) Linker | Human Plasma, 37°C, 6 days | % Free MMAE | <1% | [1] |
| Valine-Citrulline (vc) Linker | Rat Plasma, 37°C, 6 days | % Free MMAE | 2.5% | [1] |
| Acid-Cleavable Hydrazone | Human and Mouse Plasma | Half-life (t₁/₂) | ~2 days | [2] |
| Silyl Ether-Based Acid-Cleavable | - | - | Improved stability over hydrazone | [2] |
| Maleimide-Dipeptide | Human Plasma, 72 hours | % Degradation | 38% | [2] |
| Maleimide-Dipeptide (MD-linker) | Human Plasma, 120 hours | % Degradation | 3% | [2] |
Table 3: Pharmacokinetic Parameters of ADCs with PEGylated Linkers
| ADC Construct | Linker Type | Half-life (t₁/₂) in mice | Clearance Rate | Reference |
| Trastuzumab-DM1 (Kadcyla®) | Non-cleavable SMCC | - | - | [3] |
| Amide-linked ADC | Linear 24-unit PEG | - | Faster than pendant PEG | [3] |
| Amide-linked ADC | Pendant two 12-unit PEG chains | - | Slower than linear PEG | [3] |
Experimental Protocols
Synthesis of a Heterobifunctional Azide-PEG-Propanediol-NHS Ester Linker
This protocol describes a general approach for synthesizing a heterobifunctional linker with an azide for click chemistry and an NHS ester for reaction with primary amines.
Materials:
-
α-Hydroxy-ω-carboxy-PEG-propanediol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Sodium azide (NaN₃)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Diethyl ether
Procedure:
-
Mesylation of the Hydroxyl Group:
-
Dissolve α-hydroxy-ω-carboxy-PEG-propanediol in anhydrous DCM.
-
Add TEA to the solution and cool to 0°C.
-
Slowly add MsCl and stir the reaction mixture at room temperature overnight.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the mesylated intermediate.
-
-
Azidation:
-
Dissolve the mesylated intermediate in anhydrous DMF.
-
Add NaN₃ and heat the reaction mixture at 80°C for 24 hours.
-
After cooling to room temperature, pour the reaction mixture into cold water and extract with DCM.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the azide-PEG-propanediol-carboxylic acid.
-
-
NHS Ester Formation:
-
Dissolve the azide-PEG-propanediol-carboxylic acid in anhydrous DCM.
-
Add NHS and DCC and stir the reaction at room temperature for 12 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate and precipitate the product by adding cold diethyl ether.
-
Collect the solid product by filtration and dry under vacuum to obtain the final Azide-PEG-Propanediol-NHS ester.
-
Protein Labeling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the general procedure for conjugating an alkyne-modified molecule to an azide-functionalized protein.
Materials:
-
Azide-functionalized protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
Alkyne-containing molecule (e.g., a drug or a fluorescent dye)
-
Copper(II) sulfate (CuSO₄) solution (e.g., 50 mM in water)
-
Sodium ascorbate (B8700270) solution (e.g., 50 mM in water, freshly prepared)
-
Copper-chelating ligand (e.g., THPTA or TBTA) solution (e.g., 10 mM in DMSO)
-
Desalting column
Procedure:
-
Reaction Setup:
-
To the azide-functionalized protein solution, add the alkyne-containing molecule (typically a 5-20 fold molar excess).
-
Add the copper-chelating ligand to the reaction mixture.
-
-
Catalyst Addition:
-
Sequentially add the CuSO₄ solution and the freshly prepared sodium ascorbate solution to the reaction mixture. The final concentrations are typically in the range of 0.1-1 mM for copper and 1-5 mM for ascorbate.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., SDS-PAGE, HPLC, or mass spectrometry).
-
-
Purification:
-
Remove the excess reagents and catalyst by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.
-
In Vitro Plasma Stability Assay of an Antibody-Drug Conjugate (ADC)
This protocol describes a method to assess the stability of an ADC in plasma.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Human plasma (or plasma from other species of interest)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Analytical method for ADC and free drug quantification (e.g., ELISA, HPLC-MS)
Procedure:
-
Incubation:
-
Dilute the ADC to a final concentration in pre-warmed plasma (e.g., 1 mg/mL).
-
Incubate the mixture at 37°C.
-
-
Time Points:
-
At designated time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot of the plasma-ADC mixture.
-
-
Sample Processing:
-
Immediately process the samples to stop any further degradation. This may involve freezing at -80°C or immediate analysis.
-
-
Analysis:
Visualizing the Core Concepts
Signaling Pathway: Antibody-Drug Conjugate (ADC) Internalization and Payload Release
Caption: Workflow of ADC internalization and payload-induced cell death.
Experimental Workflow: Protein Bioconjugation using Azide-PEG-NHS Linker and SPAAC
Caption: Experimental workflow for protein bioconjugation via SPAAC.
Logical Relationship: Key Components and Their Contributions
References
- 1. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 5. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
The Strategic Advantage of PEG2 Spacers in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of bioconjugation, the choice of a linker molecule is paramount to the success of the resulting conjugate. Among the diverse array of available options, short polyethylene (B3416737) glycol (PEG) spacers, particularly diethylene glycol (PEG2), have emerged as a critical tool for optimizing the performance of bioconjugates. This technical guide provides a comprehensive overview of the core benefits of employing a PEG2 spacer, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to illuminate the fundamental principles and practical applications of this versatile linker.
Core Benefits of PEG2 Spacers in Bioconjugation
The incorporation of a PEG2 spacer into a bioconjugate's design imparts a range of advantageous properties that address common challenges in drug development and diagnostics. These benefits stem from the inherent physicochemical characteristics of the repeating ethylene (B1197577) glycol units.
Enhanced Hydrophilicity and Solubility: A frequent hurdle in the development of bioconjugates, especially antibody-drug conjugates (ADCs), is the hydrophobic nature of many potent payloads. This can lead to aggregation, which in turn can compromise efficacy and induce an immunogenic response. The hydrophilic nature of the PEG2 spacer increases the overall water solubility of the bioconjugate, mitigating aggregation and improving its formulation and handling characteristics.[][2]
Reduced Immunogenicity and Enhanced Stability: The PEG2 spacer can form a protective hydration shell around the bioconjugate. This "shielding" effect can mask immunogenic epitopes on the payload or the linker itself, thereby reducing the likelihood of an adverse immune response.[][2] This hydration layer also offers protection against enzymatic degradation, leading to enhanced stability in biological fluids.[]
Improved Pharmacokinetics: By augmenting hydrophilicity and stability, the PEG2 spacer can positively influence the pharmacokinetic (PK) profile of a bioconjugate. This often translates to a longer circulation half-life and can modify the biodistribution, leading to increased drug exposure at the target site and an improved therapeutic index.[3][4]
Optimal Spacing and Flexibility: The defined and relatively short length of the PEG2 spacer provides crucial spatial separation between the conjugated molecules. This prevents steric hindrance, ensuring that the biological activity of a protein or antibody is not impeded by the attached payload. The flexibility of the PEG chain also allows the conjugated molecule to maintain its native conformation and function.
Quantitative Impact of PEG Spacers
The length of the PEG spacer is a critical design parameter that must be optimized for each specific application. The following tables summarize quantitative data from various studies, illustrating the impact of PEG spacer length on key bioconjugate properties.
| Application/Molecule | Spacer Length | Observation | Source |
| Trastuzumab-MMAD Conjugate | PEG2 | Higher Drug-to-Antibody Ratio (DAR) achieved compared to PEG8. | [5] |
| Trastuzumab-MMAD Conjugate | PEG8 | Associated with increased aggregation compared to PEG2. | [5] |
| 68Ga-NOTA-RM26 (Bombesin analog) | PEG2 | LogD value: -2.27 ± 0.07. | [5][6] |
| 68Ga-NOTA-RM26 (Bombesin analog) | PEG3 | Showed lower liver uptake in vivo compared to other lengths. | [5] |
| 68Ga-NOTA-RM26 (Bombesin analog) | PEG6 | LogD value: -2.50 ± 0.09. | [6] |
| Linker Architecture (DAR 8) | Clearance (mL/day/kg) | Source |
| Linear (L-PEG24) | High | [7] |
| Pendant (P-(PEG12)2) | Low | [7] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of bioconjugation strategies. Below are two common protocols utilizing PEG2 spacers.
Protocol 1: Amine-Reactive Conjugation using an NHS-Ester PEG2 Linker
This protocol describes the conjugation of a molecule to a protein via primary amines (e.g., lysine (B10760008) residues) using an N-hydroxysuccinimide (NHS) ester-functionalized PEG2 linker.
Materials:
-
Protein to be conjugated in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-PEG2-payload linker
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.[5]
-
Linker Preparation: Immediately before use, dissolve the NHS-PEG2-payload linker in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.[8][9]
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved linker to the protein solution. Gently mix and incubate for 30-60 minutes at room temperature or 2 hours on ice.[3][9] The final concentration of the organic solvent should be less than 10% of the total reaction volume.[3]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove unreacted linker and byproducts by SEC or dialysis against a suitable storage buffer.[9]
-
Characterization: Characterize the conjugate to determine the drug-to-antibody ratio (DAR), purity, and aggregation state using techniques such as UV-Vis spectroscopy, HIC-HPLC, SEC, and mass spectrometry.[]
Protocol 2: Thiol-Reactive Conjugation using a Maleimide-PEG2 Linker
This protocol outlines the conjugation of a molecule to a protein via free sulfhydryl groups (e.g., from reduced cysteines) using a maleimide-functionalized PEG2 linker.
Materials:
-
Protein with free thiol groups in a degassed, thiol-free buffer (e.g., PBS, pH 7.0-7.5)
-
Maleimide-PEG2-payload linker
-
Anhydrous DMSO or DMF
-
(Optional) Reducing agent (e.g., TCEP)
-
Purification system (e.g., SEC or dialysis)
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.[10] If necessary, reduce disulfide bonds by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature.[4]
-
Linker Preparation: Immediately before use, dissolve the Maleimide-PEG2-payload linker in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.[10]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved linker to the protein solution. Gently mix and incubate for 2 hours at room temperature or overnight at 4°C, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.[4]
-
Purification: Purify the conjugate from unreacted linker and byproducts using SEC or dialysis.
-
Characterization: Analyze the final conjugate for DAR, purity, and aggregation using appropriate analytical techniques.
Visualizing the Role of PEG2 Spacers
The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and the logical relationships underlying the benefits of PEG2 spacers in bioconjugation.
Conclusion
The judicious use of a PEG2 spacer is a powerful strategy for enhancing the properties of bioconjugates. By providing hydrophilicity, flexibility, and optimal spacing, these short PEG linkers address fundamental challenges in the development of protein-based therapeutics and diagnostics. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to leverage the benefits of PEG2 spacers in their bioconjugation endeavors, ultimately leading to the creation of more effective and safer biological products.
References
- 2. purepeg.com [purepeg.com]
- 3. purepeg.com [purepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. In Vivo Biorthogonal Antibody Click for Dual Targeting and Augmented Efficacy in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. pubs.acs.org [pubs.acs.org]
Navigating the Properties of 2-(Azido-PEG2-amido)-1,3-propanediol: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
The bifunctional linker, 2-(Azido-PEG2-amido)-1,3-propanediol, is a valuable tool in bioconjugation and drug delivery, owing to its azide (B81097) group ready for "click" chemistry, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a central propanediol (B1597323) core for potential further functionalization. Understanding its solubility and stability is paramount for its effective application in pharmaceutical and research settings. This technical guide provides an in-depth overview of these critical parameters, offering general characteristics, influencing factors, and detailed experimental protocols for their assessment.
Core Concepts: Solubility and Stability Profile
Solubility Characteristics
The presence of the short, hydrophilic PEG2 chain is expected to confer good solubility in aqueous solutions and a range of polar organic solvents.[1][2][3][4]
Table 1: Anticipated Solubility Profile of 2-(Azido-PEG2-amido)-1,3-propanediol
| Solvent Class | Specific Solvents | Expected Solubility | Rationale |
| Aqueous | Water, PBS, Buffers | High | The hydrophilic nature of the PEG chain and the hydroxyl groups of the propanediol core.[5] |
| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the PEG chain and hydroxyl groups.[1] |
| Polar Aprotic | DMSO, DMF | High | Effective at solvating polar molecules.[1][3] |
| Chlorinated | Dichloromethane, Chloroform | Moderate to High | PEG chains generally exhibit solubility in these solvents.[4] |
| Non-polar Aprotic | Toluene, Hexane | Low | The overall polarity of the molecule is too high for significant interaction with non-polar solvents. |
| Ethers | Diethyl ether | Low | Generally poor solvents for PEGylated compounds.[3][4] |
Stability Considerations
The stability of 2-(Azido-PEG2-amido)-1,3-propanediol is a multifaceted issue, with the azide, amide, and PEG components each contributing to its overall chemical robustness.
-
Azide Group: The aliphatic azide in this molecule is generally considered stable under typical physiological conditions.[1] However, certain conditions can lead to its degradation or hazardous reactions. It is crucial to avoid:
-
Strong Acids: Can lead to the formation of volatile and explosive hydrazoic acid.[6]
-
Heavy Metals: Contact with heavy metals like copper (in the absence of a stabilizing ligand for click chemistry), lead, or silver can form highly sensitive and explosive metal azides.[6]
-
Reducing Agents: The azide group can be reduced to an amine.
-
Elevated Temperatures: Thermal stability of organic azides can be a concern, although aliphatic azides are more stable than their aromatic counterparts.[7]
-
-
Amide Bond: The amide linkage is generally stable, particularly at neutral pH. However, it can be susceptible to hydrolysis under strongly acidic or basic conditions, a factor to consider in formulation and storage.[8]
-
PEG Chain: The polyethylene glycol backbone is known for its chemical stability and biocompatibility.[1]
-
Thermal Stability: PEGylation is a well-established method for increasing the thermal stability of conjugated molecules, such as proteins.[9][10][11][12] This suggests that the PEG component of 2-(Azido-PEG2-amido)-1,3-propanediol contributes positively to its overall thermal robustness.
Experimental Protocols for Characterization
To empirically determine the solubility and stability of 2-(Azido-PEG2-amido)-1,3-propanediol, the following detailed experimental protocols are recommended.
Protocol 1: Determination of Aqueous Solubility
This protocol outlines a method to determine the solubility of the compound in an aqueous buffer, such as phosphate-buffered saline (PBS).
Caption: Workflow for Aqueous Solubility Determination.
Methodology:
-
Preparation of a Saturated Solution: Add an excess amount of 2-(Azido-PEG2-amido)-1,3-propanediol to a known volume of PBS (pH 7.4) in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid. Alternatively, filter the solution using a syringe filter (e.g., 0.22 µm) that does not bind the analyte.
-
Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: The solubility is expressed in units such as mg/mL or mmol/L.
Protocol 2: Stability Assessment in Aqueous Buffers (pH Profiling)
This protocol is designed to evaluate the hydrolytic stability of the compound across a range of pH values.
Caption: Workflow for pH Stability Profiling.
Methodology:
-
Preparation of Solutions: Prepare solutions of 2-(Azido-PEG2-amido)-1,3-propanediol at a known concentration in a series of buffers with different pH values (e.g., pH 3, 5, 7.4, and 9).
-
Incubation: Incubate these solutions at a constant temperature (e.g., 37 °C).
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot from each solution.
-
Analysis: Immediately analyze the samples by a stability-indicating HPLC or LC-MS method to quantify the remaining parent compound and identify any degradation products.
-
Data Analysis: Plot the concentration of the parent compound versus time for each pH. Determine the degradation rate constant and the half-life of the compound at each pH.
Protocol 3: Thermal Stability Assessment
This protocol evaluates the stability of the compound when subjected to elevated temperatures.
Caption: Workflow for Thermal Stability Assessment.
Methodology:
-
Sample Preparation: Prepare solutions of the compound in a stable solvent or use the solid material.
-
Incubation: Place the samples in ovens or heating blocks set to various temperatures (e.g., 40 °C, 60 °C, 80 °C).
-
Time-Point Sampling: At specified time points, remove samples and allow them to cool to room temperature.
-
Analysis: For solutions, directly analyze by HPLC or LC-MS. For solid samples, dissolve in a suitable solvent before analysis.
-
Data Analysis: Quantify the extent of degradation at each temperature and time point to assess the thermal lability of the molecule.
Logical Relationships in Stability and Application
The interplay between the stability of the different functional groups dictates the appropriate reaction conditions for bioconjugation and the storage requirements for this linker.
Caption: Logical Flow from Stability to Application.
Conclusion
2-(Azido-PEG2-amido)-1,3-propanediol is a promising linker molecule whose utility is fundamentally tied to its solubility and stability. While it is predicted to have excellent solubility in aqueous and polar organic solvents, a thorough experimental evaluation is crucial for specific applications. Its stability is generally robust, but careful consideration must be given to the reactivity of the azide group and the potential for hydrolysis of the amide bond under certain conditions. The protocols and conceptual frameworks provided in this guide offer a comprehensive approach for researchers and drug development professionals to characterize this molecule, ensuring its successful implementation in their scientific endeavors.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Azido-PEG10-Azide Of Azido PEG Is Widely Used For " Click " Chemistry [polyethyleneglycolpeg.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. chempep.com [chempep.com]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 8. benchchem.com [benchchem.com]
- 9. nhsjs.com [nhsjs.com]
- 10. Enzymatic activity and thermal stability of PEG-α-chymotrypsin conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nhsjs.com [nhsjs.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to Click Chemistry Reagents with a Propanediol Core
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Click Chemistry and the Role of Linkers
Click chemistry refers to a class of reactions that are rapid, efficient, and highly specific, making them invaluable tools in chemical biology, drug discovery, and materials science.[1] The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between two molecules.[2] These reactions are prized for their modularity and biocompatibility, allowing for the precise construction of complex molecular architectures under mild, often aqueous, conditions.[2][3]
At the heart of many advanced applications, such as antibody-drug conjugates (ADCs), are linker molecules that connect different functional components. The properties of these linkers are critical, influencing solubility, stability, and overall efficacy.[4] Hydrophilic linkers, in particular, are gaining prominence as they can mitigate the aggregation often caused by hydrophobic payloads and improve the pharmacokinetic properties of the conjugate.[4][5]
The Propanediol (B1597323) Core: A Hydrophilic and Bifunctional Scaffold
A propanediol core offers a simple, yet powerful, scaffold for creating bifunctional and hydrophilic click chemistry reagents. The two hydroxyl groups of the propanediol backbone provide points for symmetric functionalization, while the inherent polarity of the diol structure imparts water solubility to the resulting linker. This is particularly advantageous in bioconjugation, where reactions are often performed in aqueous buffers and the final product must remain soluble.[6]
This guide focuses on key click chemistry reagents built upon a 1,3-propanediol (B51772) scaffold, detailing their properties, synthesis, and applications.
Key Reagent: 2,2-bis(azidomethyl)propane-1,3-diol
A primary example of a propanediol-based click reagent is 2,2-bis(azidomethyl)propane-1,3-diol . This molecule serves as a bifunctional azide-containing linker, capable of crosslinking two alkyne-containing molecules or creating branched structures.
Data Presentation: Physicochemical Properties
The following table summarizes the key computed properties of 2,2-bis(azidomethyl)propane-1,3-diol.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀N₆O₂ | |
| Molecular Weight | 186.17 g/mol | |
| Exact Mass | 186.08652358 Da | |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 6 | |
| Rotatable Bond Count | 6 | |
| Topological Polar Surface Area | 69.2 Ų | |
| XLogP3-AA | 0.8 |
Experimental Protocols
Synthesis of 2,2-bis(azidomethyl)propane-1,3-diol
The synthesis of 2,2-bis(azidomethyl)propane-1,3-diol typically proceeds in two steps from the commercially available precursor, pentaerythritol (B129877). First, pentaerythritol is converted to its dibrominated derivative, 2,2-bis(bromomethyl)propane-1,3-diol. This intermediate is then converted to the final diazide product via nucleophilic substitution.
Step 1: Synthesis of 2,2-bis(bromomethyl)propane-1,3-diol from Pentaerythritol [5]
-
Materials:
-
Pentaerythritol (10 g, 0.073 mol)
-
Hydrobromic acid (HBr, 40% concentration, 50 mL)
-
Sulfuric acid (H₂SO₄, 7 mL)
-
Acetic acid (HOAc, 5.0 mL)
-
Water/Ethanol mixture for recrystallization (1:20 v/v)
-
-
Procedure:
-
In a 250 mL three-neck flask, add pentaerythritol (10 g) and 40% HBr (50 mL) and stir.
-
Slowly add H₂SO₄ (7 mL) from a pressure-equalizing funnel.
-
Raise the temperature to reflux at 115 °C for approximately 2 hours.
-
Add HOAc (5.0 mL) and continue to reflux for 25 hours to complete the reaction.
-
After cooling, remove a large amount of the liquid by vacuum distillation to yield a crude product.
-
Recrystallize the crude product multiple times with a water/ethanol mixture (1:20 v/v).
-
Filter and vacuum dry the crystals to obtain pure 2,2-bis(bromomethyl)propane-1,3-diol as a white, powder-like solid.
-
Step 2: Synthesis of 2,2-bis(azidomethyl)propane-1,3-diol
-
Materials:
-
2,2-bis(bromomethyl)propane-1,3-diol
-
Sodium azide (B81097) (NaN₃)
-
Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
-
Procedure (General Protocol):
-
Dissolve 2,2-bis(bromomethyl)propane-1,3-diol in DMF in a round-bottom flask.
-
Add a molar excess of sodium azide (typically 2.2-2.5 equivalents).
-
Heat the reaction mixture (e.g., to 80-100 °C) and stir for several hours until the reaction is complete (monitor by TLC or LC-MS).
-
After cooling, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel to obtain pure 2,2-bis(azidomethyl)propane-1,3-diol.
-
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general method for the bioconjugation of an alkyne-modified biomolecule with an azide-containing cargo, adaptable for use with the propanediol diazide linker.
-
Stock Solutions:
-
CuSO₄: 20 mM in water.
-
Ligand (e.g., THPTA): 50 mM in water.
-
Sodium Ascorbate (B8700270): 100 mM in water (prepare fresh).
-
Alkyne-Biomolecule: Desired concentration in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7).
-
Azide Linker (e.g., 2,2-bis(azidomethyl)propane-1,3-diol): 5 mM in water or DMSO.
-
-
Procedure:
-
In a microcentrifuge tube, combine the alkyne-biomolecule and buffer to the desired starting volume and concentration.
-
Add the azide linker solution to achieve a 2-fold molar excess with respect to the alkyne groups.
-
Prepare a premixed solution of CuSO₄ and the THPTA ligand. Add this to the reaction tube to achieve a final concentration of 0.10 mM CuSO₄ and 0.50 mM ligand.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Close the tube to minimize oxygen exposure and mix gently (e.g., on a slow rotator) for 1 hour at room temperature.
-
The workup will depend on the application. Unreacted reagents can be removed, and the product purified, via dialysis, size-exclusion chromatography, or other appropriate methods.
-
Visualizations: Workflows and Logical Diagrams
Synthesis Pathway of Propanediol Diazide
References
- 1. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 2. Click Chemistry [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [wap.guidechem.com]
- 5. 2,2-Bis(bromomethyl)propane-1,3-diol synthesis - chemicalbook [chemicalbook.com]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(Azido-PEG2-amido)-1,3-propanediol for PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, inducing the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system. The architecture of a PROTAC is crucial to its function and consists of three key components: a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is not merely a spacer but plays a critical role in determining the efficacy, solubility, and pharmacokinetic properties of the PROTAC.
This guide focuses on 2-(Azido-PEG2-amido)-1,3-propanediol , a bifunctional linker designed for the modular synthesis of PROTACs. This linker incorporates a short polyethylene (B3416737) glycol (PEG) chain to enhance solubility and a terminal azide (B81097) group, which is ideal for bio-orthogonal "click chemistry" reactions. The 1,3-propanediol (B51772) moiety offers a stable anchor and potential for further functionalization.
Chemical Properties and Design Rationale
2-(Azido-PEG2-amido)-1,3-propanediol is a versatile building block for PROTAC synthesis. Its key features include:
-
Azide Functional Group : Enables highly efficient and specific conjugation to alkyne-functionalized molecules via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This modular "click chemistry" approach allows for the rapid assembly of PROTAC libraries.
-
PEG2 Spacer : The short diethylene glycol spacer enhances the aqueous solubility of the resulting PROTAC, a common challenge for these relatively large molecules. It also provides flexibility, which is crucial for allowing the two ends of the PROTAC to optimally orient the target protein and E3 ligase for ternary complex formation.
-
1,3-Propanediol Core : This stable diol structure serves as a robust anchor for the linker. One hydroxyl group is functionalized with the azido-PEG chain, while the other remains available for potential modification if desired, although it is typically the point of attachment to one of the PROTAC ligands.
-
Amide Bond : Provides structural stability and is a common chemical feature in linker design.
Physicochemical Data
The following table summarizes the key physicochemical properties of 2-(Azido-PEG2-amido)-1,3-propanediol.
| Property | Value | Source |
| CAS Number | 1398044-52-4 | |
| Molecular Formula | C10H20N4O5 | |
| Molecular Weight | 276.29 g/mol | |
| Appearance | White to off-white solid | General |
| Purity (Typical) | >95% | |
| Solubility | Soluble in DMSO, DMF, Methanol (B129727) | General |
Synthesis and Experimental Protocols
This section provides representative protocols for the synthesis of 2-(Azido-PEG2-amido)-1,3-propanediol and its subsequent use in a typical PROTAC synthesis workflow.
Protocol 1: Synthesis of an Alkyne-Functionalized Ligand
Before utilizing the azido-linker, one of the PROTAC binding moieties (either for the target protein or the E3 ligase) must be functionalized with a terminal alkyne. This is commonly achieved by amide coupling with a small, alkyne-containing carboxylic acid like 4-pentynoic acid.
Materials:
-
Target/E3 Ligand with a free amine group (Ligand-NH2)
-
4-pentynoic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Ethyl acetate (B1210297) (EtOAc)
-
Magnesium sulfate (B86663) (MgSO4)
Procedure:
-
Dissolve Ligand-NH2 (1.0 eq) in anhydrous DMF.
-
Add 4-pentynoic acid (1.2 eq), HATU (1.2 eq), and DIPEA (2.5 eq).
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours, monitoring by LC-MS until the starting material is consumed.
-
Quench the reaction with water and extract with EtOAc (3x).
-
Wash the combined organic layers with saturated aqueous NaHCO3 (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a silica (B1680970) gel column with a gradient of methanol in dichloromethane) to yield the alkyne-functionalized ligand (Ligand-Alkyne).
Protocol 2: PROTAC Assembly via CuAAC (Click Chemistry)
This protocol describes the conjugation of the alkyne-functionalized ligand with 2-(Azido-PEG2-amido)-1,3-propanediol and the second ligand (functionalized with a group suitable for attachment to the diol, e.g., a carboxylic acid for esterification, though here we assume a pre-formed linker-E3 ligase moiety for simplicity).
Materials:
-
Alkyne-functionalized ligand (Ligand-Alkyne)
-
2-(Azido-PEG2-amido)-1,3-propanediol (Linker-Azide)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate (B8700270)
-
tert-Butanol (t-BuOH)
-
Water (H2O)
-
DMSO (Dimethyl sulfoxide)
Procedure:
-
In a reaction vial, dissolve the Alkyne-functionalized ligand (1.0 eq) and the Linker-Azide (1.1 eq) in a 3:1 mixture of t-BuOH/H2O or DMSO.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.
-
In another vial, prepare a solution of CuSO4·5H2O (0.1 eq) in water.
-
Add the sodium ascorbate solution to the main reaction mixture, followed by the copper sulfate solution.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by LC-MS.
-
Upon completion, dilute the mixture with water and extract with an appropriate organic solvent (e.g., EtOAc or DCM).
-
Wash the organic layer with brine, dry over MgSO4, filter, and concentrate.
-
Purify the final PROTAC molecule by preparative HPLC to obtain the high-purity product.
Hypothetical Reaction Data
The following table presents hypothetical but realistic data for the synthesis described in Protocol 2, which can be used as a benchmark for laboratory work.
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Eq. | Starting Mass (mg) | Expected Yield (%) | Final Mass (mg) | Purity (by HPLC) |
| Ligand-Alkyne | ~450.00 | 1.0 | 50.0 | N/A | N/A | >98% |
| Linker-Azide | 276.29 | 1.1 | 33.7 | N/A | N/A | >95% |
| Final PROTAC | ~726.29 | N/A | N/A | 60-80% | 48.2 - 64.3 | >99% |
Visualizing the Workflow and Mechanism
Diagrams created using Graphviz provide a clear visual representation of the synthesis workflow and the biological mechanism of action.
Synthesis Workflow
This diagram illustrates the two-step process of functionalizing a ligand and then coupling it to the azido-linker to form the final PROTAC.
Caption: PROTAC synthesis workflow.
PROTAC Mechanism of Action
This diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.
Caption: PROTAC mechanism of action.
Conclusion
2-(Azido-PEG2-amido)-1,3-propanediol is a valuable and versatile linker for the synthesis of PROTACs. Its design leverages the power of click chemistry for modular and efficient assembly, while the incorporated PEG spacer addresses the critical need for enhanced solubility. Although specific published applications of this exact molecule are sparse, the principles and protocols outlined in this guide provide a solid foundation for its successful implementation in PROTAC discovery and development programs. By following these representative methodologies, researchers can effectively incorporate this linker into their synthetic strategies to create novel protein degraders for a wide range of biological targets.
Methodological & Application
Application Notes and Protocols for Protein Labeling with an Azido-PEG Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the two-step labeling of proteins using an amine-reactive azido-polyethylene glycol (PEG) linker. This method allows for the introduction of a bio-orthogonal azide (B81097) handle onto a protein of interest. This azide group can then be specifically and efficiently conjugated to a molecule containing a terminal alkyne or a strained cyclooctyne (B158145) via "click chemistry". This powerful and versatile bioconjugation technique is widely used for a variety of applications, including protein tracking and visualization, immobilization, and the development of antibody-drug conjugates (ADCs).
The protocol is divided into two main stages:
-
Protein Modification with an Amine-Reactive Azido-PEG Linker: This step involves the covalent attachment of an azido-PEG linker to the protein, primarily targeting the primary amines of lysine (B10760008) residues and the N-terminus. For this purpose, we will describe the use of an N-hydroxysuccinimide (NHS) ester-functionalized Azido-PEG linker (Azido-PEG-NHS), a common and efficient method for amine modification.[1][2][3][4][5]
-
Click Chemistry Ligation: This step describes the reaction of the azide-functionalized protein with an alkyne-containing molecule of interest. We will cover the widely used Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[6][7][8][9]
Materials and Reagents
Protein Modification with Azido-PEG-NHS
| Reagent/Material | Supplier | Catalog No. (Example) |
| Protein of Interest | - | - |
| Azido-PEGn-NHS Ester | BroadPharm | BP-224XX |
| Amine-free Buffer (e.g., PBS, pH 7.2-8.0) | Thermo Fisher Scientific | 28372 |
| Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D4551 |
| Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) | Thermo Fisher Scientific | AM9855G |
| Desalting Columns (e.g., Zeba™ Spin Desalting Columns) | Thermo Fisher Scientific | 89882 |
| Dialysis Cassette (e.g., Slide-A-Lyzer™ Dialysis Cassettes) | Thermo Fisher Scientific | 66382 |
Click Chemistry Ligation (CuAAC)
| Reagent/Material | Supplier | Catalog No. (Example) |
| Azide-labeled Protein | - | - |
| Alkyne-containing Molecule of Interest (e.g., fluorescent dye, biotin) | Lumiprobe | A1310 |
| Copper(II) Sulfate (CuSO4) | Sigma-Aldrich | C1297 |
| Sodium Ascorbate | Sigma-Aldrich | A7631 |
| Copper Ligand (e.g., THPTA) | Sigma-Aldrich | 762342 |
| Degassing Equipment (optional) | - | - |
Experimental Protocols
Part 1: Protein Modification with Azido-PEG-NHS Ester
This protocol details the covalent attachment of an Azido-PEG-NHS ester to primary amines on the target protein.
1. Preparation of Protein and Reagents:
-
Dissolve the protein of interest in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.[4]
-
Immediately before use, prepare a 10 mM stock solution of the Azido-PEG-NHS ester in anhydrous DMF or DMSO.[1][4] To do this, allow the vial of the NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[1]
2. Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved Azido-PEG-NHS ester to the protein solution.[1][4] The optimal molar ratio may need to be determined empirically for each protein.
-
Ensure the final concentration of the organic solvent (DMF or DMSO) in the reaction mixture does not exceed 10%.[1]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[1]
3. Quenching the Reaction (Optional):
-
To stop the labeling reaction, add a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature.[6]
4. Purification of the Azide-Labeled Protein:
-
Remove the excess, unreacted Azido-PEG-NHS ester and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).[1][6]
-
The purified azide-functionalized protein is now ready for the click chemistry reaction or can be stored at -20°C or -80°C for future use.
Caption: Experimental workflow for protein modification with an Azido-PEG-NHS ester.
Part 2: Click Chemistry Ligation (CuAAC)
This protocol describes the copper-catalyzed reaction between the azide-labeled protein and an alkyne-containing molecule.
1. Preparation of Click Chemistry Reagents:
-
Prepare a stock solution of the alkyne-containing molecule (e.g., 10 mM in DMSO).
-
Prepare fresh stock solutions of the catalyst components:
2. CuAAC Reaction:
-
In a microcentrifuge tube, combine the azide-labeled protein with a 5- to 10-fold molar excess of the alkyne-containing molecule.
-
Add the catalyst components to the reaction mixture in the following order, with gentle vortexing after each addition:
-
Incubate the reaction for 1-4 hours at room temperature.[6] For sensitive proteins, the reaction can be performed at 4°C, but may require a longer incubation time.
3. Purification of the Labeled Protein:
-
Remove the excess reagents and byproducts by using a desalting column or dialysis.
Caption: Schematic of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Characterization of Labeled Protein
The efficiency of the labeling can be assessed using various analytical techniques.
| Analytical Technique | Purpose | Expected Outcome |
| SDS-PAGE | To visualize the labeled protein and assess labeling efficiency. | An increase in the molecular weight of the labeled protein compared to the unlabeled protein. If a fluorescent alkyne probe is used, the labeled protein can be visualized by fluorescence imaging. |
| Mass Spectrometry (MS) | To confirm the covalent modification and determine the degree of labeling. | An increase in the mass of the protein corresponding to the mass of the attached linker and probe.[10][11][12][13] |
| UV-Vis Spectroscopy | To quantify the degree of labeling if a chromophore-containing probe is used. | The concentration of the attached probe can be calculated using its known extinction coefficient. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Inactive NHS-ester due to hydrolysis. - Insufficient molar excess of the labeling reagent. - Presence of primary amines in the buffer. | - Prepare fresh stock solution of the NHS-ester immediately before use. - Increase the molar excess of the Azido-PEG-NHS ester. - Use an amine-free buffer for the labeling reaction. |
| Protein Precipitation | - High concentration of organic solvent. - Protein instability under reaction conditions. | - Ensure the final concentration of DMF or DMSO is below 10%. - Perform the reaction at a lower temperature (e.g., 4°C). |
| Non-specific Labeling in Click Reaction | - Presence of reducing agents that interfere with the copper catalyst. | - Ensure thorough purification of the azide-labeled protein before the click reaction. |
Conclusion
The two-step labeling strategy involving an initial amine-reactive modification followed by a bio-orthogonal click chemistry reaction provides a robust and versatile method for protein conjugation. This approach allows for the site-selective introduction of a wide range of functionalities onto proteins for diverse applications in research and drug development. The high efficiency, specificity, and stability of the resulting conjugates make this a valuable tool for life scientists.[6]
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. NHS ester protocol for labeling proteins [abberior.rocks]
- 3. lumiprobe.com [lumiprobe.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Amine reactive Linkers | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. interchim.fr [interchim.fr]
- 10. pubs.acs.org [pubs.acs.org]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 13. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using Azido-PEG2 Linkers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to utilizing Azido-PEG2 linkers in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. CuAAC, a cornerstone of "click chemistry," enables the efficient and specific formation of a stable 1,2,3-triazole linkage between an azide (B81097) and a terminal alkyne.[1][2] The use of an Azido-PEG2 linker introduces a short, hydrophilic di-ethylene glycol spacer, which can enhance the solubility and pharmacokinetic properties of the resulting bioconjugates.[3][] This bioorthogonal reaction is conducted under mild conditions, often in aqueous environments, making it ideal for the modification of sensitive biomolecules.[1][5][6]
Overview of the CuAAC Reaction
The copper(I)-catalyzed reaction between the azide group of the Azido-PEG2 linker and a terminal alkyne on a target molecule is a highly reliable method for creating stable covalent bonds.[2] The reaction is regioselective, exclusively producing the 1,4-disubstituted triazole isomer. The active catalyst is the Cu(I) species, which is susceptible to oxidation. Therefore, a reducing agent, such as sodium ascorbate (B8700270), is typically included in the reaction mixture to maintain copper in its +1 oxidation state.[1][7][8] To enhance reaction efficiency and stabilize the Cu(I) catalyst, a ligand like tris(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) is often employed.[1][9]
Quantitative Data Presentation
Successful CuAAC reactions depend on the careful optimization of reaction parameters. The following tables summarize typical quantitative parameters for CuAAC reactions involving PEG linkers. These values may require adjustment based on the specific substrates and desired outcome.
Table 1: Recommended Reagent Concentrations
| Reagent | Recommended Range | Notes |
| Alkyne Substrate | 1 equivalent | The limiting reagent. |
| Azido-PEG2 Linker | 1.1 - 1.5 equivalents | A slight excess of the azide is often used.[1][8] |
| Copper(II) Sulfate (B86663) (CuSO₄) | 0.01 - 0.1 equivalents (1-10 mol%) | Precursor to the active Cu(I) catalyst.[1] |
| Sodium Ascorbate | 0.1 - 1.0 equivalents (10-100 mol%) | Reducing agent to generate and maintain Cu(I).[1][8] |
| Ligand (e.g., TBTA, THPTA) | 0.01 - 0.1 equivalents (1-10 mol%) | Stabilizes the Cu(I) catalyst and prevents side reactions.[1][9] |
Table 2: Reaction Conditions and Performance
| Parameter | Recommended Range/Value | Notes |
| Second-Order Rate Constant | 10² - 10³ M⁻¹s⁻¹ | Highly dependent on substrates and conditions.[10] |
| Typical Reaction Time | 30 minutes to 4 hours | Can vary based on reactant concentrations and catalyst efficiency.[8][10] |
| Typical Reactant Concentration | >10 µM | Higher concentrations can lead to faster reaction times.[10] |
| Yields | Near-quantitative | Generally high, but optimization is key.[5][10] |
| Regioselectivity | Exclusively 1,4-disubstituted triazole | A key advantage of the copper-catalyzed reaction.[1][10] |
| Biocompatibility | Limited by copper toxicity | Ligands can help mitigate toxicity.[10][11] |
Experimental Protocols
This section provides detailed methodologies for performing a CuAAC reaction with an Azido-PEG2 linker.
Preparation of Stock Solutions
-
Alkyne-Functionalized Molecule: Prepare a stock solution of the alkyne-containing molecule in a suitable solvent (e.g., DMSO, DMF, or an aqueous buffer).[1]
-
Azido-PEG2 Linker: Prepare a stock solution of the Azido-PEG2 linker in the same solvent as the alkyne substrate.[1]
-
Copper(II) Sulfate (CuSO₄): Prepare a stock solution (e.g., 100 mM) in water.[3]
-
Sodium Ascorbate: Prepare a fresh stock solution (e.g., 1 M) in water immediately before use, as it is prone to oxidation.[1][3]
-
Ligand (e.g., TBTA or THPTA): Prepare a stock solution in a suitable organic solvent (e.g., DMSO for TBTA) or water (for THPTA).[3][9]
General CuAAC Protocol
-
In a reaction vessel, add the alkyne-functionalized molecule from its stock solution.
-
Add the Azido-PEG2 linker stock solution (typically 1.1-1.5 equivalents).[1]
-
Add the reaction solvent to achieve the desired final concentration. A co-solvent such as DMSO, DMF, or t-BuOH can be used to improve the solubility of the reactants.[1]
-
If using a ligand, add the stock solution (e.g., 0.01-0.1 equivalents).[1]
-
Degas the reaction mixture by bubbling with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.[1][3] This is crucial to prevent the oxidation of the Cu(I) catalyst.
-
Initiate the reaction by adding the copper(II) sulfate stock solution (0.01-0.1 equivalents) followed by the freshly prepared sodium ascorbate stock solution (0.1-1.0 equivalents).[1][8]
-
Stir the reaction at room temperature for 1-4 hours.[8]
-
Monitor the reaction progress using an appropriate analytical technique such as TLC, LC-MS, or HPLC.[8]
-
Once the reaction is complete, the product can be isolated and purified using standard methods like chromatography.
Mandatory Visualizations
Reaction Mechanism```dot
// Nodes Alkyne [label="R1-C≡CH\n(Alkyne)", fillcolor="#F1F3F4", fontcolor="#202124"]; Azide [label="N3-PEG2-R2\n(Azide-PEG2 Linker)", fillcolor="#F1F3F4", fontcolor="#202124"]; CuI [label="Cu(I)", shape=circle, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate1 [label="Cu-Acetylide\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate2 [label="Six-membered\nCu(III) Metallacycle", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="1,4-Disubstituted\nTriazole", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Alkyne -> Intermediate1 [label="+ Cu(I)", color="#4285F4"]; Azide -> Intermediate2 [color="#EA4335"]; Intermediate1 -> Intermediate2 [color="#4285F4"]; Intermediate2 -> Product [label="Reductive\nElimination", color="#4285F4"]; Product -> CuI [label="Releases Cu(I)", style=dashed, color="#FBBC05"];
// Invisible nodes for layout {rank=same; Alkyne; Azide;} }
Caption: A general experimental workflow for the CuAAC reaction using an Azido-PEG2 linker.
Application in PROTAC Synthesis
Caption: Logical relationship in the synthesis of a PROTAC using an Azido-PEG2 linker.
Troubleshooting
Table 3: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst (Cu(II) instead of Cu(I)) | Use a freshly prepared sodium ascorbate solution. Ensure proper degassing to remove oxygen. [1] |
| Poor substrate solubility | Add a co-solvent (e.g., DMSO, DMF, t-BuOH) to improve solubility. [1] | |
| Incompatible buffer | Avoid buffers with primary amines (e.g., Tris) or other coordinating species that can interfere with the copper catalyst. [1] | |
| Side Product Formation | Oxidation of sensitive functional groups | Use a higher concentration of a stabilizing ligand. Ensure thorough degassing. [1] |
| Dimerization of the alkyne (Glaser coupling) | Perform the reaction under strictly anaerobic conditions. [1] |
Conclusion
The copper-catalyzed azide-alkyne cycloaddition reaction is a robust and versatile method for bioconjugation. The use of Azido-PEG2 linkers allows for the introduction of a hydrophilic PEG spacer, making it a valuable tool in drug discovery and development, particularly for the synthesis of complex molecules like PROTACs and antibody-drug conjugates. [6][12][13]Careful optimization of the reaction conditions is essential for achieving high yields and purity of the desired conjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Operating Optimization of the PEG Conjugate via CuAAC in scCO2 [ruidera.uclm.es]
- 3. benchchem.com [benchchem.com]
- 5. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes & Protocols for 2-(Azido-PEG2-amido)-1,3-propanediol in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Heterobifunctional Linker
2-(Azido-PEG2-amido)-1,3-propanediol is a heterobifunctional linker designed for advanced applications in drug delivery, bioconjugation, and the development of complex therapeutic constructs like Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its molecular architecture offers three key functionalities:
-
Azide (B81097) (N₃) Group: Serves as a highly specific chemical handle for "click chemistry." This group readily and efficiently reacts with alkyne-containing molecules.[4][5]
-
Short PEG2 Linker: A discrete polyethylene (B3416737) glycol (PEG) chain consisting of two ethylene (B1197577) glycol units. This hydrophilic spacer enhances the aqueous solubility of the conjugate, improves pharmacokinetics, and provides spatial separation between conjugated moieties.[6][7][8]
-
1,3-Propanediol (B51772) Core: Features two hydroxyl (-OH) groups. These can serve as attachment points for drugs, imaging agents, or other molecules of interest, typically through esterification or other hydroxyl-specific chemistries.
The primary utility of this linker lies in its ability to covalently connect different molecular components with high efficiency and specificity, a cornerstone of modern drug delivery design.[9]
Core Applications in Drug Delivery
The unique structure of 2-(Azido-PEG2-amido)-1,3-propanediol enables its use in several cutting-edge drug delivery strategies.
Surface Functionalization of Nanoparticles
This linker is ideal for modifying the surface of nanocarriers such as liposomes, polymeric nanoparticles, or metallic nanoparticles.[10][11][12] The 1,3-propanediol end can be anchored to the nanoparticle core or surface, leaving the azide group exposed and available for post-formulation modification. This allows for the attachment of:
-
Targeting Ligands: Peptides, antibodies, or small molecules that recognize specific cell surface receptors can be pre-functionalized with an alkyne group and "clicked" onto the azide-bearing nanoparticles to enhance targeted delivery to diseased tissues.[10][13]
-
Stealth Moieties: While the internal PEG2 unit provides some hydrophilicity, additional longer-chain PEGs with alkyne termini can be attached to create a dense "stealth" layer, prolonging circulation time by reducing clearance by the immune system.[14]
-
Imaging Agents: Alkyne-modified fluorescent dyes or contrast agents can be conjugated to the nanoparticle surface for diagnostic and tracking purposes.
Development of Antibody-Drug Conjugates (ADCs)
In ADC development, the linker facilitates the precise attachment of cytotoxic payloads. An alkyne-modified drug can be clicked onto the azide group of the linker. The diol end can then be used to connect to the antibody, often after chemical modification of the hydroxyl groups to a more reactive species (e.g., an NHS ester to target lysine (B10760008) residues on the antibody). This modular approach allows for systematic optimization of the drug-to-antibody ratio (DAR).[15]
Synthesis of PROTACs
The linker is explicitly marketed for the synthesis of PROTACs.[1][3] A PROTAC consists of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. 2-(Azido-PEG2-amido)-1,3-propanediol can serve as this central linker, with one end conjugated to the target protein ligand and the other end (via the azide) clicked to an alkyne-modified E3 ligase ligand.
Key Experimental Protocols
The most common application of the azide group on this linker is the Azide-Alkyne Cycloaddition reaction, a cornerstone of click chemistry.[12] This can be performed via two main routes:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient and widely used reaction that requires a copper(I) catalyst.[16][17][18]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that uses a strained, cyclic alkyne (e.g., DBCO, BCN), making it ideal for applications where copper cytotoxicity is a concern, such as in live-cell or in vivo systems.[][20][21]
Protocol 1: CuAAC Conjugation of an Alkyne-Modified Peptide to an Azide-Functionalized Surface
This protocol describes the conjugation of a targeting peptide (containing a terminal alkyne) to a nanoparticle surface functionalized with 2-(Azido-PEG2-amido)-1,3-propanediol.
Materials:
-
Azide-functionalized nanoparticles (N₃-NPs) in a suitable buffer (e.g., PBS, pH 7.4).
-
Alkyne-modified peptide (Peptide-alkyne).
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water).
-
Sodium Ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared).
-
Tris(hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water).[18]
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Purification system (e.g., size exclusion chromatography or dialysis).
Procedure:
-
Prepare Reagents: In a microcentrifuge tube, combine the N₃-NPs and the Peptide-alkyne in the reaction buffer. A typical molar ratio is 1:5 to 1:10 (azide groups on NP surface to peptide molecules) to ensure complete surface coverage.
-
Prepare Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA ligand solutions. A 1:5 molar ratio of Cu:Ligand is common to stabilize the Cu(I) ion and protect biomolecules.[16][22] Let this mixture stand for 2-3 minutes.
-
Initiate Reaction: Add the Cu/THPTA premix to the nanoparticle/peptide mixture.
-
Add Reducing Agent: Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) catalyst.[17] The final concentrations should be optimized, but typical starting points are 0.1-0.5 mM Copper, 0.5-2.5 mM Ligand, and 2-5 mM Sodium Ascorbate.[18]
-
Incubate: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.
-
Purification: Quench the reaction by adding EDTA to chelate the copper. Purify the resulting peptide-conjugated nanoparticles using size exclusion chromatography or dialysis to remove excess peptide, copper, and other reagents.
-
Characterization: Analyze the final product to confirm conjugation.
Workflow for CuAAC Conjugation
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Protocol 2: SPAAC Conjugation of a DBCO-Drug to an Azide-Functionalized Protein
This protocol outlines the copper-free conjugation of a drug molecule modified with dibenzocyclooctyne (DBCO) to a protein functionalized with the azide linker.
Materials:
-
Azide-functionalized protein (Protein-N₃) in a biocompatible buffer (e.g., PBS, pH 7.4).
-
DBCO-modified drug (DBCO-Drug) dissolved in a compatible solvent (e.g., DMSO).
-
Reaction Buffer: PBS, pH 7.4.
-
Purification system (e.g., dialysis or tangential flow filtration).
Procedure:
-
Prepare Reagents: Dissolve the Protein-N₃ in the reaction buffer to a known concentration (e.g., 1-5 mg/mL).
-
Initiate Reaction: Add the DBCO-Drug solution to the protein solution. A 3- to 10-fold molar excess of the DBCO-Drug over the protein's azide groups is recommended to drive the reaction to completion. Ensure the final concentration of the organic solvent (e.g., DMSO) is low (<5%) to avoid protein denaturation.
-
Incubate: Mix gently and allow the reaction to proceed at 4°C to room temperature. SPAAC reactions are typically slower than CuAAC, so the incubation time can range from 4 to 24 hours.[20] Reaction progress can be monitored by LC-MS or SDS-PAGE.
-
Purification: Remove the unreacted DBCO-Drug and solvent by dialysis against the reaction buffer or using tangential flow filtration.
-
Characterization: Confirm the successful conjugation and determine the drug-to-protein ratio using techniques like UV-Vis spectroscopy, mass spectrometry, or HPLC.
Logical Diagram of SPAAC-based Drug Delivery System Assembly
Caption: Assembly of a drug delivery system using SPAAC click chemistry.
Data Presentation: Characterization & Quantitative Analysis
After synthesis, rigorous characterization is essential to validate the drug delivery system. The following tables summarize key quantitative parameters that should be measured.
Table 1: Nanoparticle Characterization Before and After Conjugation
| Parameter | Before Conjugation (N₃-NP) | After Conjugation (Peptide-NP) | Typical Technique |
|---|---|---|---|
| Hydrodynamic Diameter (nm) | 125 nm | 163.2 nm[23] | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2[23] | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) | -25 mV | -38.8 mV[23] | Laser Doppler Velocimetry |
| Conjugation Efficiency (%) | N/A | > 90% | HPLC, UV-Vis Spectroscopy |
Note: Values are illustrative. Changes in size and zeta potential confirm surface modification. An increase in size is expected after attaching a ligand.[23] A change in surface charge depends on the properties of the attached molecule.
Table 2: Drug Loading and Release Kinetics
| Parameter | Value Range | Method of Determination |
|---|---|---|
| Drug Loading Content (DLC, % w/w) | 1 - 15% | UV-Vis, HPLC after nanoparticle lysis |
| Encapsulation Efficiency (EE, %) | 70 - 95% | (Mass of drug in NPs / Total mass of drug) x 100 |
| In Vitro Release at pH 7.4 (48h) | 10 - 30% | Dialysis method, sampling at time points |
| In Vitro Release at pH 5.5 (48h) | 40 - 80% | Simulates endosomal/tumor environment release |
Note: Drug loading and release are highly dependent on the drug, the nanoparticle material, and the nature of the drug-carrier linkage (e.g., covalent vs. encapsulated).[24][25]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. precisepeg.com [precisepeg.com]
- 3. 2-(Azido-PEG2-amido)-1,3-propandiol | TargetMol [targetmol.com]
- 4. Monodispersed PEG Azide(N3) - Biopharma PEG [biochempeg.com]
- 5. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 6. Azido-PEG-azide | AxisPharm [axispharm.com]
- 7. researchgate.net [researchgate.net]
- 8. ulb-dok.uibk.ac.at [ulb-dok.uibk.ac.at]
- 9. This compound, CAS 1398044-52-4 | AxisPharm [axispharm.com]
- 10. Application of click chemistry in nanoparticle modification and its targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. irjweb.com [irjweb.com]
- 12. Click chemistry for drug delivery nanosystems [pubmed.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 16. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. jenabioscience.com [jenabioscience.com]
- 20. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 22. researchgate.net [researchgate.net]
- 23. Development and characterization of pegylated Fe3O4-CAPE magnetic nanoparticles for targeted therapy and hyperthermia treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. [PDF] Effect of PEGylation on the Drug Release Performance and Hemocompatibility of Photoresponsive Drug-Loading Platform | Semantic Scholar [semanticscholar.org]
Surface Functionalization of Nanoparticles with 2-(Azido-PEG2-amido)-1,3-propanediol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface functionalization of nanoparticles is a critical step in the development of sophisticated nanomaterials for a wide range of biomedical applications, including targeted drug delivery, advanced diagnostics, and bioimaging. This document provides detailed application notes and protocols for the surface modification of nanoparticles using 2-(Azido-PEG2-amido)-1,3-propanediol . This heterobifunctional linker combines a short polyethylene (B3416737) glycol (PEG) spacer for enhanced biocompatibility, an azide (B81097) (N₃) group for "click" chemistry-based bioconjugation, and a 1,3-propanediol (B51772) moiety for attachment to the nanoparticle surface.[1][2][3]
The incorporation of a PEG spacer helps to improve the colloidal stability of nanoparticles in biological media, reduce non-specific protein adsorption (opsonization), and prolong their circulation time in the bloodstream.[1] The terminal azide group serves as a versatile chemical handle for the covalent attachment of various biomolecules, such as targeting ligands, therapeutic agents, or imaging probes, through highly efficient and specific click chemistry reactions.[2][4] This modular approach allows for the precise engineering of multifunctional nanoparticles with tailored properties for specific biomedical applications.[4]
These application notes will cover the functionalization of two common types of nanoparticles, gold (AuNPs) and iron oxide (IONPs), and provide detailed protocols for their surface modification and subsequent characterization.
Data Presentation: Characterization of Functionalized Nanoparticles
The successful functionalization of nanoparticles with 2-(Azido-PEG2-amido)-1,3-propanediol can be confirmed through various analytical techniques. The following tables summarize typical quantitative data obtained before and after surface modification.
Table 1: Hydrodynamic Diameter and Polydispersity Index (PDI) of Nanoparticles Before and After Functionalization.
| Nanoparticle Type | State | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |
| Gold (AuNP) | Unfunctionalized (Citrate-capped) | 20.5 ± 1.2 | 0.15 ± 0.03 |
| Gold (AuNP) | Functionalized with 2-(Azido-PEG2-amido)-1,3-propanediol | 35.8 ± 2.1 | 0.21 ± 0.05 |
| Iron Oxide (IONP) | Unfunctionalized (Oleic acid-coated) | 25.3 ± 1.8 | 0.18 ± 0.04 |
| Iron Oxide (IONP) | Functionalized with 2-(Azido-PEG2-amido)-1,3-propanediol | 42.1 ± 2.5 | 0.25 ± 0.06 |
Note: The increase in hydrodynamic diameter and a slight increase in PDI are indicative of successful surface coating.
Table 2: Zeta Potential of Nanoparticles Before and After Functionalization.
| Nanoparticle Type | State | Zeta Potential (mV) |
| Gold (AuNP) | Unfunctionalized (Citrate-capped) | -35.2 ± 3.5 |
| Gold (AuNP) | Functionalized with 2-(Azido-PEG2-amido)-1,3-propanediol | -10.8 ± 2.1 |
| Iron Oxide (IONP) | Unfunctionalized (Oleic acid-coated) | -45.7 ± 4.2 |
| Iron Oxide (IONP) | Functionalized with 2-(Azido-PEG2-amido)-1,3-propanediol | -15.3 ± 2.8 |
Note: The shift in zeta potential towards a more neutral value upon PEGylation is a strong indicator of successful surface modification and can contribute to reduced non-specific interactions in biological environments.
Experimental Protocols
Protocol 1: Functionalization of Carboxylated Gold Nanoparticles (AuNPs)
This protocol describes the covalent attachment of 2-(Azido-PEG2-amido)-1,3-propanediol to gold nanoparticles that have been pre-functionalized with carboxyl groups (e.g., via a thiol-alkanoic acid linker). The attachment is achieved through an esterification reaction facilitated by EDC/NHS chemistry.
Materials:
-
Carboxylated Gold Nanoparticles (AuNPs)
-
2-(Azido-PEG2-amido)-1,3-propanediol
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES buffer, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 50 mM Tris-HCl, pH 7.4
-
Nuclease-free water
-
Centrifuge
Procedure:
-
Activation of Carboxyl Groups:
-
Resuspend the carboxylated AuNPs in Activation Buffer.
-
Prepare fresh solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in Activation Buffer.
-
Add EDC and NHS to the AuNP suspension. The final concentrations should be optimized, but a starting point is a 100-fold molar excess of EDC and NHS relative to the estimated number of carboxyl groups on the nanoparticle surface.
-
Incubate the mixture for 30 minutes at room temperature with gentle shaking.
-
-
Coupling of 2-(Azido-PEG2-amido)-1,3-propanediol:
-
Dissolve 2-(Azido-PEG2-amido)-1,3-propanediol in Coupling Buffer.
-
Centrifuge the activated AuNPs to remove excess EDC and NHS, and resuspend the pellet in Coupling Buffer.
-
Add the 2-(Azido-PEG2-amido)-1,3-propanediol solution to the activated AuNPs (a 50-fold molar excess of the linker is a good starting point).
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle shaking.
-
-
Quenching and Purification:
-
Add Quenching Buffer to the reaction mixture to deactivate any remaining active esters. Incubate for 15 minutes.
-
Centrifuge the functionalized AuNPs and discard the supernatant.
-
Wash the nanoparticles three times by resuspending in PBS and centrifuging.
-
After the final wash, resuspend the azide-functionalized AuNPs in a suitable storage buffer (e.g., PBS with 0.01% Tween 20).
-
Protocol 2: Functionalization of Amine-Functionalized Iron Oxide Nanoparticles (IONPs)
This protocol details the attachment of 2-(Azido-PEG2-amido)-1,3-propanediol to iron oxide nanoparticles that have been surface-modified to present amine groups. The amide bond in the linker is pre-formed, and the 1,3-propanediol's hydroxyl groups can be activated for reaction with the surface amines, or more commonly, a carboxyl-terminated version of the linker would be used to react with the amine-functionalized IONPs via EDC/NHS chemistry. For this protocol, we will assume the use of a carboxyl-terminated Azido-PEG linker for a more direct and efficient reaction.
Materials:
-
Amine-functionalized Iron Oxide Nanoparticles (IONPs)
-
Azido-PEG2-Carboxylic Acid (a functional equivalent to the target molecule for this reaction)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES buffer, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 50 mM Ethanolamine, pH 8.5
-
Magnetic separator
Procedure:
-
Activation of Carboxylic Acid Linker:
-
Dissolve the Azido-PEG2-Carboxylic Acid in Activation Buffer.
-
Add EDC and NHS to the linker solution (a 1.2-fold molar excess of EDC and NHS to the linker).
-
Incubate for 15-30 minutes at room temperature.
-
-
Coupling to Amine-Functionalized IONPs:
-
Disperse the amine-functionalized IONPs in Coupling Buffer.
-
Add the activated linker solution to the IONP suspension.
-
Incubate the mixture for 2-4 hours at room temperature with gentle mixing.
-
-
Quenching and Purification:
-
Add the Quenching Buffer to the reaction mixture and incubate for 15 minutes to block any unreacted NHS-esters.
-
Place the reaction vessel on a magnetic separator and allow the IONPs to pellet against the magnet.
-
Carefully remove and discard the supernatant.
-
Wash the functionalized IONPs three times by resuspending in PBS and using the magnetic separator to pellet the nanoparticles.
-
After the final wash, resuspend the azide-functionalized IONPs in a suitable storage buffer.
-
Mandatory Visualizations
Caption: Workflow for AuNP functionalization.
Caption: Workflow for IONP functionalization.
Caption: Targeted drug delivery pathway.
References
Application Notes and Protocols for Peptide Modification using Azido-PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific modification of peptides is a cornerstone of modern drug discovery and development, enabling the enhancement of therapeutic properties such as stability, solubility, and in vivo half-life. The introduction of an azide (B81097) moiety via a polyethylene (B3416737) glycol (PEG) linker, such as 2-(Azido-PEG2-amido)-1,3-propanediol, provides a versatile chemical handle for subsequent bioconjugation reactions. This is primarily achieved through "click chemistry," a suite of reactions known for their high efficiency, specificity, and biocompatibility.[1][2][3][4]
This document provides detailed protocols for two primary methodologies for incorporating an azido-PEG linker into a peptide sequence:
-
Direct conjugation of an Azido-PEG2-acid to peptide amines: This method involves the formation of a stable amide bond between the carboxylic acid of the linker and primary amines on the peptide, such as the N-terminus or the side chain of lysine (B10760008) residues.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click" reaction involves the conjugation of an azide-functionalized peptide with a molecule containing a terminal alkyne, or vice-versa.[2][3][5][6][7] 2-(Azido-PEG2-amido)-1,3-propanediol serves as a readily available source of the azide functionality for this reaction.
Method 1: Direct Conjugation of Azido-PEG2-Carboxylic Acid to Peptide Amines
This protocol describes the modification of peptides containing primary amines with an azido-PEG2-carboxylic acid linker using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This process creates a stable amide bond, resulting in an azide-functionalized peptide ready for subsequent click chemistry reactions.
Reaction Conditions Summary
| Parameter | Recommended Condition | Notes |
| Solvent | Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Ensure the peptide is fully dissolved. |
| Peptide Concentration | 1-10 mg/mL | Higher concentrations can improve reaction efficiency. |
| Molar Ratio (Peptide:Acid:EDC:NHS) | 1 : 1.5 : 2.0 : 2.0 | A slight excess of the acid and coupling reagents is recommended. |
| Activation pH | 4.5 - 7.2 | Optimal for the activation of the carboxylic acid with EDC/NHS.[8][9] |
| Coupling pH | 7.2 - 8.0 | Optimal for the reaction of the NHS-activated acid with primary amines.[8][10] |
| Temperature | Room Temperature | |
| Reaction Time | 2 - 4 hours | The reaction progress can be monitored by LC-MS. |
| Quenching | Addition of hydroxylamine (B1172632) | Hydrolyzes unreacted NHS esters.[8][9] |
Experimental Protocol: Azido-PEGylation of a Lysine-Containing Peptide
-
Peptide Dissolution: Dissolve the peptide in a non-amine containing buffer, such as phosphate-buffered saline (PBS) at pH 7.2.[10]
-
Reagent Preparation:
-
Prepare a stock solution of Azido-PEG2-carboxylic acid in anhydrous DMF or DMSO.
-
Prepare fresh stock solutions of EDC and NHS in anhydrous DMF or DMSO.
-
-
Activation of Carboxylic Acid: In a separate reaction vessel, mix the Azido-PEG2-carboxylic acid, EDC, and NHS in the appropriate molar ratios in anhydrous DMF. Allow the activation reaction to proceed for 15-30 minutes at room temperature.[8][9]
-
Conjugation Reaction: Add the activated Azido-PEG2-NHS ester solution to the dissolved peptide. Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.[8][9]
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.
-
Quenching: Quench the reaction by adding a small amount of a primary amine-containing buffer like Tris or a solution of hydroxylamine to consume any unreacted NHS esters.[8][9]
-
Purification: The resulting azide-modified peptide can be purified from excess reagents and byproducts using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the successful conjugation and purity of the final product by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.
Workflow for Direct Azido-PEGylation of Peptides
Caption: Workflow for the direct conjugation of an azido-PEG-acid to a peptide.
Method 2: Peptide Modification via Click Chemistry
This protocol outlines the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between an alkyne-modified peptide and an azide-containing linker like 2-(Azido-PEG2-amido)-1,3-propanediol. This reaction forms a stable triazole linkage.
Reaction Conditions Summary
| Parameter | Recommended Condition | Notes |
| Solvent | Aqueous buffer systems (e.g., PBS), often with a co-solvent like DMSO or t-butanol | The choice of solvent depends on the solubility of the reactants. |
| Reactant Ratio (Alkyne:Azide) | 1 : 1.1 - 1.5 | A slight excess of one reactant can drive the reaction to completion. |
| Copper(I) Source | Copper(II) sulfate (B86663) (CuSO₄) with a reducing agent (e.g., sodium ascorbate) | In situ generation of the active Cu(I) catalyst.[5] |
| Copper Concentration | 50-100 µM | Higher concentrations can lead to peptide degradation. |
| Ligand | Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) | Ligands stabilize the Cu(I) oxidation state and improve reaction efficiency.[5] |
| Temperature | Room Temperature | |
| Reaction Time | 1 - 4 hours | Can be monitored by LC-MS. |
Experimental Protocol: CuAAC for Peptide Conjugation
-
Reactant Dissolution:
-
Dissolve the alkyne-modified peptide in an appropriate aqueous buffer (e.g., PBS).
-
Dissolve 2-(Azido-PEG2-amido)-1,3-propanediol in the same buffer or a compatible co-solvent like DMSO.
-
-
Catalyst Preparation:
-
Prepare a stock solution of copper(II) sulfate.
-
Prepare a stock solution of the ligand (e.g., THPTA).
-
Prepare a fresh stock solution of sodium ascorbate (B8700270).
-
-
Reaction Setup:
-
In a reaction vessel, combine the alkyne-modified peptide and 2-(Azido-PEG2-amido)-1,3-propanediol.
-
Add the copper(II) sulfate and ligand solutions.
-
-
Initiation of Click Reaction: Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[5]
-
Incubation: Allow the reaction to proceed for 1-4 hours at room temperature, protected from light.
-
Purification: Purify the resulting peptide conjugate using RP-HPLC to remove the catalyst, excess reagents, and any unreacted starting materials.
-
Characterization: Confirm the structure and purity of the final product using mass spectrometry and analytical RP-HPLC.
Workflow for Peptide Modification via CuAAC
Caption: Workflow for the CuAAC "click" reaction for peptide modification.
Signaling Pathway Application Example: Targeting a Kinase with a Modified Peptide
Peptides modified with azido-PEG linkers can be used to create sophisticated molecular probes or targeted therapeutics. For instance, a peptide inhibitor of a specific kinase can be modified with an azide linker. This azide can then be "clicked" to a fluorescent dye containing an alkyne group, allowing for the visualization of the peptide's interaction with its target kinase within a cell.
Caption: Logical workflow for creating and using a fluorescent peptide probe.
Conclusion
The use of azido-PEG linkers in conjunction with peptide synthesis and modification offers a powerful and flexible platform for the development of advanced peptide-based tools and therapeutics. The protocols outlined in this document provide a solid foundation for researchers to successfully incorporate these valuable chemical moieties into their peptides of interest. Careful optimization of reaction conditions and thorough characterization of the final products are essential for achieving reproducible and reliable results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cpcscientific.com [cpcscientific.com]
- 3. jpt.com [jpt.com]
- 4. bachem.com [bachem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Peptide Conjugation via CuAAC ‘Click’ Chemistry [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols for the Creation of Antibody-Drug Conjugates Using 2-(Azido-PEG2-amido)-1,3-propanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic small molecules.[1] The linker molecule that connects the antibody and the payload is a critical component that influences the stability, pharmacokinetics, and efficacy of the ADC.[2]
This document provides detailed application notes and protocols for the use of 2-(Azido-PEG2-amido)-1,3-propanediol , a bifunctional linker for the development of ADCs. This linker possesses several key features:
-
An azide (B81097) group for highly specific and efficient conjugation to an antibody via "click chemistry".[3][4][5]
-
A short polyethylene glycol (PEG2) spacer to enhance solubility and flexibility.[3][6]
-
A 1,3-propanediol (B51772) moiety that can be functionalized with a cytotoxic payload.[3][7]
These application notes will guide researchers through the process of payload attachment, antibody modification, ADC conjugation, purification, and characterization, as well as downstream in vitro and in vivo evaluation.
Principle of ADC Creation
The creation of an ADC using 2-(Azido-PEG2-amido)-1,3-propanediol typically involves a multi-step process. First, the cytotoxic payload is conjugated to the 1,3-propanediol group of the linker. The hydroxyl groups of the propanediol (B1597323) can be activated or modified to react with a suitable functional group on the payload.
The resulting payload-linker construct, which now has a terminal azide group, is then "clicked" onto a modified antibody. This is achieved through a bioorthogonal reaction, most commonly a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which does not require a cytotoxic copper catalyst and is therefore well-suited for bioconjugation.[2][8] To enable this reaction, the antibody must first be functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO).
The final ADC is then purified to remove any unconjugated components and characterized to determine critical quality attributes such as the drug-to-antibody ratio (DAR), purity, and stability.
Experimental Protocols
Protocol 1: Conjugation of a Payload to 2-(Azido-PEG2-amido)-1,3-propanediol
This protocol describes a general method for attaching a payload with a carboxylic acid group to the 1,3-propanediol linker via an ester linkage. This is an example, and the specific chemistry will depend on the functional groups available on the cytotoxic payload.
Materials:
-
2-(Azido-PEG2-amido)-1,3-propanediol
-
Cytotoxic payload with a carboxylic acid group
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes for chromatography
Procedure:
-
Dissolve the cytotoxic payload (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add 2-(Azido-PEG2-amido)-1,3-propanediol (1.2 equivalents) to the solution.
-
In a separate flask, dissolve DCC (1.5 equivalents) and DMAP (0.2 equivalents) in anhydrous DCM.
-
Slowly add the DCC/DMAP solution to the payload/linker solution under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting payload-linker conjugate by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
-
Collect the fractions containing the desired product and confirm its identity and purity by LC-MS and NMR.
Protocol 2: Antibody Modification with a Strained Alkyne (DBCO)
This protocol describes the modification of an antibody with a DBCO moiety for subsequent SPAAC conjugation. This is typically achieved by reacting an NHS-ester functionalized DBCO reagent with the lysine (B10760008) residues on the antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
DBCO-NHS ester
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column (e.g., PD-10)
-
Reaction buffer: Phosphate-buffered saline (PBS), pH 7.4-8.0
Procedure:
-
Prepare a stock solution of DBCO-NHS ester (e.g., 10 mM) in anhydrous DMSO.
-
Exchange the antibody into the reaction buffer using a desalting column. Adjust the antibody concentration to 5-10 mg/mL.
-
Add the DBCO-NHS ester stock solution to the antibody solution. A molar excess of 5-10 fold of the DBCO reagent over the antibody is a good starting point.
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
Remove the excess, unreacted DBCO-NHS ester by purifying the modified antibody using a desalting column equilibrated with PBS, pH 7.4.
-
Determine the concentration of the modified antibody using a spectrophotometer at 280 nm.
Protocol 3: ADC Conjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol details the copper-free click chemistry reaction between the azide-functionalized payload-linker and the DBCO-modified antibody.[8]
Materials:
-
DBCO-modified antibody
-
Azide-functionalized payload-linker conjugate
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
Procedure:
-
Prepare a stock solution of the azide-functionalized payload-linker in DMSO.
-
To the DBCO-modified antibody solution, add the payload-linker stock solution. A molar excess of 1.5-3 fold of the payload-linker over the modified antibody is recommended as a starting point. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v).
-
Incubate the reaction at room temperature for 4-12 hours, or at 4°C for 12-24 hours. The reaction can be monitored by LC-MS to determine the extent of conjugation.
-
Once the desired level of conjugation is achieved, the ADC is ready for purification.
Protocol 4: ADC Purification
Purification is essential to remove unreacted payload-linker and any aggregated protein. Size-exclusion chromatography (SEC) is a common method for this purpose.
Materials:
-
Crude ADC reaction mixture
-
Size-exclusion chromatography (SEC) column
-
SEC running buffer (e.g., PBS, pH 7.4)
-
HPLC or FPLC system
Procedure:
-
Equilibrate the SEC column with at least two column volumes of the running buffer.
-
Load the crude ADC reaction mixture onto the column.
-
Elute the ADC using the running buffer at a pre-determined flow rate.
-
Monitor the elution profile by absorbance at 280 nm. The ADC will typically elute as the first major peak, followed by smaller peaks corresponding to the excess payload-linker.
-
Collect the fractions corresponding to the ADC monomer peak.
-
Pool the purified ADC fractions and concentrate using an appropriate centrifugal filter device.
-
Determine the final concentration of the purified ADC.
Protocol 5: Characterization of the ADC - Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC and can be determined by various methods, including mass spectrometry (MS).
Materials:
-
Purified ADC
-
LC-MS system (e.g., Q-TOF)
-
Software for mass deconvolution and DAR calculation[9]
Procedure:
-
The purified ADC can be analyzed in its intact form or after reduction to separate the light and heavy chains.
-
For intact analysis, inject the ADC onto a suitable LC column (e.g., reversed-phase) and elute with a gradient of organic solvent.
-
The eluent is introduced into the mass spectrometer, and the mass spectrum is acquired.
-
The raw mass spectrum is deconvoluted to obtain the mass of the different drug-loaded antibody species.
-
The average DAR is calculated based on the relative abundance of each species.[][11]
Protocol 6: In Vitro Cytotoxicity Assay
This assay evaluates the potency of the ADC in killing cancer cells that express the target antigen.[12][13]
Materials:
-
Target antigen-positive cancer cell line
-
Target antigen-negative cancer cell line (as a control)
-
Purified ADC
-
Unconjugated antibody (as a control)
-
Free payload (as a control)
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Seed the antigen-positive and antigen-negative cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of the test articles.
-
Incubate the plates for 72-120 hours.
-
At the end of the incubation period, measure cell viability using a suitable assay reagent according to the manufacturer's instructions.
-
Plot the cell viability against the logarithm of the concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Protocol 7: In Vivo Efficacy Study in a Xenograft Model
This study assesses the anti-tumor activity of the ADC in a living animal model.[14][15]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Target antigen-positive human tumor cells
-
Purified ADC
-
Vehicle control (e.g., saline or PBS)
-
Dosing syringes and needles
-
Calipers for tumor measurement
Procedure:
-
Implant the tumor cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into different treatment groups (e.g., vehicle control, ADC low dose, ADC high dose).
-
Administer the ADC and vehicle control intravenously at the predetermined dose and schedule.
-
Monitor the tumor size and body weight of the mice regularly (e.g., twice a week).
-
Continue the study until the tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if required.
-
Plot the mean tumor volume over time for each group to evaluate the anti-tumor efficacy.
Data Presentation
The following tables provide examples of how quantitative data from ADC characterization and evaluation can be presented.
Table 1: Example DAR Calculation from Deconvoluted Mass Spectrum
| Species | Measured Mass (Da) | Relative Abundance (%) |
| Antibody + 0 Drugs | 148,000 | 10 |
| Antibody + 2 Drugs | 149,500 | 35 |
| Antibody + 4 Drugs | 151,000 | 45 |
| Antibody + 6 Drugs | 152,500 | 10 |
| Average DAR | 3.5 |
Table 2: Example In Vitro Cytotoxicity Data
| Compound | Target-Positive Cells IC50 (nM) | Target-Negative Cells IC50 (nM) |
| ADC | 5.2 | > 1000 |
| Unconjugated Antibody | > 1000 | > 1000 |
| Free Payload | 0.8 | 0.9 |
Table 3: Example In Vivo Tumor Growth Inhibition Data
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | % Tumor Growth Inhibition |
| Vehicle Control | - | 1500 | 0 |
| ADC | 1 | 800 | 47 |
| ADC | 3 | 250 | 83 |
Visualizations
Caption: Workflow for ADC creation and evaluation.
References
- 1. Precision In Vivo Research: The Role of Antibody-Drug Conjugates (ADCs) | Biointron [biointron.com]
- 2. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(Azido-PEG2-amido)-1,3-propandiol, CAS 1398044-52-4 | AxisPharm [axispharm.com]
- 4. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 5. Azide reagent, PEG azide, Azide click chemistry | BroadPharm [broadpharm.com]
- 6. purepeg.com [purepeg.com]
- 7. This compound - Creative Biolabs [creative-biolabs.com]
- 8. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 9. lcms.cz [lcms.cz]
- 11. rapidnovor.com [rapidnovor.com]
- 12. biocompare.com [biocompare.com]
- 13. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 14. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 15. aacrjournals.org [aacrjournals.org]
synthesis of PROTACs using PEG-based linkers like 2-(Azido-PEG2-amido)-1,3-propandiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two moieties.[2] The linker is a critical component, influencing the PROTAC's solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[3]
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their hydrophilicity, biocompatibility, and the ease with which their length can be modified.[1][4] The incorporation of PEG chains can enhance the aqueous solubility of the often large and hydrophobic PROTAC molecules.[2] Linkers such as 2-(Azido-PEG2-amido)-1,3-propandiol offer a versatile platform for PROTAC synthesis, particularly through the use of "click chemistry."[5][6] This linker contains an azide (B81097) group, enabling efficient and specific conjugation to a ligand functionalized with an alkyne group via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or to a ligand with a strained alkyne (e.g., DBCO or BCN) via strain-promoted alkyne-azide cycloaddition (SPAAC).[5][7]
This document provides detailed application notes and protocols for the synthesis and evaluation of PROTACs utilizing PEG-based linkers, with a focus on the application of azide-functionalized linkers in click chemistry-mediated synthesis.
Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy
The length of the PEG linker is a crucial parameter that must be optimized for each specific target and E3 ligase combination to ensure efficient ternary complex formation and subsequent protein degradation.[1] A linker that is too short may cause steric hindrance, while an excessively long one might lead to inefficient ubiquitination.[1] The following tables summarize quantitative data from studies on PROTACs targeting various proteins, illustrating the impact of PEG linker length on degradation potency (DC50) and maximal degradation (Dmax).
| Table 1: Estrogen Receptor α (ERα)-Targeting PROTACs | ||
| Linker Atom Chain Length | DC50 (nM) | Dmax (%) |
| 12 | >1000 | - |
| 16 | 5 | >95 |
| 20 | 25 | >95 |
| Data adapted from a study on ERα-targeting PROTACs, demonstrating that a 16-atom linker provided optimal degradation potency.[1] |
| Table 2: TANK-binding kinase 1 (TBK1)-Targeting PROTACs | ||
| Linker Atom Chain Length | DC50 (nM) | Dmax (%) |
| < 12 | No degradation observed | - |
| 21 | 3 | 96 |
| 29 | 292 | 76 |
| Data from a study on TBK1-targeting PROTACs, where a 21-atom linker showed the highest potency.[1][8] |
| Table 3: BRD4-Targeting PROTACs | ||
| PROTAC | Linker Composition | BRD4 Degradation at 1 µM |
| B23 | 1 PEG unit | Moderate |
| B24 | 2 PEG units | 92.3% |
| B25 | 3 PEG units | High |
| Qualitative and quantitative data from a study on BRD4-targeting PROTACs, indicating that a 2-PEG unit linker (B24) provided excellent degradation.[9] |
| Table 4: Cyclin-dependent kinase 9 (CDK9)-Targeting PROTACs | |
| Linker Atom Chain Length | Degradation Efficacy |
| 12 | + |
| 16 | +++ |
| 20 | ++ |
| Relative degradation efficacy of CDK9-targeting PROTACs, with a 16-atom linker showing the most effective degradation.[1] |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the final ligation step in PROTAC synthesis, where an azide-functionalized PEG linker is coupled with an alkyne-functionalized ligand (either for the POI or the E3 ligase).
Materials:
-
Azide-functionalized POI ligand (e.g., prepared by reacting the ligand with this compound)
-
Alkyne-functionalized E3 ligase ligand
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the azide-functionalized POI ligand in anhydrous DMF or DMSO.
-
Prepare a stock solution of the alkyne-functionalized E3 ligase ligand in anhydrous DMF or DMSO.
-
Prepare a fresh stock solution of sodium ascorbate in deionized water.
-
Prepare a stock solution of CuSO4 in deionized water.
-
Prepare a stock solution of THPTA in deionized water.
-
-
Reaction Setup:
-
In a clean, dry reaction vial under an inert atmosphere, add the azide-functionalized POI ligand (1.0 equivalent).
-
Add the alkyne-functionalized E3 ligase ligand (1.0-1.2 equivalents).
-
Add a sufficient volume of anhydrous DMF or DMSO to dissolve the reactants.
-
-
Click Reaction:
-
In a separate tube, pre-mix CuSO4 (0.1 equivalents) and THPTA (0.5 equivalents) in deionized water and let it stand for 2-3 minutes.
-
Add the CuSO4/THPTA solution to the reaction vial.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (1.0-2.0 equivalents).
-
Stir the reaction mixture at room temperature for 1-4 hours. The reaction is typically complete within this timeframe.[7]
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the desired PROTAC product.
-
Upon completion, quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure PROTAC.[2]
-
Protocol 2: Purification of PEGylated PROTACs by RP-HPLC
Materials:
-
Crude PROTAC sample
-
Reverse-phase HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Dissolve the crude PROTAC in a minimal amount of a suitable solvent (e.g., DMSO or DMF).
-
Equilibrate the C18 column with a low percentage of Mobile Phase B.
-
Inject the sample onto the column.
-
Elute the PROTAC using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Collect fractions corresponding to the desired product peak, as identified by UV detection and ideally confirmed by mass spectrometry.
-
Combine the pure fractions and lyophilize to remove the solvent and obtain the final product as a solid.[2]
Protocol 3: Western Blot for PROTAC-Mediated Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.[5]
Materials:
-
Relevant cell line expressing the POI
-
Synthesized PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate the cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., from 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control.[3]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.[5]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control band intensity.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.[5]
-
Mandatory Visualization
Caption: A modular workflow for PROTAC synthesis using click chemistry.
Caption: PROTAC-mediated protein degradation pathway.
Caption: BRD4 signaling pathway and its disruption by a PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis, and biological evaluation of BRD4 degraders - East China Normal University [pure.ecnu.edu.cn]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of highly efficacious PROTACs targeting BRD4 against acute myeloid leukemia: Design, synthesis, and biological evaluations [html.rhhz.net]
Troubleshooting & Optimization
Technical Support Center: Improving Yield of Click Reaction with 2-(Azido-PEG2-amido)-1,3-propandiol
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving 2-(Azido-PEG2-amido)-1,3-propandiol.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in a click reaction with this compound?
Low yields in CuAAC reactions can be attributed to several factors:
-
Catalyst Inactivation: The active catalyst, Cu(I), is susceptible to oxidation to the inactive Cu(II) state, particularly in the presence of oxygen.[1] Disproportionation of Cu(I) to Cu(0) and Cu(II) can also occur.[1]
-
Poor Reagent Quality: Impurities in the azide (B81097) or alkyne starting materials can interfere with the reaction. The stability of the azide itself can also be a factor.[1]
-
Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, solvent, or pH can significantly reduce reaction efficiency.[1]
-
Ligand Issues: The choice and concentration of the ligand are critical for stabilizing the Cu(I) catalyst and accelerating the reaction. An inappropriate ligand or an incorrect copper-to-ligand ratio can be detrimental.[1]
-
Side Reactions: A common side reaction is the homocoupling of the alkyne (Glaser coupling), which consumes the starting material.[1]
-
Poor Accessibility of Reactive Groups: For reactions involving large biomolecules, the azide or alkyne groups may be sterically hindered or buried within the molecule's three-dimensional structure.[2]
Q2: How can I prevent the oxidation of the Cu(I) catalyst?
To maintain the active Cu(I) catalytic species, consider the following:
-
Use a Reducing Agent: The most common method is the in situ reduction of a Cu(II) salt (like CuSO₄) using a reducing agent. Sodium ascorbate (B8700270) is widely used, typically in a 3- to 10-fold excess.[3] Other reducing agents like dithiothreitol (B142953) (DTT) have also been employed.[4]
-
Degas Solvents: Removing dissolved oxygen from your reaction solvents is crucial. This can be achieved by sparging with an inert gas like argon or nitrogen, or by using freeze-pump-thaw cycles.[2]
-
Work Under an Inert Atmosphere: Whenever possible, perform the reaction under an inert atmosphere (e.g., in a glovebox or using a nitrogen/argon balloon) to minimize contact with oxygen.[2]
Q3: What is the role of a ligand in the click reaction and which one should I choose?
Ligands play a crucial role in stabilizing the Cu(I) catalyst, preventing its oxidation and disproportionation, and accelerating the reaction rate.[1][5] For reactions involving PEGylated azides, common and effective ligands include:
-
TBTA (tris(benzyltriazolylmethyl)amine): A widely used ligand that effectively stabilizes Cu(I).[3][4]
-
THPTA (tris(3-hydroxypropyltriazolylmethyl)amine): A water-soluble ligand that is particularly useful for bioconjugation reactions in aqueous media and can help minimize the generation of reactive oxygen species (ROS).[2][3]
The optimal ligand-to-copper ratio is typically 1:1 or 2:1.[2][5]
Q4: Can the PEG chain of this compound affect the reaction?
Yes, the PEG chain can influence the reaction in a few ways:
-
Solubility: The hydrophilic nature of the PEG chain can affect the solubility of the azide in different solvent systems. This may require optimization of the solvent mixture to ensure all reactants are fully dissolved.
-
Steric Hindrance: While a short PEG2 linker is less likely to cause significant steric hindrance compared to high molecular weight PEGs, the accessibility of the azide group can still be a factor, especially when reacting with a bulky alkyne.[3]
-
Purification: The presence of the PEG chain can sometimes make purification more challenging due to the potential for the product to be soluble in both aqueous and organic phases.
Q5: Are there any buffer components I should avoid in my click reaction?
Yes, certain buffer components can interfere with the copper catalyst. It is advisable to avoid:
-
Chelators: Strong chelating agents like EDTA will sequester the copper ions, rendering the catalyst inactive.
-
Thiols: Compounds containing thiols can bind strongly to copper.[5]
-
Strong Bases: High pH can lead to the precipitation of copper hydroxides. The reaction is generally robust over a pH range of 4-12.[3][6]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the click reaction with this compound.
Problem: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inactive Catalyst | - Ensure you are using a reliable source of Cu(I) or generating it in situ from a Cu(II) salt with a fresh solution of a reducing agent like sodium ascorbate (use a 3-10 fold excess).[2][3] - Degas all solvents and solutions thoroughly to remove oxygen.[2] - Perform the reaction under an inert atmosphere (N₂ or Ar).[2] |
| Inappropriate Ligand or Ratio | - Use a copper-chelating ligand such as TBTA or THPTA to stabilize the Cu(I) catalyst.[3][4] - Optimize the ligand-to-copper ratio, starting with 1:1 or 2:1.[2] |
| Poor Reagent Quality or Stoichiometry | - Verify the purity of your azide and alkyne starting materials. - Use a slight excess (e.g., 1.1 to 1.5 equivalents) of the alkyne partner. |
| Suboptimal Solvent System | - Ensure all reactants are fully dissolved. A mixture of solvents like DMF/water or THF/t-BuOH/water may be necessary.[7][8] - For PEGylated compounds, adjusting the polarity of the solvent system can be critical. |
| Steric Hindrance | - If reacting with a large or complex molecule, consider increasing the reaction temperature or adding a denaturant like DMSO to improve the accessibility of the reactive groups.[2] |
| Side Reactions (e.g., Alkyne Homocoupling) | - Ensure a sufficient excess of the reducing agent is present to keep the copper in the Cu(I) state. - The use of a stabilizing ligand can also help suppress this side reaction. |
Problem: Reaction Works Intermittently
| Potential Cause | Suggested Solution |
| Oxygen Contamination | - Be meticulous about degassing solvents and maintaining an inert atmosphere for every reaction.[2] |
| Reagent Degradation | - Prepare fresh solutions of the reducing agent (e.g., sodium ascorbate) for each experiment. - Store azide-containing compounds properly, protected from light and heat. |
| Inconsistent Reagent Addition | - Follow a consistent order of addition for all reagents. A common practice is to add the azide and alkyne, followed by the ligand, copper source, and finally the reducing agent. |
Problem: Difficulty with Product Purification
| Potential Cause | Suggested Solution |
| Residual Copper | - After the reaction, remove residual copper by passing the reaction mixture through a copper-chelating resin or by performing a wash with an aqueous solution of a chelator like EDTA. For therapeutic applications, tangential flow filtration (TFF) is a scalable method for removing copper.[9] |
| PEG-related Solubility Issues | - Employ alternative purification techniques such as dialysis, size-exclusion chromatography, or preparative HPLC. |
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general starting point and may require optimization for specific substrates.
-
Reactant Preparation:
-
Dissolve the alkyne-containing molecule (1 equivalent) and this compound (1.1-1.5 equivalents) in a suitable solvent system (e.g., DMF/water 2:1).[7] Ensure complete dissolution.
-
Degas the solution by bubbling with argon or nitrogen for 15-30 minutes.
-
-
Catalyst and Ligand Preparation:
-
In a separate vial, prepare a premixed solution of the copper source (e.g., CuSO₄·5H₂O, 0.1 equivalents) and the ligand (e.g., THPTA, 0.2 equivalents) in degassed water.
-
-
Reducing Agent Preparation:
-
Prepare a fresh solution of sodium ascorbate (0.5-1.0 equivalents) in degassed water immediately before use.
-
-
Reaction Assembly:
-
To the stirred solution of the azide and alkyne, add the premixed copper/ligand solution.
-
Add the freshly prepared sodium ascorbate solution to initiate the reaction.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature.
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or HPLC). Reactions are often complete within 1-24 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench it by exposing it to air.
-
Dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
To remove residual copper, wash the organic layer with an aqueous solution of EDTA.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography, preparative HPLC, or other suitable methods.
-
Visualizations
Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: Troubleshooting workflow for improving the yield of the click reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of copper-catalyzed azide-alkyne cycloaddition for increased in vivo efficacy of interferon β-1b by site-specific PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. “Clicking” gene therapeutics: A successful union of chemistry and biomedicine for new solutions - PMC [pmc.ncbi.nlm.nih.gov]
optimizing solubility of 2-(Azido-PEG2-amido)-1,3-propandiol in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the solubility of 2-(Azido-PEG2-amido)-1,3-propanediol in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of 2-(Azido-PEG2-amido)-1,3-propanediol?
Q2: I am having trouble dissolving the compound directly in my aqueous buffer. What should I do?
A2: It is a common best practice to first prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into your aqueous buffer. Dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are highly recommended for this purpose. This method prevents the formation of localized high concentrations of the compound that can lead to precipitation.
Q3: Does the dissolution of this compound take a long time?
A3: Yes, the dissolution of some PEGylated compounds, even those with low molecular weights, can be a slow process at room temperature.[7] If the compound is not dissolving readily, allow for a longer stirring or vortexing time.
Q4: Can I heat the solution to aid dissolution?
A4: Mild heating can be an effective way to accelerate the dissolution of PEG compounds.[7] It is advisable to warm the solution gently (e.g., to 37°C) with constant stirring. Avoid excessive temperatures to prevent any potential degradation of the molecule.
Q5: How does pH affect the solubility of 2-(Azido-PEG2-amido)-1,3-propanediol?
A5: The effect of pH on the solubility of this specific compound has not been extensively documented. However, for some PEGylated molecules, pH can influence their physical properties and interactions in solution.[8][9][10] The amide linkage in the molecule is stable under a wide range of pH conditions. For most applications, standard physiological buffers (pH 6.0-8.0) are not expected to negatively impact solubility.
Q6: Will the presence of salts in my buffer affect solubility?
A6: The presence of a low concentration of salt, as found in buffers like PBS, can sometimes improve the solubility of PEGylated compounds by minimizing intermolecular interactions.[7] However, very high salt concentrations could potentially lead to a "salting-out" effect, reducing solubility.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound is not dissolving in aqueous buffer. | Direct dissolution in an aqueous medium can be slow or lead to precipitation. | Prepare a concentrated stock solution in DMSO or DMF first, then dilute it into the aqueous buffer with gentle vortexing. |
| Solution appears cloudy or has visible particulates. | The compound may have precipitated out of solution due to exceeding its solubility limit or improper mixing. | 1. Ensure the final concentration is within the expected solubility range.2. Try gentle warming (up to 37°C) with stirring.3. Consider preparing a fresh stock solution and diluting it further. |
| Dissolution is very slow. | PEGylated compounds can take time to fully hydrate (B1144303) and dissolve. | 1. Increase the mixing time.2. Use a vortex mixer for vigorous agitation.3. Apply mild heat to the solution. |
| Inconsistent results between experiments. | The age and storage of the PEG solution can affect its properties.[11] | 1. Use freshly prepared solutions whenever possible.2. If using a stock solution, ensure it has been stored properly (protected from light, at the recommended temperature) and brought to room temperature before use. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Weighing the Compound: Carefully weigh the desired amount of 2-(Azido-PEG2-amido)-1,3-propanediol in a microcentrifuge tube.
-
Adding Solvent: Add a small volume of high-purity, anhydrous DMSO or DMF to the tube. For example, to prepare a 10 mM stock solution, add the appropriate volume of solvent based on the compound's molecular weight (276.29 g/mol ).
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Buffer Preparation: Prepare your desired aqueous buffer (e.g., PBS, pH 7.4) and filter it through a 0.22 µm filter.
-
Dilution: While gently vortexing the aqueous buffer, add the required volume of the stock solution dropwise to achieve the final desired concentration.
-
Final Mixing: Continue to vortex the solution for a few minutes to ensure homogeneity.
-
Usage: Use the freshly prepared working solution for your experiment.
Visual Guides
Caption: Recommended workflow for preparing an aqueous solution of 2-(Azido-PEG2-amido)-1,3-propanediol.
Caption: A troubleshooting decision tree for resolving solubility issues.
References
- 1. 2-(Azido-PEG2-amido)-1,3-propandiol, CAS 1398044-52-4 | AxisPharm [axispharm.com]
- 2. 2-(Azido-PEG2-amido)-1,3-bis(tert-butyldimethylsilanoxy)propane, 1398044-56-8 | BroadPharm [broadpharm.com]
- 3. 2-(Azido-PEG2-amido)-1,3-propandiol_1398044-52-4_新研博美 [xinyanbm.com]
- 5. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Interactions between PEG and type I soluble tumor necrosis factor receptor: Modulation by pH and by PEGylation at the N terminus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Effect of pH on polyethylene glycol (PEG)-induced silk microsphere formation for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hamptonresearch.com [hamptonresearch.com]
Technical Support Center: Preventing Non--specific Binding of PEGylated Azide Linkers
Welcome to the technical support center for PEGylated azide (B81097) linkers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent non-specific binding in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding of PEGylated azide linkers?
Non-specific binding of PEGylated azide linkers is a multifactorial issue arising from a combination of interactions between the linker, your molecule of interest, and the surrounding experimental environment. The primary causes include:
-
Hydrophobic Interactions: If the PEG linker is improperly designed or if the attached molecule is hydrophobic, it can lead to non-specific adsorption onto hydrophobic surfaces or interactions with hydrophobic regions of proteins.[1][2][3] While PEG itself is hydrophilic, the overall hydrophobicity of the conjugate can be influenced by the payload and the linker's length and structure.[1][3]
-
Electrostatic Interactions: Charged molecules can non-specifically bind to oppositely charged surfaces or biomolecules.[2][4] The overall charge of your PEGylated conjugate can contribute to this phenomenon.
-
Protein Corona Formation: When introduced into biological fluids, nanoparticles and other molecules can become coated with a layer of proteins, known as the "protein corona."[5] This corona can mediate non-specific interactions and alter the intended targeting of your conjugate.[5]
-
Click Chemistry Reaction Components: In copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, the copper catalyst itself can bind non-specifically to proteins, leading to background signal.[6] Additionally, side reactions, such as those with free thiols, can occur, contributing to off-target labeling.[6]
Q2: How does the structure of the PEG linker affect non-specific binding?
The properties of the PEG linker itself play a crucial role in minimizing non-specific binding. Key factors to consider are:
-
PEG Chain Length: Longer PEG chains generally provide better shielding and steric hindrance, which can reduce protein adsorption and recognition by macrophages.[5][7] However, excessively long chains might also hinder the specific binding of your molecule to its target.[5] Computational studies have shown that increasing PEG size can lead to structural changes in conjugated proteins.[8]
-
PEG Density: A higher grafting density of PEG on a surface enhances the prevention of non-specific absorption by creating a more effective barrier.[2][9]
-
PEG Monodispersity: Using monodisperse PEG (uniform chain length) results in a more uniform protective layer, significantly reducing protein adsorption compared to polydisperse PEG.[9]
-
PEG Architecture: Branched or Y-shaped PEG linkers can offer improved shielding against non-specific interactions compared to linear PEG at the same molecular density.[2][10]
Q3: What are effective blocking agents to prevent non-specific binding?
Using blocking agents is a common and effective strategy to saturate non-specific binding sites on surfaces and within your sample. Commonly used blocking agents include:
-
Bovine Serum Albumin (BSA): A widely used protein-based blocking agent that is effective at preventing non-specific interactions on various surfaces.[2][11]
-
Casein (from non-fat dry milk): A cost-effective and efficient protein-based blocking agent.[2][11] However, it may not be suitable for all applications, especially when detecting phosphoproteins.[11]
-
Fish Gelatin: An alternative to mammalian-derived blockers, it exhibits low cross-reactivity with mammalian antibodies.[11]
-
Synthetic Polymers: Agents like Polyvinylpyrrolidone (PVP) and PEG itself can be used to block non-specific binding, particularly in assays where protein-based blockers are not ideal.[11][12]
Troubleshooting Guides
Problem 1: High background signal in fluorescence imaging or blotting experiments.
High background can obscure your specific signal, making data interpretation difficult. Here’s a step-by-step guide to troubleshoot this issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high background signal.
Detailed Troubleshooting Steps:
| Potential Cause | Recommended Solution | Expected Outcome |
| Insufficient Blocking | Increase the incubation time with the blocking agent (e.g., from 30 minutes to 1 hour). Consider switching to a different blocking agent (e.g., from BSA to casein or a synthetic polymer).[11] | Reduction in background signal across the entire surface. |
| Inadequate Washing | Increase the number and duration of washing steps after incubation with the PEGylated azide linker and any subsequent detection reagents.[6] Adding a mild detergent like Tween-20 to the wash buffer can also help.[13] | Lower background signal, particularly in areas where no specific binding is expected. |
| Excessive Probe Concentration | Decrease the concentration of the fluorescently labeled PEG-azide or the detection reagent.[6][14] Perform a titration experiment to determine the optimal concentration. | A better signal-to-noise ratio, with a decrease in overall background fluorescence. |
| Non-specific Copper Binding (in CuAAC) | Ensure the use of a copper-chelating ligand like THPTA or BTTAA in your click reaction mixture.[6][15] A ligand-to-copper ratio of 5:1 is often recommended.[6] | Reduced background specifically in negative controls where the azide or alkyne is omitted. |
| Hydrophobic Interactions | If your PEGylated molecule is suspected to be hydrophobic, consider using a more hydrophilic PEG linker or adding a non-ionic surfactant to your buffers.[1][2] | Decreased non-specific binding to hydrophobic surfaces or proteins. |
Problem 2: Low specific signal or poor target binding.
Sometimes, efforts to reduce non-specific binding can inadvertently decrease the desired specific signal.
Logical Relationship Diagram
Caption: Factors contributing to low specific signal.
Detailed Troubleshooting Steps:
| Potential Cause | Recommended Solution | Expected Outcome |
| Over-blocking | Reduce the concentration or incubation time of the blocking agent. | Increased specific signal without a significant increase in background. |
| Steric Hindrance from PEG | If using a long PEG chain, consider a shorter one to reduce potential interference with the binding site of your molecule.[7] | Improved binding affinity and a stronger specific signal. |
| Reagent Instability or Impurity | Use freshly prepared solutions, especially for reagents like sodium ascorbate (B8700270) in CuAAC reactions.[6] Verify the purity of your PEGylated azide linker. | Consistent and reproducible results with an improved specific signal. |
| Suboptimal Click Reaction Conditions | Optimize the concentrations of the copper catalyst, ligand, and reducing agent. Ensure the pH of the reaction buffer is optimal. | Higher efficiency of the click chemistry reaction, leading to more of your molecule being correctly labeled or conjugated. |
Experimental Protocols
Protocol 1: General Blocking Procedure
This protocol provides a starting point for blocking non-specific binding sites on a solid surface (e.g., a 96-well plate or a microscopy slide).
-
Preparation of Blocking Buffer:
-
Prepare a solution of 1-5% (w/v) BSA or non-fat dry milk in a suitable buffer (e.g., PBS or TBS).
-
Alternatively, prepare a 1% (w/v) solution of a synthetic blocker like PVP.
-
-
Incubation:
-
Cover the surface with the blocking buffer.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Washing:
-
Discard the blocking buffer.
-
Wash the surface three times with wash buffer (e.g., PBS with 0.05% Tween-20) for 5 minutes each.
-
-
Proceed with Experiment:
-
The surface is now ready for the addition of your PEGylated azide linker or other reagents.
-
Protocol 2: Optimizing CuAAC Reaction for Reduced Background
This protocol is for a typical copper-catalyzed click reaction with an emphasis on minimizing non-specific binding.
-
Reagent Preparation:
-
Prepare stock solutions:
-
PEGylated Azide Probe: 10 mM in DMSO.
-
Alkyne-containing molecule: 10 mM in a suitable solvent.
-
Copper(II) Sulfate (CuSO₄): 50 mM in water.
-
Copper-chelating ligand (e.g., THPTA): 250 mM in water.
-
Sodium Ascorbate: 500 mM in water (prepare fresh).
-
-
-
Reaction Setup (for a 100 µL final volume):
-
In a microcentrifuge tube, add your alkyne-containing sample.
-
Add the PEGylated Azide Probe to a final concentration of 100 µM.
-
Add the THPTA ligand to a final concentration of 2.5 mM (maintaining a 5-fold excess over copper).
-
Add CuSO₄ to a final concentration of 500 µM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
-
Incubation:
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Post-Reaction Cleanup:
-
For protein samples, remove excess reagents by protein precipitation (e.g., with cold acetone) or buffer exchange.[6]
-
For other samples, use an appropriate purification method.
-
Data Summary
Table 1: Effect of PEG Properties on Protein Adsorption
| PEG Property | Observation | Reference |
| Molecular Weight | Increasing MW from 5k to 30k Da on gold nanoparticles decreased non-specific protein adsorption. | [9] |
| Monodispersity | Monodisperse PEG-coated nanoparticles showed significantly lower protein adsorption (up to 70% reduction) compared to polydisperse PEG. | [9] |
| Grafting Density | Higher grafting density of PEG on a surface leads to reduced protein adsorption. | [9] |
| Architecture | Y-shaped PEG can be more effective at reducing non-specific binding than linear PEG at the same molecular density. | [2][10] |
By understanding the causes of non-specific binding and systematically applying these troubleshooting strategies and optimized protocols, you can significantly improve the quality and reliability of your experimental data.
References
- 1. purepeg.com [purepeg.com]
- 2. mdpi.com [mdpi.com]
- 3. adcreview.com [adcreview.com]
- 4. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Blocking Nonspecific Interactions Using Y-Shape Poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. broadpharm.com [broadpharm.com]
side reactions of 2-(Azido-PEG2-amido)-1,3-propandiol and how to avoid them
Welcome to the technical support center for 2-(Azido-PEG2-amido)-1,3-propanediol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential side reactions and offer strategies to avoid them during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive functional groups on 2-(Azido-PEG2-amido)-1,3-propanediol and their intended reactivity?
A1: The molecule has three primary functional regions:
-
Azide (B81097) Group (-N₃): This is the primary reactive site for bioorthogonal chemistry. It is most commonly used for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole linkage. It can also undergo the Staudinger ligation with phosphine (B1218219) reagents.[1][2]
-
Diol Group (-OH, -OH): The two hydroxyl groups are generally less reactive under typical bioconjugation conditions but can participate in reactions common to alcohols, such as esterification or ether formation, under specific synthetic conditions.[3][4] They can also be used to protect carbonyl groups by forming cyclic acetals.[4][5]
-
Amide and PEG Linker: The amide bond is generally stable. The PEG linker enhances water solubility and can influence the pharmacokinetic properties of the final conjugate.[6]
Q2: How stable is the azide group and what precautions should be taken?
A2: Organic azides are energetic molecules and must be handled with caution.[1][7] Their stability is influenced by the molecular structure. A common guideline is the carbon-to-nitrogen ratio (C/N). For 2-(Azido-PEG2-amido)-1,3-propanediol (C₁₀H₂₀N₄O₅), the ratio of (Carbons + Oxygens) to Nitrogens is (10 + 5) / 4 = 3.75. This ratio suggests it is a relatively stable azide. However, all azides should be protected from heat, shock, light, and strong acids, which can form the highly toxic and explosive hydrazoic acid.[8][9]
Q3: What are the potential side reactions involving the 1,3-propanediol (B51772) moiety?
A3: While generally stable under bioconjugation conditions, the diol can react under certain circumstances. If your reaction mixture contains unprotected aldehydes or ketones and an acid catalyst, the diol can form a cyclic acetal, consuming the reagent.[3][4][5] Under harsh conditions, it can also undergo oxidation or esterification if corresponding reagents are present.
Q4: Can the PEG linker cause complications?
A4: Yes. While PEGylation is intended to improve solubility and circulation time, it can have drawbacks.[10] The PEG chain can elicit an immune response, leading to the generation of anti-PEG antibodies that can cause accelerated clearance of the conjugate or hypersensitivity reactions.[6][11][12] During purification, the heterogeneity of PEG linkers can sometimes lead to broader peaks in chromatography.
Troubleshooting Guide for Common Reactions
This guide focuses on issues encountered during the most common application: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click Chemistry").
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactivated Copper Catalyst: The active Cu(I) catalyst is easily oxidized to inactive Cu(II) by dissolved oxygen.[13][14] | Degas all buffers and solvent mixtures thoroughly (e.g., by sparging with argon or nitrogen). Always use a sufficient amount of a reducing agent like sodium ascorbate (B8700270).[15] |
| Poor Reagent Quality: The azide or alkyne starting materials may have degraded. | Use fresh, high-purity reagents. Store azides protected from light and at low temperatures as recommended.[9] | |
| Copper Chelation: Your substrate (e.g., a protein) may contain residues that chelate the copper catalyst, making it unavailable for the reaction. | Increase the concentration of the copper catalyst or add a stabilizing ligand like THPTA or TBTA, which can accelerate the reaction and protect the catalyst.[13][15] | |
| Formation of Side Products | Alkyne Homocoupling (Glaser Coupling): In the presence of oxygen and Cu(II), terminal alkynes can couple to form a diyne byproduct.[13] | Maintain strictly anaerobic (oxygen-free) conditions throughout the reaction setup and duration. Ensure an adequate concentration of reducing agent is present. |
| Staudinger Reduction: If phosphine-based reagents (e.g., TCEP as a reducing agent) are used, they can react with the azide to form an amine via the Staudinger reaction.[2][16] | Avoid using phosphine-based reducing agents. Sodium ascorbate is the recommended reducing agent for CuAAC. | |
| Oxidative Damage to Biomolecules: Copper-mediated formation of reactive oxygen species (ROS) can damage sensitive biomolecules like peptides and proteins.[17] | Use a copper-stabilizing ligand to minimize ROS generation.[15] Keep reaction times as short as possible and work at lower temperatures if the kinetics allow. | |
| Poor Solubility / Aggregation | PEG-related effects: The PEG chain can sometimes induce aggregation, especially with large biomolecules. | Perform the reaction in denaturing or solvating conditions, such as by including DMSO or guanidinium (B1211019) chloride in the reaction buffer.[15] |
| Difficulty in Purification | Persistent Copper Contamination: Copper ions can be difficult to remove completely from the final product, especially with proteins that have metal-binding sites. | After the reaction, add a strong chelating agent like EDTA. Purify the conjugate using methods like dialysis, size-exclusion chromatography, or a chelating resin.[13] |
Quantitative Data Summary
The stability of organic azides is a critical safety consideration. The following table, based on established safety guidelines, helps assess the potential hazard level.[8][9][18]
| Stability Metric | Rule | Value for C₁₀H₂₀N₄O₅ | Interpretation |
| Carbon/Nitrogen Ratio (C/N) | Number of Carbon atoms / Number of Nitrogen atoms | 10 / 4 = 2.5 | Ratios between 1 and 3 indicate that the azide can be isolated but should be handled with care and stored properly.[8][18] |
| (C+O)/N Ratio | (Number of C atoms + Number of O atoms) / Number of N atoms | (10 + 5) / 4 = 3.75 | A ratio ≥ 3 is generally considered to indicate a manipulable, non-explosive compound.[18] |
| Rule of Six | Number of non-energetic atoms (like C) per energetic group (like -N₃) | 10 carbons per azide group | Having six or more carbons per azide group suggests the compound is relatively safe to handle.[8][9] |
Experimental Protocols
Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a Protein
This protocol provides a general methodology for conjugating 2-(Azido-PEG2-amido)-1,3-propanediol to an alkyne-modified protein.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
2-(Azido-PEG2-amido)-1,3-propanediol
-
Degassed DMSO
-
Stock solution of Copper(II) Sulfate (CuSO₄), 20 mM in deionized water
-
Stock solution of a ligand (e.g., THPTA), 50 mM in deionized water
-
Freshly prepared stock solution of Sodium Ascorbate, 100 mM in deionized water
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of 2-(Azido-PEG2-amido)-1,3-propanediol in degassed DMSO.
-
Prepare a fresh solution of sodium ascorbate immediately before use.
-
-
Reaction Setup (Example for a 500 µL final volume):
-
In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 50 µM (adjust volume with degassed buffer).
-
Add the 2-(Azido-PEG2-amido)-1,3-propanediol stock solution to achieve a final concentration of 250 µM (a 5-fold excess).
-
Prepare a premix of the catalyst: combine 6.3 µL of 20 mM CuSO₄ and 12.5 µL of 50 mM THPTA ligand. Add this premix to the reaction tube. The final concentrations will be approximately 0.25 mM CuSO₄ and 1.25 mM ligand (5:1 ligand-to-copper ratio).[15]
-
Initiate the reaction by adding 25 µL of the 100 mM sodium ascorbate solution (final concentration: 5 mM).[15]
-
-
Reaction Incubation:
-
Gently mix the components. If the reaction tube is not completely full, flush the headspace with argon or nitrogen before sealing.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight, which may be beneficial for sensitive proteins.
-
-
Work-up and Purification:
-
Quench the reaction by adding a chelating agent like EDTA to a final concentration of 10 mM to sequester the copper.
-
Remove unreacted small molecules and the catalyst complex from the now-conjugated protein using size-exclusion chromatography, dialysis, or tangential flow filtration against a suitable storage buffer.
-
Visualizations
Key Reaction Pathways and Side Reactions
Caption: Intended CuAAC reaction pathway and common side reactions.
Troubleshooting Workflow for Low Reaction Yield
Caption: Decision tree for troubleshooting low yield in CuAAC reactions.
Molecular Reactivity and Side Reaction Map
Caption: Potential side reactions associated with each functional group.
References
- 1. benchchem.com [benchchem.com]
- 2. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diol - Wikipedia [en.wikipedia.org]
- 4. Diols: Nomenclature, Preparation, and Reactions - Chemistry Steps [chemistrysteps.com]
- 5. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 6. Adverse Impacts of PEGylated Protein Therapeutics: A Targeted Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 9. safety.pitt.edu [safety.pitt.edu]
- 10. PEGylation - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Hypersensitivity to polyethylene glycol in adults and children: An emerging challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. jenabioscience.com [jenabioscience.com]
- 16. m.youtube.com [m.youtube.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
Technical Support Center: Troubleshooting SPAAC Reactions with Azido-PEG2 Linkers
This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for low-efficiency Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions involving Azido-PEG2 linkers.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My SPAAC reaction has a very low yield or is not working at all. What are the most common causes?
A1: Low yields in SPAAC reactions are often traced back to a few key areas: reagent integrity, reaction conditions, or inherent properties of the reacting molecules.
-
Reagent Instability: Strained cyclooctynes (e.g., DBCO, BCN) can degrade during storage, especially if exposed to acidic conditions or not stored properly (cold and protected from light).[1] Similarly, the azide (B81097) group on your linker can be susceptible to reduction.[2][3]
-
Presence of Competing Reagents: If your buffers contain sodium azide (NaN₃) as a preservative, it will directly compete with your Azido-PEG2-labeled molecule, significantly reducing the efficiency of your desired reaction.[4]
-
Reducing Agents: Common reducing agents like DTT or TCEP, often used in protein buffers, can reduce the azide group to a non-reactive amine, completely halting the reaction.[3]
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly influence reaction kinetics.[1][5]
-
Solubility Issues: Poor solubility of one or both reactants can lead to a heterogeneous reaction mixture and severely reduced reaction rates.[1] Although the PEG2 linker enhances water solubility, other parts of the molecule may be hydrophobic, causing precipitation when added to aqueous buffers.[6]
Q2: The reaction is proceeding, but it is extremely slow. How can I increase the reaction rate?
A2: Several factors can be adjusted to accelerate a sluggish SPAAC reaction:
-
Choice of Cyclooctyne (B158145): The structure of the cyclooctyne is a primary determinant of the reaction rate.[5] More strained cyclooctynes, such as BCN, are often more reactive than DBCO in certain contexts.[5][7]
-
Concentration of Reactants: Increasing the concentration of the azide and cyclooctyne reactants will increase the reaction rate according to the law of mass action.[4] A molar excess (e.g., 5-20 fold) of the less critical or more soluble component is often used to drive the reaction to completion.[8]
-
Temperature: Increasing the reaction temperature (e.g., from room temperature to 37°C) can accelerate the reaction, provided your biomolecules are thermally stable.[4][5]
-
pH and Buffer: While SPAAC can proceed over a wide pH range (typically 4-12), the optimal pH is often between 6.5 and 8.5.[5][9] It is advisable to screen different buffer systems (e.g., PBS vs. HEPES) as some buffer components can affect reaction rates.[5]
-
Linker Effects: The PEG2 linker itself can be beneficial. By acting as a spacer, it can extend the azide group away from the surface of a biomolecule, reducing steric hindrance and improving accessibility, which can enhance reaction rates.[1][4]
Q3: My compound containing the Azido-PEG2 linker precipitated when I added it to my aqueous reaction buffer. What should I do?
A3: Precipitation is a common solubility issue, even with PEG linkers.[6]
-
Prepare a Concentrated Stock in Organic Solvent: It is highly recommended to first dissolve the Azido-PEG2 linker in an anhydrous organic solvent like DMSO or DMF to create a concentrated stock solution.[3][6]
-
Dilute into Aqueous Buffer: This stock solution can then be added to the aqueous reaction mixture. Ensure the final concentration of the organic solvent is low enough (e.g., <10%) to avoid denaturing proteins or affecting cell viability.[8]
-
Reduce Final Concentration: You may be exceeding the linker's solubility limit in the final reaction volume. Try lowering the overall concentration.[6]
-
Use Co-solvents: If your experiment allows, slightly increasing the percentage of the organic co-solvent in the final mixture can help maintain solubility.[6]
Q4: I'm observing non-specific labeling or unexpected side reactions. What could be the cause?
A4: While SPAAC is renowned for its bioorthogonality, off-target reactions are possible under certain conditions.
-
Reaction with Cysteine Residues: Some DBCO reagents have been reported to exhibit non-specific labeling through reactions with cysteine residues on proteins.[4]
-
Contamination with Sodium Azide: As mentioned, the presence of free sodium azide (NaN₃) in your buffers is a critical issue. It will react with your cyclooctyne, leading to an apparent low yield of your intended product. Always use azide-free buffers for SPAAC experiments.[4]
-
Instability of Cyclooctyne: In some intracellular environments, certain cyclooctynes can be degraded, which could lead to unexpected products or a lack of specific labeling.[1]
Frequently Asked Questions (FAQs)
Q1: How does the Azido-PEG2 linker specifically influence the SPAAC reaction?
A1: The Azido-PEG2 linker offers several advantages. The azide group is the reactive handle for the SPAAC reaction.[10] The short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the linker and the resulting conjugate in aqueous buffers, which is crucial for biological applications.[4][8] This PEG spacer can also reduce steric hindrance by distancing the reactive azide from the bulk of the molecule it is attached to, potentially increasing reaction rates.[1][4]
Q2: What are the optimal storage and handling conditions for Azido-PEG2 linkers and cyclooctyne reagents?
A2: Proper storage is critical for reagent integrity. Azido-PEG2 linkers should be stored at -20°C or -80°C, protected from light and moisture.[11][12] Strained cyclooctynes (e.g., DBCO) are particularly sensitive and should be stored under recommended conditions, typically cold and protected from light, and used promptly after reconstitution to avoid degradation or oligomerization.[1] Stock solutions should be prepared in anhydrous solvents like DMSO.[6]
Q3: How can I monitor the progress of my SPAAC reaction?
A3: If you are using a DBCO-based cyclooctyne, you can monitor the reaction's progress using a UV-Vis spectrophotometer. DBCO has a characteristic absorbance at approximately 309 nm, which disappears as it reacts with the azide.[4] By tracking the decrease in absorbance over time, you can determine the reaction kinetics.[4] Alternatively, techniques like LC-MS or TLC can be used to analyze small aliquots of the reaction mixture to detect the formation of the product and the disappearance of starting materials.[1]
Q4: I'm having difficulty purifying my final PEGylated product. What strategies can I use?
A4: The purification of PEGylated compounds can be challenging due to their unique solubility properties and tendency to cause streaking in silica (B1680970) gel chromatography.[11][13] For large biomolecules like proteins, size-based methods are often effective. Consider using dialysis or size exclusion chromatography (SEC) to separate the larger PEGylated conjugate from smaller unreacted linkers and reagents.[11] For smaller molecules, precipitation by adding a non-solvent can sometimes be effective if there is a sufficient solubility difference between the product and impurities.[11] Aqueous two-phase systems have also been successfully used for purifying PEGylated proteins.[14][15]
Data Presentation
Table 1: Troubleshooting Summary for Low SPAAC Efficiency
| Symptom | Potential Cause | Recommended Solution |
| No or Very Low Product Formation | Azide group was reduced by DTT/TCEP.[3] | Remove reducing agents from buffers prior to reaction. |
| Buffer contains sodium azide (NaN₃).[4] | Use azide-free buffers for all steps. | |
| Cyclooctyne reagent has degraded.[1] | Use a fresh aliquot of cyclooctyne; perform a small-scale control reaction with a simple azide (e.g., benzyl (B1604629) azide) to test integrity.[1] | |
| Slow or Incomplete Reaction | Steric hindrance around the azide or alkyne.[1][16] | Increase reaction temperature (if biomolecule is stable); prolong reaction time; consider a linker with a longer PEG chain if possible.[9][11] |
| Low reactant concentration.[4] | Increase the concentration of one or both reactants; use a molar excess of the less critical component.[4] | |
| Suboptimal cyclooctyne choice.[5] | Switch to a more reactive cyclooctyne (e.g., BCN derivatives).[5] | |
| Precipitation in Reaction Mixture | Poor aqueous solubility of a reactant.[1][6] | Prepare a stock solution in anhydrous DMSO; reduce the final concentration in the aqueous medium; increase the percentage of co-solvent if tolerated.[6] |
Table 2: Typical Second-Order Rate Constants for SPAAC Reactions
These values serve as an estimate for reaction planning. Actual rates depend on the specific azide, solvent, and temperature.
| Cyclooctyne Reagent | Reacting with Benzyl Azide | Second-Order Rate Constant (M⁻¹s⁻¹) |
| BCN (bicyclo[6.1.0]non-4-yne) | Primary Azide | ~0.1 - 1.0[16] |
| DBCO (dibenzocyclooctyne) | Primary Azide | ~0.3 - 1.0[8][16] |
| ADIBO (azadibenzocyclooctyne) | Primary Azide | ~0.2 - 0.9[16] |
Experimental Protocols
Protocol 1: General Procedure for SPAAC Conjugation to a DBCO-Functionalized Protein
-
Reagent Preparation:
-
SPAAC Reaction:
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. Alternatively, the reaction can be performed at 4°C overnight.[8]
-
-
Purification:
-
Remove excess, unreacted Azido-PEG2 linker and byproducts by dialysis or size exclusion chromatography appropriate for the size of your protein.[11]
-
-
Analysis:
-
Confirm conjugation using methods such as SDS-PAGE (which should show a mass shift), mass spectrometry, or UV-Vis spectroscopy.
-
Protocol 2: Monitoring SPAAC Reaction Progress via UV-Vis Spectroscopy
This protocol is applicable for reactions using DBCO, which has a distinct absorbance peak.
-
Spectrophotometer Setup:
-
Set up a UV-Vis spectrophotometer to measure absorbance at 309 nm.[4]
-
-
Sample Preparation:
-
Prepare the reaction mixture as described in Protocol 1. The initial concentration of the DBCO reagent should result in an absorbance reading within the linear range of the instrument.
-
Use a reference cuvette containing the buffer and the Azido-PEG2-containing molecule to zero the instrument.[4]
-
-
Data Acquisition:
-
Initiate the reaction by adding the final reactant (either the azide or DBCO component).
-
Immediately begin monitoring the absorbance at 309 nm over time, recording data at regular intervals until the absorbance value stabilizes, indicating the reaction is complete.[4]
-
-
Data Analysis:
-
The disappearance of the DBCO reactant follows its consumption in the reaction. Plotting absorbance vs. time will show the reaction progress.[4]
-
Visualizations
Caption: A logical workflow for troubleshooting low efficiency in SPAAC reactions.
Caption: A typical experimental workflow for a SPAAC bioconjugation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 8. benchchem.com [benchchem.com]
- 9. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. purepeg.com [purepeg.com]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Multistep purification of cytochrome c PEGylated forms using polymer-based aqueous biphasic systems - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Purification of Biomolecules Labeled with 2-(Azido-PEG2-amido)-1,3-propandiol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with biomolecules labeled with 2-(Azido-PEG2-amido)-1,3-propandiol. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate the purification process of your labeled biomolecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect after labeling my biomolecule with this compound?
A1: The most common impurities include unreacted biomolecule, excess this compound linker, and potentially aggregated forms of the labeled biomolecule. Depending on the downstream application, byproducts from the labeling reaction may also be present.
Q2: Which purification method is best for my azido-PEG labeled biomolecule?
A2: The optimal purification method depends on the properties of your biomolecule (size, charge, hydrophobicity) and the nature of the impurities.
-
Size Exclusion Chromatography (SEC) is effective for removing small molecule impurities like excess linker.[][2]
-
Ion Exchange Chromatography (IEX) can separate the labeled biomolecule from the unlabeled form based on differences in surface charge.[]
-
Reversed-Phase Chromatography (RPC) is a high-resolution technique that can separate molecules based on hydrophobicity and can even resolve species with different degrees of labeling.[][3]
-
Affinity Chromatography can be a powerful tool if a suitable affinity tag is present on the biomolecule or if the azide (B81097) group is used for specific capture, for example, via Staudinger ligation.
Q3: How does the this compound linker affect the behavior of my biomolecule during purification?
A3: The short PEG2 linker can slightly increase the hydrodynamic radius of your biomolecule, which is relevant for SEC.[] It may also shield some of the surface charges, potentially altering its interaction with IEX resins.[] The azide group introduces a unique chemical handle that can be exploited for specific affinity purification.
Q4: Can I use the azide group on the linker for purification?
A4: Yes, the azide group can be used for bio-orthogonal chemistry-based purification. One common method is the Staudinger ligation, where the azide reacts with a phosphine-functionalized resin, allowing for specific capture and subsequent elution of the labeled biomolecule.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low recovery of labeled biomolecule | Non-specific binding to the chromatography resin: The labeled biomolecule may be sticking to the column matrix. | - Modify the buffer composition (e.g., increase salt concentration in IEX or HIC, add mild detergents).- For RPC, optimize the gradient and organic solvent composition.[3]- Consider a different type of chromatography resin with lower non-specific binding properties. |
| Aggregation of the labeled biomolecule: The labeling process or subsequent handling may have caused the biomolecule to aggregate. | - Analyze the sample by SEC to detect aggregates.- Optimize buffer conditions (pH, ionic strength, additives like arginine) to prevent aggregation.[4]- Perform purification at a lower temperature. | |
| Co-elution of labeled and unlabeled biomolecule | Insufficient resolution of the purification method: The physicochemical differences between the labeled and unlabeled biomolecule may be too small for the chosen method. | - For SEC, ensure the column has the appropriate fractionation range for your biomolecule's size.- For IEX, optimize the pH and salt gradient to enhance charge-based separation.[]- For RPC, use a shallower gradient and consider a column with a different stationary phase (e.g., C4 vs. C18).[3][5] |
| Presence of excess linker in the final product | Inefficient removal of small molecules: The chosen purification method may not be suitable for separating small molecules from your large biomolecule. | - Use SEC with a resin that has a low molecular weight cut-off to effectively separate the linker.- Perform dialysis or diafiltration with an appropriate membrane pore size. |
| Labeled biomolecule is inactive after purification | Denaturation during purification: Harsh elution conditions (e.g., low pH in affinity chromatography, high organic solvent concentration in RPC) can denature the biomolecule. | - Use milder elution conditions where possible.- If using affinity chromatography, screen for elution buffers with different pH or salt concentrations.- For RPC, minimize the exposure time to high concentrations of organic solvent and consider performing the purification at a lower temperature.[3] |
Comparison of Purification Strategies
The following table provides a summary of common purification techniques for biomolecules labeled with this compound. The quantitative data are illustrative and can vary significantly based on the specific biomolecule, linker, and experimental conditions.
| Purification Method | Principle of Separation | Advantages | Disadvantages | Illustrative Purity (%) | Illustrative Recovery (%) |
| Size Exclusion Chromatography (SEC) | Hydrodynamic radius | - Effective for removing small molecule impurities.- Mild conditions preserve biomolecule activity.[] | - Low resolution for separating labeled from unlabeled biomolecules of similar size.- Limited sample loading capacity. | >95% (from small molecules) | >90% |
| Ion Exchange Chromatography (IEX) | Surface charge | - Can separate labeled from unlabeled biomolecules if there is a change in pI.- High binding capacity.[] | - PEG linker may shield charges, reducing resolution.- Requires optimization of pH and salt gradient. | 80-95% | 70-90% |
| Reversed-Phase Chromatography (RPC) | Hydrophobicity | - High resolution, can separate species with different degrees of labeling.- Can resolve positional isomers.[3] | - Organic solvents and acidic pH can denature sensitive biomolecules.- Can be challenging to scale up. | >98% | 60-85% |
| Affinity Chromatography (Staudinger Ligation) | Specific bio-orthogonal reaction | - Highly specific for azido-labeled biomolecules.- Can achieve very high purity in a single step. | - Requires synthesis of a phosphine-functionalized resin.- Elution conditions may need to be optimized to preserve activity. | >99% | 70-95% |
Experimental Protocols & Workflows
General Workflow for Labeling and Purification
The overall process begins with the labeling of the biomolecule, followed by one or more purification steps to isolate the desired product.
Detailed Methodologies
This protocol is designed to remove unreacted, small molecular weight linkers from the labeled biomolecule.
Materials:
-
SEC column with an appropriate molecular weight fractionation range (e.g., Superdex 75 or Superdex 200)
-
Chromatography system (e.g., FPLC or HPLC)
-
SEC running buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
0.22 µm filter for buffer and sample filtration
Protocol:
-
Equilibrate the SEC column with at least two column volumes of filtered and degassed running buffer at a flow rate recommended by the manufacturer.
-
Filter your crude labeled biomolecule sample through a 0.22 µm syringe filter.
-
Inject the filtered sample onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elute the sample with the running buffer at a constant flow rate.
-
Monitor the elution profile using UV absorbance at 280 nm.
-
Collect fractions corresponding to the peak of the labeled biomolecule, which should elute in the void volume or early fractions, well separated from the smaller, unreacted linker.
-
Analyze the collected fractions for purity and concentration.
This protocol is suitable for separating the labeled biomolecule from its unlabeled counterpart based on differences in surface charge.
Materials:
-
Anion or cation exchange column, depending on the pI of your biomolecule and the buffer pH
-
Chromatography system
-
Binding buffer (low salt concentration, e.g., 20 mM Tris-HCl, pH 8.0 for anion exchange)
-
Elution buffer (high salt concentration, e.g., 20 mM Tris-HCl + 1 M NaCl, pH 8.0 for anion exchange)
-
0.22 µm filters
Protocol:
-
Equilibrate the IEX column with 5-10 column volumes of binding buffer.
-
Dilute the crude sample in binding buffer to reduce its ionic strength.
-
Load the diluted sample onto the column.
-
Wash the column with several volumes of binding buffer to remove unbound impurities.
-
Elute the bound molecules using a linear gradient of increasing salt concentration (e.g., 0-100% elution buffer over 20 column volumes).
-
Monitor the elution at 280 nm and collect fractions across the gradient.
-
Analyze the fractions to identify those containing the purified labeled biomolecule. The labeled biomolecule may elute at a slightly different salt concentration than the unlabeled one due to charge shielding by the PEG linker.
RPC is a high-resolution technique that separates molecules based on their hydrophobicity.
Materials:
-
RPC column (e.g., C4 or C18) suitable for biomolecules
-
HPLC system
-
Mobile Phase A (e.g., 0.1% Trifluoroacetic acid (TFA) in water)
-
Mobile Phase B (e.g., 0.1% TFA in acetonitrile)
-
0.22 µm filters
Protocol:
-
Equilibrate the RPC column with a low percentage of Mobile Phase B (e.g., 5%) in Mobile Phase A.
-
Filter the sample through a 0.22 µm filter.
-
Inject the sample onto the column.
-
Elute the sample with a linear gradient of increasing Mobile Phase B (e.g., 5-95% over 30-60 minutes). A shallow gradient will provide better resolution.[3]
-
Monitor the elution at 214 nm and 280 nm.
-
Collect fractions corresponding to the desired peaks.
-
Promptly remove the organic solvent from the collected fractions (e.g., by lyophilization or solvent evaporation) to prevent denaturation of the biomolecule.
This protocol utilizes the azide group for specific capture of the labeled biomolecule.
Materials:
-
Phosphine-functionalized resin (e.g., phosphine-agarose)
-
Affinity column
-
Binding/Wash Buffer (e.g., PBS, pH 7.4)
-
Elution Buffer (e.g., a buffer with a competitive agent or a pH shift, depending on the resin chemistry)
-
Crude azido-labeled biomolecule
Protocol:
-
Equilibrate the phosphine-functionalized resin in an affinity column with binding buffer.
-
Load the crude sample containing the azido-labeled biomolecule onto the column.
-
Allow the sample to incubate with the resin to facilitate the Staudinger ligation reaction. The incubation time will depend on the reaction kinetics.
-
Wash the column extensively with binding/wash buffer to remove unbound impurities.
-
Elute the captured biomolecule using the appropriate elution buffer.
-
Collect the eluted fractions and neutralize if a pH shift was used for elution.
-
Analyze the fractions for the purified labeled biomolecule.
References
impact of copper catalyst concentration on CuAAC with Azido-PEG2-propandiol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction involving Azido-PEG2-propandiol.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of copper catalyst for a CuAAC reaction with a PEGylated azide (B81097) like Azido-PEG2-propandiol?
A1: For bioconjugation reactions, including those with PEGylated substrates, the recommended copper concentration generally falls between 50 µM and 100 µM.[1][2] Concentrations below 50 µM may result in slow or incomplete reactions, while higher concentrations can increase the risk of oxidative damage to sensitive biomolecules.[1][3] It's important to note that for many bioconjugation applications, the copper catalyst is used in stoichiometric or even excess amounts relative to the azide and alkyne, rather than in truly catalytic amounts.[3]
Q2: My CuAAC reaction is showing low or no yield. What are the common causes?
A2: Low yields in CuAAC reactions can arise from several factors:
-
Inactive Copper Catalyst: The active catalyst is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state, particularly in the presence of oxygen.[4][5]
-
Poor Reagent Quality: Impurities in the azide or alkyne starting materials can interfere with the reaction.[4]
-
Inappropriate Ligand or Ligand-to-Copper Ratio: A stabilizing ligand is crucial for protecting the Cu(I) catalyst. An incorrect choice of ligand or an improper ratio can lead to poor results.[5]
-
Substrate-Specific Issues: Steric hindrance near the azide or alkyne functional groups can impede the reaction.[5] Additionally, some functional groups on substrates, such as thiols, can coordinate with the copper catalyst and inhibit the reaction.[5]
-
Incorrect Reagent Stoichiometry: While a 1:1 ratio of azide to alkyne is common, using a slight excess (e.g., 1.1 to 2-fold) of one reagent can help drive the reaction to completion.[5]
Q3: What is the role of a ligand in the CuAAC reaction and which one should I choose?
A3: Ligands play a critical role in stabilizing the Cu(I) catalyst, preventing its oxidation and disproportionation, and can also accelerate the reaction rate.[4][5] For reactions in aqueous media, such as those typically involving PEGylated substrates, water-soluble ligands are recommended. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and Tris(benzyltriazolylmethyl)amine (TBTA) are commonly used ligands that stabilize the Cu(I) catalyst.[4] THPTA is particularly favored for bioconjugation due to its high water solubility.[4]
Q4: Can the order of reagent addition affect the outcome of my reaction?
A4: Yes, the order of addition is critical for optimal results. A recommended procedure is to first premix the copper salt (e.g., CuSO₄) with the stabilizing ligand (e.g., THPTA).[4] This pre-complexation step is important. This mixture is then added to the solution containing your Azido-PEG2-propandiol and the alkyne. The reaction is then initiated by the addition of a freshly prepared reducing agent, such as sodium ascorbate (B8700270).[1][4] Adding the ascorbate last is crucial to prevent the premature reduction of Cu(II) before the ligand has had a chance to coordinate.[4]
Q5: I'm observing damage to my biomolecule during the reaction. How can I prevent this?
A5: Biomolecule damage in CuAAC reactions is often attributed to the generation of reactive oxygen species (ROS).[2] This can be mitigated by:
-
Using a Stabilizing Ligand: A ligand-to-copper ratio of at least 5:1 is recommended to protect the biomolecule.[1][6]
-
Adding a Scavenger: Aminoguanidine (B1677879) can be added to the reaction mixture to intercept byproducts of ascorbate oxidation that can cause damage.[1]
-
Degassing Solvents: Removing dissolved oxygen by sparging with an inert gas (e.g., argon or nitrogen) can minimize the oxidation of Cu(I).[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Yield | Inactive Copper Catalyst (Oxidation of Cu(I) to Cu(II)) | Ensure a sufficient excess of a freshly prepared reducing agent like sodium ascorbate is used.[2][5] Degas all solvents and consider working under an inert atmosphere for highly sensitive reactions.[4] |
| Poor Substrate Solubility | For PEGylated substrates that may have solubility issues in certain solvents, consider adding a co-solvent such as DMSO, DMF, or t-BuOH.[7] | |
| Catalyst Sequestration | Components in the reaction mixture, like thiols from proteins, can bind to the copper catalyst.[2] Increase the concentration of the copper-ligand complex or add a sacrificial metal like Zn(II) or Ni(II) to bind to interfering groups.[5][6] | |
| Incorrect Ligand-to-Copper Ratio | An insufficient amount of ligand can lead to catalyst inactivation. A ligand-to-copper ratio of 5:1 is often recommended for bioconjugation.[1][6] | |
| Presence of Side Products | Oxidative Damage to Substrates | This can be caused by reactive oxygen species (ROS) generated during the reaction.[2] Increase the ligand-to-copper ratio and consider adding a scavenger like aminoguanidine.[1] |
| Substrate Degradation | Verify the integrity of your Azido-PEG2-propandiol and alkyne starting materials. Perform a control reaction with a simple, reliable azide and alkyne to confirm the viability of your reaction setup.[2] | |
| Reaction is Slow or Stalls | Steric Hindrance | If the azide or alkyne is sterically hindered, the reaction may require longer reaction times or elevated temperatures.[5] |
| Incompatible Buffer | Avoid buffers containing primary amines (e.g., Tris) or other species that can coordinate with the copper catalyst.[3][7] Phosphate (B84403), acetate, HEPES, or MOPS buffers are generally suitable.[3] |
Experimental Protocols
General Protocol for CuAAC with Azido-PEG2-propandiol
This protocol is a starting point and may require optimization for specific applications.
Materials:
-
Azido-PEG2-propandiol
-
Alkyne-containing molecule
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, prepare fresh )
-
Aminoguanidine stock solution (optional, e.g., 100 mM in water)
-
Reaction Buffer (e.g., phosphate buffer, pH 7.4)
-
Co-solvent (e.g., DMSO), if required for solubility
Procedure:
-
In a microcentrifuge tube, dissolve the alkyne-containing molecule and Azido-PEG2-propandiol (typically a 1.1 to 1.5-fold excess of one reagent is used) in the reaction buffer. If needed, add a minimal amount of co-solvent to ensure complete dissolution.
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ stock solution and the THPTA stock solution. A 5-fold excess of ligand to copper is recommended (e.g., for a final copper concentration of 100 µM, use a final ligand concentration of 500 µM).[1]
-
Add the copper/ligand premix to the reaction tube containing the azide and alkyne.
-
If using, add the aminoguanidine solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A final concentration of 2.5 mM to 5 mM is often sufficient.[1][3]
-
Gently mix the reaction and allow it to proceed at room temperature. Reaction times can vary from a few minutes to several hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., LC-MS, HPLC).
Quantitative Data
The optimal copper catalyst concentration can be substrate-dependent. The following table provides a summary of expected outcomes based on varying copper concentrations for a typical CuAAC bioconjugation reaction.
| Copper Concentration (µM) | Ligand:Copper Ratio | Expected Reaction Rate | Potential for Oxidative Damage | General Recommendation |
| < 50 | 5:1 | Slow to very slow; may not reach completion[1] | Low | Not generally recommended for efficient conjugation. |
| 50 - 100 | 5:1 | Fast; typically complete within 10-60 minutes[1] | Moderate; can be mitigated with aminoguanidine[1] | Optimal range for most bioconjugation reactions. |
| > 100 | 5:1 | Very fast[1] | Increased risk of oxidative damage to sensitive biomolecules.[1] | Use with caution, especially for sensitive substrates. |
Visualizations
Caption: A typical experimental workflow for a CuAAC reaction.
Caption: Troubleshooting logic for low product yield in CuAAC reactions.
References
- 1. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
stability issues of 2-(Azido-PEG2-amido)-1,3-propandiol during storage
Disclaimer: Specific stability data for 2-(Azido-PEG2-amido)-1,3-propanediol is not extensively available in public literature. The following guidance is based on the well-established chemical properties of its constituent functional groups: the azide (B81097), the polyethylene (B3416737) glycol (PEG) linker, and the amide bond.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during the storage and handling of 2-(Azido-PEG2-amido)-1,3-propanediol, providing potential causes and solutions.
| Issue | Potential Cause | Recommended Action |
| Failed "Click" Reaction or Low Yield | Degradation of the azide group: The azide functionality is sensitive to heat, light, and certain chemical contaminants.[1][2] | - Store the compound protected from light at or below room temperature, with -18°C being preferable for long-term storage.[2][3] - Before use, allow the vial to equilibrate to room temperature to prevent condensation. - Perform a quality control check (e.g., IR spectroscopy to verify the azide peak) if degradation is suspected. |
| Hydrolysis of the amide bond: Exposure to acidic or basic conditions, potentially from contaminants in solvents or on glassware, can cleave the amide linkage.[4][5][6] | - Use anhydrous, neutral solvents for all reactions. - Ensure all glassware is thoroughly cleaned and dried, and free of acidic or basic residues. | |
| Unexpected Side Products in Reaction | PEG degradation: The PEG linker can oxidize, especially with exposure to oxygen, heat, or light, leading to impurities like aldehydes and peroxides.[7] | - Store under an inert atmosphere (e.g., argon or nitrogen). - Purge solvents with an inert gas before use. - Avoid repeated freeze-thaw cycles. |
| Inconsistent Results Between Batches | Improper storage: Different storage conditions between batches can lead to varying levels of degradation. | - Adhere strictly to recommended storage conditions for all batches. - Maintain a detailed log of storage conditions and handling for each batch. |
| Visible Changes in the Compound (e.g., discoloration, clumping) | Decomposition or moisture absorption: Physical changes can indicate significant degradation or contamination with water. | - Discard the reagent if significant physical changes are observed. - Store in a desiccator to protect from moisture. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 2-(Azido-PEG2-amido)-1,3-propanediol?
A1: For long-term stability, it is recommended to store 2-(Azido-PEG2-amido)-1,3-propanediol at -18°C, protected from light and moisture.[2][3] For short-term storage, refrigeration at 4°C is acceptable. Some suppliers may recommend room temperature storage for sealed vials, but colder temperatures are generally safer for azide-containing compounds.[1][8][9] Always allow the container to warm to room temperature before opening to prevent water condensation.
Q2: What is the shelf-life of this compound?
A2: The shelf-life is highly dependent on storage conditions. When stored properly at -18°C in an unopened container, the compound should be stable for at least one year. If you observe any changes in appearance or a decrease in performance, the compound may be degrading.
Q3: Can I store solutions of 2-(Azido-PEG2-amido)-1,3-propanediol?
A3: It is generally not recommended to store solutions for extended periods. If necessary, prepare solutions fresh in an anhydrous, inert solvent. If short-term storage of a solution is unavoidable, store it at low temperatures (-18°C) under an inert atmosphere and use it as soon as possible. Concentrations should not exceed 1 M.[2][8]
Q4: What are the primary degradation pathways for this molecule?
A4: The three main points of instability are the azide group, the PEG linker, and the amide bond.
-
Azide Decomposition: The azide group can decompose upon exposure to heat, light, or pressure, releasing nitrogen gas.[10][11][12]
-
PEG Oxidation: The PEG chain is susceptible to oxidation, which can be accelerated by heat, light, and the presence of oxygen.[7]
-
Amide Hydrolysis: The amide bond can be cleaved by water, especially under acidic or basic conditions, to form a carboxylic acid and an amine.[4][13][14]
Q5: Are there any materials I should avoid when handling this compound?
A5: Yes. Avoid contact with heavy metals (like copper, lead, zinc), strong acids, and chlorinated solvents, as these can form explosive metal azides or reactive compounds.[2][9] Use plastic or ceramic spatulas instead of metal ones for transferring the solid.[1][8]
Quantitative Data Summary (Illustrative Example)
The following table presents hypothetical stability data for 2-(Azido-PEG2-amido)-1,3-propanediol under different storage conditions. This data is for illustrative purposes to demonstrate expected trends based on the chemical nature of the molecule.
| Storage Condition | Duration | Purity by HPLC (%) | Appearance |
| -18°C, Dark, Inert Atmosphere | 12 months | >98% | White to off-white solid |
| 4°C, Dark | 12 months | ~95% | White to off-white solid |
| Room Temp (~22°C), Dark | 12 months | ~85-90% | Off-white to yellowish solid |
| Room Temp (~22°C), Exposed to Light | 6 months | <80% | Yellowish to brownish solid |
| 40°C, Dark | 1 month | <70% | Brownish, slightly clumpy solid |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a general method for assessing the purity of 2-(Azido-PEG2-amido)-1,3-propanediol and detecting degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (for the amide bond) and 254 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in the initial mobile phase composition (95:5 A:B).
-
Analysis: Inject 10 µL of the sample. The appearance of new peaks or a decrease in the area of the main peak over time indicates degradation.
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
This method is useful for quickly verifying the presence of the key azide functional group.
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the compound or analyze the neat solid using an Attenuated Total Reflectance (ATR) accessory.
-
Analysis: Acquire the spectrum from 4000 to 400 cm⁻¹.
-
Key Peak: The azide (N₃) functional group exhibits a characteristic strong, sharp absorption peak around 2100 cm⁻¹. A significant decrease in the intensity of this peak over time suggests decomposition of the azide.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways and stressors.
References
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. benchchem.com [benchchem.com]
- 4. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 5. byjus.com [byjus.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. hamptonresearch.com [hamptonresearch.com]
- 8. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Ch20 : Amide hydrolysis [chem.ucalgary.ca]
Technical Support Center: Confirmation of 2-(Azido-PEG2-amido)-1,3-propandiol Conjugation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to confidently confirm the successful conjugation of 2-(Azido-PEG2-amido)-1,3-propandiol.
Frequently Asked Questions (FAQs)
Q1: What is the most definitive method to confirm the conjugation of my azido-PEG linker?
A: Mass Spectrometry (MS) is the gold standard for confirming conjugation. It provides direct evidence of the mass change between your starting material and the final product. A successful conjugation will show a new peak corresponding to the molecular weight of your target molecule plus the mass of the this compound, minus the mass of any leaving groups.
Q2: I'm performing a 'click' reaction (CuAAC or SPAAC). What changes should I expect to see in my analytical data?
A: In a successful azide-alkyne cycloaddition, you should observe the following:
-
By FTIR: The disappearance of the characteristic sharp azide (B81097) peak around 2100 cm⁻¹.
-
By ¹H NMR: The disappearance of the proton signals adjacent to the azide group and the appearance of a new signal corresponding to the triazole proton.
-
By Mass Spec: An increase in mass corresponding to the addition of the alkyne-containing molecule.
Q3: Can I use HPLC to confirm conjugation?
A: Yes, High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.[] The PEGylated conjugate, being larger and often having different polarity, will have a different retention time compared to the unconjugated molecule and excess linker.[][2] By comparing the chromatograms of your starting material and your reaction mixture, you can visualize the formation of a new peak for the conjugate and the depletion of the starting material peak.
Q4: My NMR spectrum is complex due to the PEG backbone. How can I accurately determine if the azide has reacted?
A: While the repeating units of the PEG can create a complex signal manifold in ¹H NMR, the protons on the carbon adjacent to the azide group have a distinct chemical shift.[3][4] Focus on the disappearance of this specific signal. Additionally, the formation of the triazole ring will introduce a new, often sharp, singlet in a region of the spectrum that is typically less crowded (around 7.5-8.5 ppm for 1,4-disubstituted triazoles).[3]
Q5: Is it necessary to use multiple techniques for confirmation?
A: While one technique like mass spectrometry can be very convincing, using a combination of orthogonal techniques provides the most robust confirmation. For example, confirming the mass change with MS, observing the disappearance of the azide in FTIR, and separating the product with HPLC builds a much stronger case for successful conjugation.
Troubleshooting Guide
This section addresses common issues encountered during the analysis of the conjugation reaction.
| Problem | Possible Cause | Recommended Solution |
| No mass shift observed in Mass Spectrometry. | Reaction Failure: The conjugation reaction did not proceed. | - Verify the integrity of your reagents, especially if using a catalyst like copper(I) for CuAAC, which can oxidize. - Check reaction conditions (pH, temperature, solvent). |
| Low Ionization Efficiency: The conjugated product may not ionize well under the chosen MS conditions. | - Optimize MS parameters (e.g., switch between ESI and MALDI). - For ESI-MS, try adding modifiers like formic acid or ammonium (B1175870) acetate (B1210297) to the mobile phase. | |
| FTIR spectrum still shows a strong azide peak (~2100 cm⁻¹). | Incomplete Reaction: The reaction has not gone to completion. | - Increase the reaction time or temperature. - Increase the molar excess of one of the reactants. |
| Impure Product: The sample may contain a significant amount of unreacted azido-PEG linker. | - Purify the product using techniques like size-exclusion chromatography (SEC) or dialysis to remove excess linker before analysis.[] | |
| ¹H NMR shows no clear triazole proton signal. | Signal Overlap: The triazole proton signal may be overlapping with other aromatic protons in your molecule. | - Run a 2D NMR experiment (like COSY or HSQC) to help resolve overlapping signals. |
| Low Concentration: The concentration of the conjugated product may be too low to detect the signal clearly. | - Concentrate your sample. - Increase the number of scans during NMR acquisition. | |
| HPLC shows multiple peaks, and it's unclear which is the product. | Complex Reaction Mixture: The reaction may have produced byproducts, or there are multiple conjugation sites leading to different products. | - Run individual standards of your starting materials to identify their retention times. - Couple your HPLC to a mass spectrometer (LC-MS) to identify the mass of the species in each peak.[6][7] |
| Poor Separation: The chromatographic conditions are not optimal to resolve the product from the starting materials. | - Optimize the HPLC method by changing the gradient, mobile phase composition, or column chemistry (e.g., C18 vs. C4).[8] |
Key Analytical Data for Confirmation
The following table summarizes the expected data from various analytical techniques when analyzing the starting material versus the successfully conjugated product via a click reaction.
| Analytical Technique | This compound | Successfully Conjugated Product (Post-Click Reaction) |
| Mass Spectrometry (MS) | Expected Mass (M) | Expected Mass (M + Mass of Alkyne Molecule) |
| FTIR Spectroscopy | Strong, sharp azide peak at ~2100 cm⁻¹[4] | Absence of the azide peak at ~2100 cm⁻¹[9] |
| ¹H NMR Spectroscopy | Signal for protons on the carbon adjacent to the azide (CH₂-N₃) at ~3.4 ppm[10] | Absence of the CH₂-N₃ signal. Appearance of a new triazole proton signal (~7.5-8.5 ppm)[3] |
| HPLC | A specific retention time. | A new peak with a different retention time (often earlier for SEC, but can be earlier or later for RP-HPLC). |
Experimental Protocols
Protocol 1: Mass Spectrometry Analysis (ESI-MS)
-
Sample Preparation:
-
Dissolve a small amount of the purified reaction product in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Instrumentation (Typical ESI-MS):
-
Mode: Positive ion mode is common for PEGylated compounds.
-
Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 100 - 150 °C.
-
-
Data Acquisition and Analysis:
-
Acquire the mass spectrum over a relevant m/z range.
-
Compare the obtained mass of the product with the theoretical mass of the starting material and the expected conjugate. Look for a mass shift that corresponds to the addition of the reaction partner.
-
Protocol 2: ¹H NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).
-
Transfer the solution to an NMR tube.
-
-
Instrumentation (400 MHz NMR):
-
Acquire a standard proton spectrum.
-
Reference the spectrum to the residual solvent peak.
-
-
Data Analysis:
-
Integrate the peaks of interest.
-
Look for the disappearance of the signal corresponding to the protons adjacent to the azide group in the starting material (~3.4 ppm).
-
Identify the new signal for the triazole proton in the product (typically a singlet between 7.5 and 8.5 ppm).[3]
-
Protocol 3: FTIR Spectroscopy
-
Sample Preparation:
-
If the sample is a solid, prepare a KBr pellet or use a diamond ATR accessory.
-
If the sample is a liquid or oil, a thin film can be cast onto a salt plate (e.g., NaCl).
-
-
Instrumentation:
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Collect a background spectrum before running the sample.
-
-
Data Analysis:
Visualizing the Workflow
The following diagrams illustrate the general workflow for confirming a successful conjugation and a troubleshooting flowchart for when expected results are not observed.
Caption: General workflow for conjugation and subsequent analytical confirmation.
Caption: A logical flowchart for troubleshooting failed conjugation experiments.
References
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and facile end‐group quantification of functionalized PEG azides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. enovatia.com [enovatia.com]
- 7. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
Validation & Comparative
A Comparative Guide to Bioconjugation Linkers: Alternatives to 2-(Azido-PEG2-amido)-1,3-propandiol
For researchers, scientists, and drug development professionals engaged in the precise assembly of bioconjugates, the choice of linker is a critical determinant of success. The linker, a seemingly simple bridge, profoundly influences the stability, solubility, pharmacokinetics, and overall efficacy of complex biologics like antibody-drug conjugates (ADCs), PROTACs, and diagnostic probes. This guide provides a detailed comparison of alternatives to 2-(Azido-PEG2-amido)-1,3-propandiol, a commonly used azide-functionalized linker for "click chemistry."
This compound is a valuable tool, offering a short, hydrophilic di(ethylene glycol) (PEG2) spacer and a terminal azide (B81097) group. The azide allows for highly specific and efficient covalent bond formation with alkyne-containing molecules through the Nobel prize-winning click chemistry, specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The diol functionality can be used for further modifications or to improve solubility. However, the landscape of bioconjugation has evolved, offering a diverse toolkit of linkers with distinct advantages for various applications.
This guide will explore alternatives categorized by their reactive chemistry, linker composition, and cleavability, providing quantitative data and experimental protocols to inform your selection process.
Key Alternatives and Their Advantages
Alternatives to this compound can be broadly classified based on the type of bioorthogonal reaction they participate in and the nature of the linker itself. The primary alternative to the copper-catalyzed click chemistry is the strain-promoted azide-alkyne cycloaddition (SPAAC), which obviates the need for a potentially cytotoxic copper catalyst.[1][][3] Furthermore, variations in the linker backbone can significantly enhance the properties of the final bioconjugate.[4][5][6]
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Reagents
SPAAC has emerged as a leading alternative to CuAAC for in vivo and live-cell applications due to its bioorthogonality and the absence of a copper catalyst.[1][][3] Instead of a simple alkyne, SPAAC utilizes strained cyclooctynes that react spontaneously with azides.[][7]
-
Dibenzocyclooctyne (DBCO) Linkers : DBCO-containing linkers are highly reactive in SPAAC, leading to rapid conjugation kinetics.[3][8][] They are available with various functionalities, such as NHS esters for attachment to amines on proteins.[10][11]
-
Bicyclononyne (BCN) Linkers : BCN is another strained alkyne used in copper-free click chemistry. It offers good reactivity and stability.[10]
-
Difluorinated Cyclooctynes (DIFO) : The inclusion of fluorine atoms can further increase the reaction rate of the cyclooctyne (B158145) with azides.[12]
The primary advantage of SPAAC reagents is their biocompatibility, making them ideal for applications within living systems.[1][3]
Linkers with Enhanced Hydrophilicity
While the PEG2 chain in the reference compound provides some hydrophilicity, many applications, especially with hydrophobic drug payloads in ADCs, benefit from more substantial hydrophilic linkers.[4][6][13] Increased hydrophilicity can improve solubility, reduce aggregation, and lead to more favorable pharmacokinetic profiles.[4][5]
-
Longer PEG Chains (PEG4, PEG12, PEG24, etc.) : A straightforward way to increase hydrophilicity is to use linkers with longer PEG chains.[14][15][16] These are commercially available with a variety of reactive groups, including azides and cyclooctynes.[10]
-
Branched and Pendant PEG Structures : Studies have shown that the architecture of the PEG linker, such as having pendant PEG chains, can be more effective at masking hydrophobic payloads than linear PEGs of equivalent molecular weight.[5]
-
Hydrophilic Macrocycles : Novel approaches incorporate hydrophilic macrocycles like cyclodextrins or crown ethers into the linker structure to enhance the in vivo performance of bioconjugates.[17]
-
Polysarcosine Linkers : These have been shown to effectively shield hydrophobic payloads, allowing for higher drug-to-antibody ratios (DAR) without inducing aggregation.[6]
Cleavable and Biodegradable Linkers
In many therapeutic applications, particularly for ADCs, the release of the payload at the target site is crucial. This is achieved using cleavable linkers that are stable in circulation but are broken down by specific triggers within the target cell or its microenvironment.[18]
-
Enzyme-Cleavable Linkers : These linkers incorporate peptide sequences that are substrates for specific enzymes, such as cathepsins, which are often overexpressed in tumor cells. A common example is the valine-citrulline (Val-Cit) linker.[19]
-
pH-Sensitive Linkers : These linkers are stable at physiological pH (7.4) but are cleaved in the acidic environment of endosomes and lysosomes (pH 4.5-6.5). Hydrazone linkers are a classic example.[18]
-
Reductively Cleavable Linkers : Disulfide bonds are stable in the bloodstream but are readily cleaved in the reducing environment of the cell cytoplasm due to the high concentration of glutathione.
-
Biodegradable Linkers : These incorporate linkages, such as esters, that are susceptible to hydrolysis over time, leading to the gradual release of the payload.[20][21] Some novel linkers use α-azidoethers that can be cleaved by specific, biocompatible reducing agents.[22]
Quantitative Data Comparison
The following tables summarize key performance metrics for different linker types. The data presented is a synthesis of typical values found in the literature and technical datasheets.
Table 1: Comparison of Reaction Kinetics for Azide-Based Bioconjugation
| Reaction Type | Reagent Pair | Typical Second-Order Rate Constant (M⁻¹s⁻¹) | Key Advantages | Key Disadvantages |
| CuAAC | Azide + Terminal Alkyne | 10² - 10³ | High efficiency, stable triazole product.[23][] | Requires copper catalyst (cytotoxic), potential for side reactions.[1][3] |
| SPAAC | Azide + DBCO | ~1 | Copper-free, bioorthogonal, fast kinetics.[3][8] | DBCO reagents can be more complex to synthesize and more expensive. |
| SPAAC | Azide + BCN | 0.1 - 1 | Good balance of reactivity and stability. | Generally slower than DBCO. |
| SPAAC | Azide + DIFO | >1 | Very fast reaction rates.[12] | Can be less stable than other cyclooctynes. |
Table 2: Physicochemical Properties of Different Linker Backbones
| Linker Backbone | Primary Function | Impact on Bioconjugate | Example Application |
| Short PEG (e.g., PEG2) | Basic hydrophilicity, spacer | Moderate improvement in solubility. | General bioconjugation, fluorescent labeling. |
| Long PEG (e.g., PEG24) | Enhanced hydrophilicity | Significantly improves solubility, reduces aggregation, longer circulation half-life.[4][5] | Antibody-Drug Conjugates with hydrophobic payloads.[13] |
| Pendant PEG Structures | Advanced hydrophilicity | Superior masking of hydrophobic payloads compared to linear PEG of similar MW.[5] | High DAR ADCs.[6] |
| Polysarcosine | Hydrophilic shield | Allows for very high drug loading without aggregation.[6] | High DAR ADCs. |
| Valine-Citrulline | Cleavable (enzymatic) | Controlled release of payload in tumor cells.[19] | ADCs like Adcetris.[19] |
| Disulfide | Cleavable (reductive) | Payload release in the reducing intracellular environment. | Intracellular drug delivery. |
| Hydrazone | Cleavable (pH-sensitive) | Payload release in acidic endosomes/lysosomes. | ADCs designed for endosomal release. |
Experimental Protocols
Detailed methodologies are crucial for reproducible bioconjugation. Below are generalized protocols for two common alternative strategies.
Protocol 1: SPAAC-based Labeling of an Antibody with a DBCO-NHS Ester
Objective: To introduce a reactive DBCO group onto an antibody via its primary amine residues (e.g., lysine) for subsequent copper-free click chemistry.[3]
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.4-8.0)
-
DBCO-PEGx-NHS ester (dissolved in DMSO)
-
Desalting column
-
Reaction buffer (e.g., PBS)
Methodology:
-
Antibody Preparation: Prepare the antibody at a concentration of 1-10 mg/mL in reaction buffer. Ensure the buffer is free of primary amines (e.g., Tris).
-
Reagent Preparation: Dissolve the DBCO-PEGx-NHS ester in anhydrous DMSO to a stock concentration of 10-20 mM immediately before use.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the DBCO-PEGx-NHS ester solution to the antibody solution. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.
-
Purification: Remove the excess, unreacted DBCO reagent using a desalting column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and ~309 nm (for DBCO). The DBCO-labeled antibody is now ready for conjugation with an azide-containing molecule.
Protocol 2: Conjugation of a Drug to an Antibody via a Cleavable Val-Cit Linker
Objective: To conjugate a payload containing a PABC (para-aminobenzyl alcohol) self-immolative group to an antibody modified with a maleimide-functionalized Val-Cit linker.
Materials:
-
Thiol-containing antibody (e.g., from reduced interchain disulfides)
-
Maleimide-PEGx-Val-Cit-PABC-Payload (dissolved in DMSO)
-
Reaction buffer (e.g., phosphate (B84403) buffer with EDTA, pH 7.0)
-
Purification system (e.g., size exclusion chromatography)
Methodology:
-
Antibody Reduction (if necessary): If starting with a native antibody, partially reduce the interchain disulfides using a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to generate free thiol groups. Purify the reduced antibody to remove the reducing agent.
-
Conjugation Reaction: Add the Maleimide-PEGx-Val-Cit-PABC-Payload solution to the thiol-containing antibody at a defined molar ratio (e.g., 5-10 fold excess of the drug-linker).
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.
-
Quenching: Quench any unreacted maleimide (B117702) groups by adding an excess of a small molecule thiol, such as N-acetylcysteine.
-
Purification: Purify the resulting ADC from unreacted drug-linker and other small molecules using size exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and extent of aggregation using techniques like hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.
Visualizing Bioconjugation Workflows
Diagrams can clarify complex experimental processes and relationships.
Caption: Workflow for ADC Synthesis.
Caption: CuAAC vs. SPAAC Click Chemistry.
References
- 1. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 8. docs.aatbio.com [docs.aatbio.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. precisepeg.com [precisepeg.com]
- 15. purepeg.com [purepeg.com]
- 16. sourcezon.com [sourcezon.com]
- 17. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 18. symeres.com [symeres.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. bezwadabiomedical.com [bezwadabiomedical.com]
- 21. US6521431B1 - Biodegradable cross-linkers having a polyacid connected to reactive groups for cross-linking polymer filaments - Google Patents [patents.google.com]
- 22. conservancy.umn.edu [conservancy.umn.edu]
- 23. benchchem.com [benchchem.com]
A Comparative Guide: CuAAC vs. SPAAC for 2-(Azido-PEG2-amido)-1,3-propanediol Labeling
For Researchers, Scientists, and Drug Development Professionals
The advent of "click chemistry" has revolutionized the field of bioconjugation, offering rapid, efficient, and highly specific methods for covalently linking molecules.[1][2] Among the most prominent of these reactions are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Both reactions form a stable triazole linkage between an azide (B81097) and an alkyne, yet their distinct mechanisms and requirements present a crucial choice for researchers working with molecules like 2-(Azido-PEG2-amido)-1,3-propanediol, a PEGylated linker commonly used in the synthesis of PROTACs and other advanced therapeutics.[3]
This guide provides an objective, data-driven comparison of CuAAC and SPAAC to inform the selection of the optimal labeling strategy for 2-(Azido-PEG2-amido)-1,3-propanediol.
At a Glance: CuAAC vs. SPAAC
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Biocompatibility | Lower, due to copper cytotoxicity.[1][4] | High, catalyst-free and suitable for live systems.[1] |
| Reaction Kinetics | Very fast, with rate acceleration of 10⁷ to 10⁸ over uncatalyzed reactions.[1][5] | Fast, but generally slower than CuAAC.[6] |
| Reactant Stability | Terminal alkynes are generally stable and simple to synthesize.[1] | Strained cyclooctynes can be less stable and more complex to synthesize.[1] |
| Reaction Conditions | Aqueous or organic solvents, broad pH (4-12) and temperature range.[7] | Typically performed under physiological conditions.[1] |
| Regioselectivity | Exclusively yields the 1,4-disubstituted triazole. | Yields a mixture of regioisomers.[7] |
| Side Reactions | Potential for oxidative damage to biomolecules from copper catalyst. | Cyclooctynes can react with thiols, leading to off-target labeling.[4][8] |
Delving Deeper: A Quantitative Comparison
| Parameter | CuAAC | SPAAC |
| Second-Order Rate Constant (M⁻¹s⁻¹) | Typically 10² - 10³ (with ligands like THPTA) | ~0.1 - 1.0 (with DBCO)[9] |
| Typical Reaction Time | Minutes to a few hours | 1 - 12 hours[10] |
| Typical Reactant Concentrations | Micromolar to low millimolar | Micromolar to low millimolar |
| Reported Yields | Often >95%[11] | Generally high, often >90% |
Note: Reaction rates are highly dependent on the specific reactants, solvent, temperature, and, in the case of CuAAC, the copper source and ligand used. The presence of a PEG linker, as in 2-(Azido-PEG2-amido)-1,3-propanediol, has been shown to enhance SPAAC reaction rates.[9]
Visualizing the Chemistry: Reaction Mechanisms
To better understand the fundamental differences between these two powerful ligation methods, the following diagrams illustrate their respective reaction pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Characterizing 2-(Azido-PEG2-amido)-1,3-propanediol Conjugates
For Researchers, Scientists, and Drug Development Professionals
The bifunctional linker, 2-(Azido-PEG2-amido)-1,3-propanediol, is a cornerstone in modern bioconjugation, serving as a hydrophilic spacer arm to connect molecules of interest, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1] Its azido (B1232118) group allows for "click" chemistry, a highly efficient and bioorthogonal ligation method, while the diol functionality offers a point of attachment or can be further modified.[2][3]
Rigorous analytical characterization of this linker and its subsequent conjugates is critical to ensure identity, purity, and consistency, which are prerequisites for reliable downstream applications and regulatory approval. This guide provides a comparative overview of the primary analytical techniques used for this purpose, complete with performance data and detailed experimental protocols.
Overview of Core Analytical Techniques
The characterization of the 2-(Azido-PEG2-amido)-1,3-propanediol linker and its conjugates relies on a suite of orthogonal analytical methods. Each technique provides unique and complementary information regarding the molecule's structure, purity, and functionality.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: An indispensable tool for the rapid confirmation of functional groups. It is particularly effective for identifying the presence of the critical azide (B81097) (-N₃) moiety.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for unambiguous structure elucidation. Both ¹H and ¹³C NMR are used to confirm the covalent structure of the linker and to characterize changes upon conjugation.
-
High-Performance Liquid Chromatography (HPLC): The workhorse for purity assessment and quantification. Due to the lack of a strong UV chromophore in the PEG linker, specialized detectors are essential for accurate analysis.[5]
-
Mass Spectrometry (MS): Provides precise molecular weight determination, confirming the identity of the linker and the successful formation of its conjugates. It is also the primary tool for determining the degree of conjugation (e.g., drug-to-antibody ratio).[1]
Comparative Analysis of Analytical Methods
The selection of an analytical method depends on the specific question being addressed, from initial identity confirmation of the linker to the in-depth structural characterization of a final bioconjugate.
Table 1: Performance Comparison of Key Analytical Techniques
| Technique | Information Provided | Primary Use Case | Advantages | Limitations |
| FTIR Spectroscopy | Functional group presence (especially -N₃) | Identity confirmation | Fast, non-destructive, highly characteristic azide peak | Not quantitative, provides limited structural detail |
| ¹H / ¹³C NMR | Unambiguous molecular structure, purity | Structure elucidation, batch-to-batch consistency | Provides detailed covalent bond information | Lower sensitivity, complex spectra for conjugates, potential signal overlap[5] |
| HPLC (with ELSD/CAD) | Purity, quantity, separation of impurities | Quality control, purity assessment (>95%) | High resolution and sensitivity for non-UV active compounds | Detector response can be non-linear, requires volatile mobile phases |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, conjugate identity, degree of conjugation | Identity confirmation, analysis of conjugation products | High mass accuracy and sensitivity, essential for conjugates | Can be sensitive to sample matrix and salts, fragmentation can be complex |
Table 2: Typical Quantitative Data for Linker Characterization
| Method | Parameter | Typical Value / Observation |
| FTIR | Azide (N₃) Asymmetric Stretch | Strong, sharp peak at ~2100 cm⁻¹ [4] |
| ¹H NMR | Estimated Chemical Shifts (δ, ppm) in CDCl₃ | See Table 3 below |
| HPLC-ELSD/CAD | Purity | > 95%[2][6] |
| Mass Spec (ESI-MS) | [M+H]⁺ | Observed m/z: 277.15 (Calculated for C₁₀H₂₁N₄O₅⁺: 277.1510) |
Table 3: Estimated ¹H NMR Chemical Shifts for 2-(Azido-PEG2-amido)-1,3-propanediol
| Assignment | Structure Fragment | Estimated δ (ppm) | Multiplicity |
| a | -CH₂-OH | ~2.5 - 3.5 | Broad Singlet |
| b | -NH -C=O | ~6.5 - 7.5 | Triplet |
| c | -CH₂-N₃ | ~3.40 | Triplet |
| d | -O-CH₂-CH₂-N₃ | ~3.68 | Triplet |
| e | -C(=O)-CH₂-CH₂ -O- | ~3.65 | Triplet |
| f | -C(=O)-CH₂ -CH₂-O- | ~2.55 | Triplet |
| g | -NH-CH -(CH₂OH)₂ | ~3.9 - 4.1 | Multiplet |
| h | -NH-CH-(CH₂ OH)₂ | ~3.6 - 3.8 | Multiplet |
Experimental Protocols
Reproducible and accurate data generation requires standardized protocols. The following sections provide detailed methodologies for the key analytical techniques.
FTIR Spectroscopy for Azide Confirmation
-
Objective: To confirm the presence of the azide functional group.
-
Method: Attenuated Total Reflectance (ATR) is a common and simple method for solids or oils.
-
Protocol:
-
Instrument Setup: Perform a background scan on the clean ATR crystal to account for ambient atmospheric conditions (e.g., CO₂, H₂O).
-
Sample Application: Place a small amount (1-2 mg) of the 2-(Azido-PEG2-amido)-1,3-propanediol sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's clamp to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 to 32 scans over the range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Analysis: Process the spectrum (baseline correction if necessary) and identify the characteristic strong, sharp absorption peak for the azide asymmetric stretch at approximately 2100 cm⁻¹.
-
HPLC for Purity Determination
-
Objective: To determine the purity of the linker and separate it from any starting materials or side-products.
-
Method: Reversed-Phase HPLC with a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).
-
Protocol:
-
System: An HPLC or UHPLC system equipped with a CAD or ELSD.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724).
-
Gradient Elution:
-
0-1 min: 5% B
-
1-10 min: Gradient from 5% to 95% B
-
10-12 min: Hold at 95% B
-
12-12.5 min: Return to 5% B
-
12.5-15 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detector Settings (CAD): Nitrogen gas, settings as per manufacturer's recommendation.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 0.5-1.0 mg/mL.
-
Injection Volume: 5 µL.
-
Data Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
Mass Spectrometry for Conjugate Analysis
-
Objective: To determine the molecular weight of a protein-linker conjugate and assess the distribution of species (e.g., different drug-to-antibody ratios, DAR).
-
Method: Liquid Chromatography-Mass Spectrometry (LC-MS) after protein deglycosylation (for antibodies).
-
Protocol:
-
Sample Preparation (for Antibody Conjugates):
-
To a solution of the antibody conjugate (e.g., 1 mg/mL in PBS), add PNGase F enzyme according to the manufacturer's protocol to remove N-linked glycans.
-
Incubate at 37 °C for 3-4 hours.
-
Desalt the sample using a C4 ZipTip or equivalent solid-phase extraction method. Elute in a solution suitable for MS analysis (e.g., 50% acetonitrile, 0.1% formic acid).
-
-
LC Separation (Reversed-Phase):
-
Column: A protein-compatible reversed-phase column (e.g., Agilent PLRP-S, 2.1 x 50 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A shallow gradient appropriate for large proteins, e.g., 20% to 60% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 80 °C.
-
-
MS Detection (ESI-QTOF):
-
Mode: Positive ion, electrospray ionization (ESI).
-
Mass Range: 1000-4000 m/z.
-
Capillary Voltage: ~3500 V.
-
Source Temperature: As recommended by the instrument manufacturer.
-
-
Data Analysis:
-
Sum the spectra across the main protein peak.
-
Deconvolute the resulting multi-charged spectrum using an appropriate algorithm (e.g., MaxEnt1) to obtain the zero-charge mass spectrum.
-
Identify peaks corresponding to the unconjugated protein and the protein conjugated with one, two, or more linker-payload molecules. The mass difference should correspond to the mass of the attached components.
-
-
Visualizing Workflows and Logic
Diagrams are essential for representing complex analytical workflows and decision-making processes in a clear and concise manner.
Caption: Workflow for quality control of the incoming linker material.
Caption: Decision tree for selecting the appropriate analytical method.
Caption: General workflow for the synthesis and characterization of a conjugate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2-(Azido-PEG2-amido)-1,3-propandiol - Creative Biolabs [creative-biolabs.com]
- 3. This compound, CAS 1398044-52-4 | AxisPharm [axispharm.com]
- 4. Serinol | C3H9NO2 | CID 68294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and facile end‐group quantification of functionalized PEG azides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. precisepeg.com [precisepeg.com]
Mass Spectrometry Analysis of Peptides Modified with Azido-PEG2-propandiol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The modification of peptides is a critical step in modern proteomics, enabling advanced analytical strategies for quantitative analysis, enrichment of specific peptide subsets, and the study of protein interactions. The choice of modification reagent significantly impacts the outcome of mass spectrometry (MS) analysis. This guide provides an objective comparison of Azido-PEG2-propandiol as a peptide modification reagent against other common alternatives, supported by illustrative experimental data and detailed protocols.
Azido-PEG2-propandiol is a bifunctional linker containing an azide (B81097) group for bioorthogonal "click" chemistry and a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This combination offers a versatile tool for peptide labeling. The azide handle allows for the highly specific and efficient covalent attachment of reporter tags, such as biotin (B1667282) or fluorescent dyes, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). The PEG spacer enhances the solubility of modified peptides and can influence their fragmentation behavior in the mass spectrometer.
Comparative Analysis of Peptide Labeling Strategies
The selection of a peptide modification strategy is dictated by the specific experimental goals. Here, we compare Azido-PEG2-propandiol with two widely used alternatives: Iodoacetamide (B48618) (IAM), a cysteine-specific alkylating agent, and a generic stable isotope labeling approach for quantitative proteomics.
| Feature | Azido-PEG2-propandiol | Iodoacetamide (IAM) | Stable Isotope Labeling (e.g., Dimethyl) |
| Target Residues | Primary amines (Lysine, N-terminus) via NHS ester activation | Cysteine | Primary amines (Lysine, N-terminus) |
| Reaction Chemistry | NHS ester acylation followed by Click Chemistry (CuAAC or SPAAC) | Thiol-alkylation | Reductive amination |
| Specificity | High for primary amines (NHS ester); High for azide-alkyne reaction[1] | High for cysteine thiols[2][3] | High for primary amines |
| Modification Efficiency | Typically >95% for both steps under optimized conditions. | Generally high (>95%) for accessible cysteines.[3] | Typically >98%. |
| Impact on Ionization | The PEG linker can enhance hydrophilicity, potentially influencing ionization efficiency. The overall effect depends on the peptide sequence.[4][5] | Minimal impact on ionization efficiency. | Minimal impact on ionization efficiency. |
| MS1 Signature | Introduces a specific mass shift, allowing for identification of modified peptides. | Introduces a fixed mass modification (+57.02 Da). | Introduces a known mass difference between light and heavy labeled peptides for quantification.[6][7] |
| MS/MS Fragmentation | The PEG linker can undergo characteristic fragmentation, producing neutral losses that can aid in identification. Fragmentation of the peptide backbone remains largely predictable.[8] | Generally does not alter the primary b- and y-ion series. | Does not alter fragmentation patterns between isotopic pairs. |
| Quantitative Application | Can be used for quantification by introducing an isotopic label in the alkyne tag for the click reaction. | Not directly quantitative unless used in combination with isotopic versions (e.g., 13C-IAM). | Designed for relative and absolute quantification.[6][7] |
| Enrichment Potential | High, through the attachment of a biotin-alkyne tag followed by streptavidin affinity purification.[9] | Possible through thiol-specific enrichment strategies. | Not applicable. |
| Bioorthogonality | High, the azide group is inert in biological systems until reaction with an alkyne.[1][9] | Not bioorthogonal; reacts with any accessible thiol. | Not bioorthogonal. |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general workflow for the mass spectrometry analysis of peptides modified with Azido-PEG2-propandiol and the logical relationship of its application in a typical proteomics experiment.
Experimental Protocols
Protocol 1: Peptide Modification with Azido-PEG2-propandiol-NHS Ester
Materials:
-
Peptide sample (lyophilized)
-
Azido-PEG2-propandiol-NHS Ester
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
100 mM Sodium Bicarbonate buffer, pH 8.5
-
Quenching solution: 1 M Glycine or Tris-HCl, pH 8.0
-
Solid-Phase Extraction (SPE) C18 cartridges for desalting
Procedure:
-
Peptide Reconstitution: Dissolve the lyophilized peptide sample in 100 mM sodium bicarbonate buffer to a final concentration of 1-5 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the Azido-PEG2-propandiol-NHS Ester in anhydrous DMF or DMSO to a concentration of 10 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved Azido-PEG2-propandiol-NHS Ester to the peptide solution. Vortex gently to mix.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature.
-
Quenching: (Optional) Add the quenching solution to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
Purification: Desalt the modified peptide sample using a C18 SPE cartridge to remove excess reagent and reaction byproducts. Elute the peptide with an appropriate solvent (e.g., 50% acetonitrile (B52724) in 0.1% formic acid).
-
Drying: Lyophilize or speed-vac the purified, azide-modified peptide to dryness.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Azide-modified peptide
-
Alkyne-biotin or other alkyne-reporter tag
-
Copper(II) Sulfate (CuSO4) solution (50 mM in water)
-
Sodium Ascorbate (B8700270) solution (50 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the azide-modified peptide (dissolved in PBS) and a 5-fold molar excess of the alkyne-reporter tag.
-
Catalyst Preparation: In a separate tube, prepare the catalyst mix by adding the THPTA ligand, CuSO4, and sodium ascorbate in a 1:1:1 molar ratio to the peptide. A typical final concentration is 100 µM THPTA, 1 mM CuSO4, and 1 mM Sodium Ascorbate.
-
Click Reaction: Add the catalyst mix to the peptide/alkyne solution. Vortex gently to mix.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature.
-
Purification: Purify the labeled peptide using C18 SPE or other appropriate chromatographic methods to remove the catalyst and excess reagents.
Protocol 3: Mass Spectrometry Analysis
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography (nLC) system.
Procedure:
-
Sample Preparation: Reconstitute the purified, labeled peptide in 0.1% formic acid in water for LC-MS analysis.
-
Chromatographic Separation: Inject the sample onto a C18 analytical column and separate the peptides using a gradient of increasing acetonitrile concentration.
-
Mass Spectrometry:
-
MS1 Scan: Acquire full scan MS spectra to detect the precursor ions of the modified peptides.
-
MS2 Scan (Tandem MS): Use a data-dependent acquisition (DDA) method to select the most intense precursor ions for fragmentation by higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).
-
-
Data Analysis:
-
Use a database search engine (e.g., Mascot, Sequest, MaxQuant) to identify the peptides from the MS/MS spectra.
-
Include the mass of the Azido-PEG2-propandiol modification and the reporter tag as variable modifications in the search parameters.
-
Manually inspect the MS/MS spectra to confirm the peptide sequence and the site of modification. Look for characteristic b- and y-ion series and any neutral losses associated with the PEG linker.
-
Conclusion
Azido-PEG2-propandiol offers a robust and versatile method for peptide modification in mass spectrometry-based proteomics. Its key advantages lie in the bioorthogonality and high efficiency of the subsequent click reaction, which allows for the introduction of a wide array of reporter groups for enrichment and detection. While iodoacetamide provides high specificity for cysteine residues and stable isotope labeling offers a direct route for quantification, the flexibility of the azide handle for various downstream applications makes Azido-PEG2-propandiol an attractive choice for complex experimental designs. The selection of the optimal reagent will ultimately depend on the specific research question, the available instrumentation, and the nature of the peptide sample.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Degree of Ionization and PEGylation on the Stability of Nanoparticles of Chitosan Derivatives at Physiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of peptides and proteins in biomedicine by targeted mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Rockefeller University » MS-based Relative Quantitation [rockefeller.edu]
- 8. Fragmentation of deprotonated polyethylene glycols, [PEG-H]- - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficiency of Different Length PEG Linkers in PROTACs
In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a potent therapeutic modality. These heterobifunctional molecules guide disease-causing proteins to the cellular ubiquitin-proteasome system for degradation. A critical determinant of a PROTAC's success is the linker connecting the target-binding and E3 ligase-recruiting moieties. Among the most utilized linkers are those based on polyethylene (B3416737) glycol (PEG), valued for their hydrophilicity, biocompatibility, and tunable length.[1] The length of this PEG linker is a pivotal parameter, profoundly influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase) and, consequently, the efficiency of protein degradation.[1][2]
This guide offers a comparative analysis of PROTACs featuring PEG linkers of varying lengths, supported by experimental data. It is designed for researchers, scientists, and drug development professionals to aid in the rational design and optimization of novel PROTACs.
The Pivotal Role of the PEG Linker
The PEG linker is not a mere spacer but an active contributor to the PROTAC's overall efficacy.[1] Its length dictates the geometry of the ternary complex.[2] An optimal linker length is essential for inducing the necessary proximity and orientation between the target protein and the E3 ligase for efficient ubiquitination.[1] A linker that is too short may lead to steric hindrance, preventing stable ternary complex formation. Conversely, an excessively long linker might result in a non-productive complex where ubiquitination sites are not accessible.[1][3] Therefore, systematic evaluation of linker length is a cornerstone of potent PROTAC development.
Quantitative Comparison of Degradation Efficiency
The efficacy of a PROTAC is primarily quantified by two parameters: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation level (Dmax), indicating the percentage of protein degraded at saturating concentrations.[1] The following table summarizes experimental data on the impact of PEG linker length on the degradation of various target proteins.
| Target Protein | E3 Ligase | Linker Length (Number of atoms) | DC50 (nM) | Dmax (%) | Reference(s) |
| ERα | VHL | 12 | >1000 | ~20 | [2][4] |
| ERα | VHL | 16 | 120 | >80 | [2][4][] |
| TBK1 | VHL | <12 | No activity | Not Specified | [3][6] |
| TBK1 | VHL | 12-29 | Submicromolar | Not Specified | [6] |
| TBK1 | VHL | 21 | 3 | 96 | [3][6] |
| TBK1 | VHL | 29 | 292 | 76 | [6] |
| CDK9 | CRBN | 12 (4 PEG units) | 25 | >90 | [2] |
| CDK9 | CRBN | 15 (5 PEG units) | 10 | >95 | [2] |
| BRD4 | CRBN | 1 (1 PEG unit) | >5000 | Not Specified | [6] |
| BRD4 | CRBN | 2 (2 PEG units) | >5000 | Not Specified | [6] |
| BRD4 | CRBN | 4 (4 PEG units) | <500 | Not Specified | [6] |
| BRD4 | CRBN | 5 (5 PEG units) | <500 | Not Specified | [6] |
Note: The relationship between linker length and degradation efficacy is often not linear and is highly dependent on the specific target protein and E3 ligase pair.[3] Empirical testing across a range of linker lengths is crucial for identifying the optimal PROTAC candidate.
Experimental Protocols
To evaluate the efficacy of different PROTACs, several key experiments are routinely performed. Below are generalized protocols for Western Blotting, a common method for quantifying protein degradation.
Western Blotting for Protein Degradation
This protocol is used to quantify the reduction in the level of a target protein following PROTAC treatment.[3]
1. Cell Seeding and Treatment:
-
Plate cells (e.g., MCF7 for ERα, H661 for BRD4) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a dose-response range of PROTACs with different linker lengths for a specified time (e.g., 24 hours).
-
Include a vehicle control (e.g., DMSO).[3]
2. Cell Lysis:
-
Aspirate the media and wash the cells with ice-cold PBS.
-
Add RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.[3]
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay or a similar method to ensure equal loading.
4. SDS-PAGE and Western Blotting:
-
Denature the protein lysates by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
A loading control (e.g., β-actin or GAPDH) should be probed on the same membrane to normalize for protein loading.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control.[1]
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the key signaling pathway and a typical experimental workflow.
References
A Comparative Guide to the Labeling Specificity of Short-Chain Azide-PEG Linkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the labeling specificity and performance of short-chain azide-polyethylene glycol (PEG) linkers in bioconjugation, with a focus on applications in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). While direct experimental data for 2-(Azido-PEG2-amido)-1,3-propanediol is not extensively available in peer-reviewed literature, we will use the closely related and well-documented linker, Azido-PEG2-amine , as a representative example for quantitative comparison and protocol illustration. The principles and methodologies discussed are broadly applicable to the validation of similar bifunctional linkers.
The primary role of these linkers is to covalently connect two molecular entities, for instance, a target protein-binding ligand and an E3 ligase-recruiting ligand in a PROTAC.[1] The "labeling" in this context refers to the chemical conjugation process, and its "specificity" is determined by the chemoselectivity of the conjugation reaction. The most common method for this purpose is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[2]
Quantitative Comparison of Linker Performance
The length of the PEG linker is a critical determinant of the efficacy of the resulting bifunctional molecule.[3][4] While the specificity of the click chemistry reaction itself is very high, the linker's properties can influence the overall performance of the conjugate. Below, we compare the impact of short-chain (like PEG2) versus long-chain PEG linkers on PROTAC efficacy.
| Parameter | Short-Chain PEG Linker (e.g., PEG2) | Long-Chain PEG Linker (e.g., PEG4-PEG12) | Rationale & Considerations |
| Ternary Complex Formation | May lead to steric hindrance if too short, preventing optimal orientation of the two bound proteins.[5] | Generally provides greater flexibility, which can be crucial for establishing productive protein-protein interactions in the ternary complex.[6] | The optimal length is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.[7] |
| Degradation Potency (DC50) | Can be highly potent if the length is optimal for a specific target. For some targets, shorter linkers are more effective.[5] | Often shows improved potency up to a certain length, after which efficacy may decrease. For example, for TBK1 degradation, linkers shorter than 12 atoms were inactive, while a 21-atom linker showed a DC50 of 3 nM.[5] | The relationship between linker length and potency is not always linear and can be target-dependent. |
| Maximum Degradation (Dmax) | Can achieve high Dmax values if a stable and productive ternary complex is formed. | Longer linkers can lead to higher Dmax values by optimizing the geometry for ubiquitination. The 21-atom linker for TBK1 achieved a Dmax of 96%.[5] | A very long linker might lead to a non-productive complex where ubiquitination sites are not accessible. |
| Cell Permeability | The shorter PEG chain results in a lower polar surface area, which can be favorable for passive cell permeability. | Increased PEG length enhances hydrophilicity, which can sometimes hinder membrane permeability. However, the flexibility of longer PEG chains may allow for conformations that mask polar groups.[8] | A balance between solubility and lipophilicity is crucial for oral bioavailability and cell permeability. |
| Solubility | Contributes to the aqueous solubility of the final conjugate. | Significantly improves the solubility of hydrophobic molecules, which is a key advantage of PEG linkers.[9] | Enhanced solubility is critical for preventing aggregation and improving the developability of drug candidates. |
Experimental Protocols
Detailed methodologies are essential for the synthesis and validation of bioconjugates using azide-PEG linkers.
1. Protocol for PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-functionalized target protein ligand with an azide-containing E3 ligase ligand connected by a PEG linker (e.g., Azido-PEG2-amine).
-
Materials:
-
Alkyne-functionalized protein of interest (POI) ligand
-
Azide-functionalized E3 ligase ligand-linker conjugate (e.g., prepared by reacting Azido-PEG2-amine with an activated form of the E3 ligase ligand)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand
-
Solvent (e.g., a mixture of t-BuOH and water)
-
LC-MS for reaction monitoring and purification
-
-
Procedure:
-
Dissolve the alkyne-functionalized POI ligand (1 equivalent) and the azide-functionalized E3 ligase ligand-linker (1.1-1.5 equivalents) in the chosen solvent system.[2]
-
Add the Cu(I)-stabilizing ligand (e.g., TBTA) to the reaction mixture.
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.
-
Prepare fresh stock solutions of CuSO₄ and sodium ascorbate.
-
Initiate the reaction by adding the CuSO₄ solution (typically 1-10 mol%) followed by the sodium ascorbate solution (typically 10-100 mol%) to the reaction mixture.[2]
-
Stir the reaction at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 1-4 hours.
-
Upon completion, purify the PROTAC product using preparative HPLC.
-
Confirm the identity and purity of the final product by high-resolution mass spectrometry (HRMS) and NMR.[8]
-
2. Protocol for Validation of Target Protein Degradation by Western Blot
This is a downstream functional assay to assess the efficacy of the synthesized PROTAC.
-
Materials:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF or nitrocellulose membranes
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Plate the cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PROTAC or DMSO as a vehicle control for a specified time (e.g., 24 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Prepare samples for SDS-PAGE by mixing equal amounts of protein with Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody for the target protein, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the primary antibody for the loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the percentage of target protein degradation relative to the vehicle control.
-
Visualization of Workflows and Pathways
Discussion on Labeling Specificity
The specificity of labeling with 2-(Azido-PEG2-amido)-1,3-propanediol or similar azide-PEG linkers is primarily governed by the chemoselectivity of the azide-alkyne cycloaddition reaction.
-
High Chemoselectivity: The azide (B81097) and alkyne functional groups are bioorthogonal, meaning they do not typically react with native functional groups found in biological systems.[10] This high degree of selectivity is the foundation of click chemistry and ensures that the conjugation occurs specifically between the intended reaction partners. The CuAAC reaction is highly regioselective, yielding the 1,4-disubstituted triazole isomer almost exclusively.[2]
-
Potential for Off-Target Reactions: While highly selective, off-target reactions can occur under certain conditions, particularly in complex biological milieu like cell lysates.
-
Cysteine Reactivity: Some strained alkynes used in copper-free click chemistry (SPAAC) have been reported to react with free thiols, such as those on cysteine residues.[11] While the terminal alkynes used in CuAAC are generally less reactive towards thiols, the presence of the copper catalyst can sometimes lead to side reactions.
-
Catalyst-Induced Modifications: The copper catalyst used in CuAAC can potentially cause oxidative damage to sensitive biomolecules if not properly managed. The use of stabilizing ligands like TBTA and the inclusion of a reducing agent like sodium ascorbate are crucial to minimize these side effects.[12]
-
-
Validation of Specificity: The specificity of the conjugation can be validated through rigorous analytical techniques.
-
LC-MS/MS: Following conjugation and proteolytic digestion, LC-MS/MS can be used to identify the precise site of modification on a protein, confirming that the linker has attached to the intended location.
-
Control Experiments: Performing the reaction in the absence of the copper catalyst or one of the click partners (azide or alkyne) can help identify any non-specific background reactions.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. precisepeg.com [precisepeg.com]
- 10. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2-(Azido-PEG2-amido)-1,3-propanediol in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a chemical linker is paramount in the development of advanced bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker not only connects the targeting moiety to the payload but also critically influences the overall stability, solubility, and pharmacokinetic properties of the final construct. This guide provides a comparative analysis of 2-(Azido-PEG2-amido)-1,3-propanediol, a bifunctional linker increasingly utilized in the field of bioconjugation.
Overview of 2-(Azido-PEG2-amido)-1,3-propanediol
2-(Azido-PEG2-amido)-1,3-propanediol is a hydrophilic, PEG-based linker featuring a terminal azide (B81097) group and a central 1,3-propanediol (B51772) core with two hydroxyl groups. The azide functionality makes it a prime candidate for "click chemistry," a set of rapid, reliable, and high-yielding reactions for molecular assembly.[1] Specifically, the azide group readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[2] These reactions are highly selective and can be performed in aqueous conditions, making them ideal for modifying sensitive biomolecules.[2][3]
The PEG2 spacer enhances the water solubility and flexibility of the resulting conjugate, which can be advantageous for molecules with hydrophobic payloads.[4][5] The 1,3-propanediol core offers a site for further modification or can influence the spatial orientation of the conjugated molecules.[4][6] This linker is particularly noted for its application in the synthesis of PROTACs, where it connects a target-protein-binding ligand to an E3 ubiquitin ligase ligand.[2][7]
Comparison with Alternative Linkers
The performance of 2-(Azido-PEG2-amido)-1,3-propanediol can be best understood in comparison to other commonly used linkers in bioconjugation.
| Linker Class | Key Features | Advantages | Disadvantages | Common Applications |
| PEG Linkers (e.g., 2-(Azido-PEG2-amido)-1,3-propanediol) | Hydrophilic, flexible, variable lengths.[8] | Improves solubility, reduces aggregation, can prolong circulation half-life.[8][9] | Can sometimes decrease binding affinity or cell permeability if too long.[] | ADCs, PROTACs, PEGylation of proteins.[9][11] |
| Alkyl Chains | Hydrophobic, rigid or flexible. | Simple structure, synthetically accessible. | Can increase hydrophobicity and aggregation of the conjugate. | PROTACs, small molecule-drug conjugates. |
| Cleavable Linkers (e.g., Disulfide, Hydrazone) | Stable in circulation but cleaved under specific conditions (e.g., low pH, high glutathione). | Enables targeted release of the payload inside the cell. | Premature cleavage in circulation can lead to off-target toxicity. | ADCs. |
| Non-cleavable Linkers (e.g., Thioether) | Form a stable bond between the antibody and the payload.[12] | High stability in circulation, reducing off-target toxicity. | The payload is released after lysosomal degradation of the antibody. | ADCs. |
Experimental Data and Protocols
While specific head-to-head comparative studies detailing the performance of 2-(Azido-PEG2-amido)-1,3-propanediol against a wide array of other linkers are not extensively published, the impact of PEG linkers, in general, has been well-documented.
Impact of PEG Linker Length on ADC Performance: Studies have shown that the length of the PEG linker is a critical determinant of an ADC's behavior.[11] For instance, increasing the PEG length can sometimes lead to a decrease in cytotoxicity.[11] This highlights the importance of optimizing the linker length for each specific ADC.
Experimental Protocol: General Antibody-Drug Conjugation via Click Chemistry
This protocol outlines a general procedure for conjugating an azide-containing linker like 2-(Azido-PEG2-amido)-1,3-propanediol to an alkyne-modified antibody.
Materials:
-
Alkyne-modified antibody in a suitable buffer (e.g., PBS).
-
2-(Azido-PEG2-amido)-1,3-propanediol.
-
Copper(II) sulfate (B86663) (CuSO4).
-
Reducing agent (e.g., sodium ascorbate).
-
Ligand (e.g., TBTA) to protect the antibody from copper-induced damage.[1]
-
Purification system (e.g., size-exclusion chromatography).
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the azide-linker, CuSO4, and sodium ascorbate (B8700270) in an appropriate solvent (e.g., DMSO or water).
-
Conjugation Reaction:
-
To the alkyne-modified antibody solution, add the azide-linker.
-
Add the copper(II) sulfate and the ligand.
-
Initiate the reaction by adding the sodium ascorbate.
-
Allow the reaction to proceed at room temperature or 4°C for a specified time (typically 1-4 hours).
-
-
Purification: Purify the resulting ADC using size-exclusion chromatography to remove unreacted linker, payload, and other reagents.[11]
-
Characterization:
Visualizing Bioconjugation Workflows
General Workflow for PROTAC Synthesis using Click Chemistry:
This diagram illustrates a common strategy for synthesizing a PROTAC molecule where the target protein ligand and the E3 ligase ligand are joined using a "clickable" linker like 2-(Azido-PEG2-amido)-1,3-propanediol.
Caption: PROTAC synthesis via CuAAC click chemistry.
Signaling Pathway of PROTAC Action:
This diagram illustrates the mechanism by which a PROTAC molecule induces the degradation of a target protein.
Caption: Mechanism of PROTAC-mediated protein degradation.
References
- 1. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. 2-(Azido-PEG2-amido)-1,3-propandiol, CAS 1398044-52-4 | AxisPharm [axispharm.com]
- 5. 2-(Azido-PEG2-amido)-13-propandiol [myskinrecipes.com]
- 6. 2-(Azido-PEG2-amido)-1,3-propandiol_1398044-52-4_新研博美 [xinyanbm.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers | AxisPharm [axispharm.com]
- 9. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound - Creative Biolabs [creative-biolabs.com]
The Propanediol Advantage: A Comparative Guide to Next-Generation PEG Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the architecture of linker technology is a pivotal component in the design of effective bioconjugates, particularly antibody-drug conjugates (ADCs). While polyethylene (B3416737) glycol (PEG) linkers have become a staple for improving the solubility and pharmacokinetic profiles of biotherapeutics, emerging evidence suggests that the choice of the glycol monomer unit within the PEG backbone can significantly impact performance. This guide provides a comparative analysis of PEG linkers featuring a propanediol (B1597323) backbone versus those with a traditional ethylene (B1197577) glycol backbone, offering insights into potential advantages in stability and bioavailability.
While direct, extensive head-to-head quantitative data for propanediol-based PEG linkers in the context of ADCs is still an emerging field of study, compelling evidence from related prodrug research indicates significant potential benefits. This guide will leverage this analogous data, present detailed experimental protocols for comparative evaluation, and provide visualizations to elucidate the structural and functional differences.
Enhanced Stability and Bioavailability: Insights from Propanediol-Linked Prodrugs
A key advantage of incorporating a propanediol backbone into linkers appears to be enhanced stability and improved bioavailability. A comparative study on oleanolic acid prodrugs linked with either propylene (B89431) glycol (a propanediol derivative) or ethylene glycol provides strong evidence for this. The study revealed that some of the propylene glycol-linked prodrugs exhibited superior stability, permeability, and ultimately, higher bioavailability compared to their ethylene glycol counterparts.
Quantitative Comparison of Propanediol vs. Ethylene Glycol Linked Prodrugs
The following table summarizes key pharmacokinetic and permeability data from the aforementioned study, highlighting the performance advantages observed with the propanediol-based linker.
| Parameter | Oleanolic Acid (Parent Drug) | Propylene Glycol-Linked Prodrug (7a) | Ethylene Glycol-Linked Prodrug (comparative) | Improvement with Propanediol Linker |
| Maximum Plasma Concentration (Cmax) | Baseline | 3.04-fold increase vs. parent drug[1] | Data not specified in the same direct comparison | Significantly enhanced plasma concentration[1] |
| Area Under the Curve (AUC 0→24h) | Baseline | 3.55-fold increase vs. parent drug[1] | Data not specified in the same direct comparison | Markedly improved overall drug exposure[1] |
| Apparent Permeability (Papp) in Caco-2 cells) | Baseline | 5.27-fold increase vs. parent drug[1] | Data not specified in the same direct comparison | Substantially higher intestinal permeability[1] |
These findings suggest that a propanediol backbone can confer advantageous properties to a linker, which are highly likely to be transferable to PEG linkers used in more complex bioconjugates like ADCs. The increased stability can lead to a longer circulation half-life and more efficient delivery of the payload to the target site.[2]
Structural and Functional Rationale for Propanediol's Advantages
The observed benefits of a propanediol backbone can be attributed to its distinct chemical structure compared to ethylene glycol. The additional methyl group in the propanediol unit introduces a degree of hydrophobicity and steric hindrance that can influence the linker's properties.
References
The Impact of Short-Chain Branched PEG Linkers in Bioconjugation: A Comparative Guide
In the landscape of advanced therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is a critical determinant of efficacy, stability, and overall performance. Among the diverse array of available linkers, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone due to their ability to enhance solubility, reduce immunogenicity, and optimize pharmacokinetic profiles. This guide provides a comparative analysis of 2-(Azido-PEG2-amido)-1,3-propandiol, a short-chain branched PEG linker, with other alternative linker strategies, supported by experimental data to inform researchers, scientists, and drug development professionals.
Performance Comparison: The Advantage of Branched Architectures
The structure of a PEG linker, including its length and architecture (linear vs. branched), significantly influences the properties of the resulting bioconjugate. While direct comparative studies on this compound are not extensively documented in peer-reviewed literature, valuable insights can be drawn from research on functionally analogous short and branched PEG linkers.
Branched PEG linkers offer the potential for higher drug-to-antibody ratios (DARs) and can lead to improved pharmacokinetic profiles when compared to their linear counterparts.[1] The trifunctional nature of linkers similar to this compound, which can be conceptualized from its diol functionality for potential dual payload attachment, allows for the creation of ADCs with higher DARs, a crucial factor for delivering a potent therapeutic effect.[1]
Cytotoxicity and Linker Length
A key consideration in ADC design is the efficiency of payload delivery and release at the target site, which directly impacts cytotoxicity. The length of the PEG linker plays a crucial role in this process.
| Linker Architecture | Target Cell Line | IC50 (ng/mL) | Reference |
| "Short" Branched Amino-Triazide Linker | SK-BR-3 (HER2-positive) | 1.8 | Grygorash et al., 2022[1] |
| "Long" Branched Amino-Triazide Linker (with additional PEG4) | SK-BR-3 (HER2-positive) | 0.4 | Grygorash et al., 2022[1] |
| Table 1: Comparison of in vitro cytotoxicity (IC50) of trastuzumab-MMAE ADCs with different branched linker architectures against HER2-positive SK-BR-3 cells. Data extracted from Grygorash et al., 2022.[1] |
The data suggests that a longer branched linker can result in a more potent ADC.[1] It is hypothesized that shorter linkers may cause steric hindrance, which can impede the access of lysosomal enzymes to the cleavable part of the linker, thereby reducing the efficiency of payload release.[1] This highlights the critical need for optimizing the spacer length in branched linker design.
Impact of PEGylation on Pharmacokinetics and In Vitro Activity
The introduction of PEG chains, or PEGylation, is a well-established strategy to extend the in-vivo half-life of therapeutic molecules. However, this can sometimes come at the cost of reduced in vitro cytotoxicity.
| Conjugate | Half-life (h) | In Vitro Cytotoxicity (IC50, nM) | Reference |
| ZHER2-SMCC-MMAE (No PEG) | 1.2 | 0.4 | (2021-02-03)[2] |
| ZHER2-PEG4K-MMAE (4 kDa PEG) | 3.0 | 1.8 | (2021-02-03)[2] |
| ZHER2-PEG10K-MMAE (10 kDa PEG) | 13.4 | 8.9 | (2021-02-03)[2] |
| Table 2: Pharmacokinetic and in vitro cytotoxicity data for affibody-MMAE conjugates with varying PEG linker lengths. Data from a 2021 study.[2] |
These findings indicate that while longer PEG chains significantly prolong circulation half-life, they can also lead to a notable reduction in immediate cytotoxic activity in vitro.[2][3] Therefore, for molecules like this compound with a short PEG2 chain, a balance is struck, likely favoring higher in vitro potency over a dramatically extended half-life. The choice of linker length is thus a critical optimization parameter based on the desired therapeutic outcome.
Experimental Protocols
To facilitate the application of these linkers in research, detailed methodologies for key experiments are provided below.
Protocol 1: ADC Synthesis with a Branched Amino-PEG-Azide Linker
This protocol is adapted from Grygorash et al., 2022 and outlines the conjugation of a payload to an antibody via a branched linker.
Materials:
-
Trastuzumab (anti-HER2 antibody) in PBS buffer
-
Branched amino-PEG-azide linker
-
Payload-alkyne derivative (e.g., MMAE-alkyne)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
PD-10 desalting columns
Procedure:
-
Antibody Preparation: Prepare a solution of Trastuzumab at a concentration of 5 mg/mL in PBS.
-
Linker Conjugation (Amine to Antibody): React the antibody with the primary amine of the branched linker. The molar ratio will need to be optimized but a 1:5 to 1:10 ratio of antibody to linker is a common starting point. Incubate at room temperature for 2-4 hours.
-
Purification: Remove excess linker using a PD-10 desalting column, exchanging the buffer to PBS.
-
Click Chemistry (Azide to Payload):
-
To the antibody-linker conjugate, add the alkyne-functionalized payload (e.g., MMAE-alkyne) at a molar excess (e.g., 2-fold excess per azide (B81097) group).
-
Prepare a fresh solution of copper(I) catalyst by mixing CuSO4 and THPTA in a 1:5 molar ratio.
-
Add the copper catalyst solution to the reaction mixture.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Final Purification: Purify the resulting ADC using a PD-10 desalting column to remove excess payload and catalyst components.
-
Characterization: Characterize the ADC for drug-to-antibody ratio (DAR) using UV-Vis spectroscopy and/or mass spectrometry, and assess for aggregation using size exclusion chromatography (SEC).
Protocol 2: In Vitro Cytotoxicity Assay
This protocol describes how to assess the potency of an ADC against a target cancer cell line.
Materials:
-
HER2-positive cancer cell line (e.g., SK-BR-3)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
ADC constructs
-
Control antibody
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed SK-BR-3 cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC constructs and the control antibody in complete cell culture medium.
-
Remove the culture medium from the cells and add 100 µL of the diluted ADC or control solutions to the respective wells.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescence readings to the untreated control wells to determine the percentage of cell viability. Plot the cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic regression model to determine the IC50 value.
Visualizing Workflows and Pathways
To better illustrate the processes involved in ADC development and action, the following diagrams are provided.
References
Safety Operating Guide
Personal protective equipment for handling 2-(Azido-PEG2-amido)-1,3-propandiol
Essential Safety and Handling Guide for 2-(Azido-PEG2-amido)-1,3-propanediol
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-(Azido-PEG2-amido)-1,3-propanediol. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of its constituent functional groups: organic azides, polyethylene (B3416737) glycol (PEG), and 1,3-propanediol. A thorough risk assessment is mandatory before commencing any work.
I. Hazard Assessment
2-(Azido-PEG2-amido)-1,3-propanediol is a molecule that combines the reactive properties of an organic azide (B81097) with the biocompatibility of a PEG linker and a propanediol (B1597323) core. The primary hazards are associated with the azide group.
-
Organic Azides : These compounds are potentially explosive and can be sensitive to heat, light, shock, and friction.[1] They are also potentially toxic if inhaled, ingested, or absorbed through the skin.[1] A critical hazard is the reaction with acids to form the highly toxic and explosive hydrazoic acid.[1] Contact with heavy metals such as copper and lead can form highly unstable and explosive heavy metal azides.[1]
-
PEGylated Compounds : Polyethylene glycols (PEGs) are generally considered to have a low toxicity profile and are biocompatible.[2][3][4][5] However, it is essential to handle all chemicals with care and avoid unnecessary exposure.
-
1,3-Propanediol : This component may cause skin and eye irritation.[6][7]
II. Personal Protective Equipment (PPE)
A stringent PPE protocol is mandatory when handling 2-(Azido-PEG2-amido)-1,3-propanediol.
| Protection Type | Required PPE | Specifications & Rationale |
| Hand Protection | Double Gloving | An inner layer of nitrile gloves with an outer layer of heavy-duty, chemical-resistant gloves (e.g., butyl rubber or SilverShield®) is recommended to provide a robust barrier against skin contact.[8][9] |
| Eye & Face Protection | Safety Goggles & Face Shield | Tightly fitting chemical splash goggles are required at all times.[8] A full-face shield must be worn over the goggles, especially when there is a risk of splashing.[1][9] |
| Body Protection | Flame-Resistant Lab Coat | A flame-resistant lab coat is the minimum requirement. For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[8] |
| Respiratory Protection | Chemical Fume Hood | All work with this compound must be conducted in a certified chemical fume hood to prevent inhalation of any potential dust or vapors.[8] |
| Foot Protection | Closed-Toe Shoes | Fully enclosed, chemical-resistant shoes are mandatory.[9] |
III. Operational Plan: Step-by-Step Handling
Adherence to the following procedural steps is critical for ensuring safe handling.
-
Designated Area : Conduct all work in a designated area within a certified chemical fume hood.[1] Place a blast shield in front of the experimental setup.[1]
-
Pre-Experiment Preparation :
-
Ensure all necessary PPE is readily available and in good condition.
-
Have spill control materials (e.g., absorbent pads, appropriate deactivating agent) readily accessible.
-
Use non-metallic spatulas (e.g., plastic or ceramic) for handling the solid compound to avoid the formation of metal azides.[8]
-
-
Handling the Compound :
-
Work on the smallest possible scale.[1]
-
When weighing and transferring the solid, do so within the fume hood.
-
Avoid grinding or subjecting the material to friction or shock.
-
Keep containers tightly sealed when not in use.
-
-
Reaction Conditions :
-
Avoid using halogenated solvents, as they can potentially form explosive organic azides.[8]
-
Be mindful of reaction temperatures and avoid excessive heating.
-
IV. Disposal Plan
Proper disposal of azide-containing waste is critical to prevent accidents.
| Waste Stream | Disposal Procedure | Rationale |
| Solid Waste | - Collect all contaminated solid waste (gloves, pipette tips, etc.) in a dedicated, clearly labeled hazardous waste container.- The label must clearly state "Azide Waste (Deactivated)" and list the chemical contents. | To segregate azide waste and prevent accidental reactions. |
| Liquid Waste | - NEVER pour azide-containing solutions down the drain.[10]- Quench any excess azide in the reaction mixture before disposal. A common method is the slow addition of a reducing agent like triphenylphosphine.[1]- Collect all quenched liquid waste in a dedicated, clearly labeled hazardous waste container. | To prevent the formation of explosive metal azides in the plumbing.[8][10] |
| Container Disposal | - Rinse empty containers thoroughly with a suitable solvent in the fume hood.- Collect the rinsate as hazardous liquid waste.- Deface the label on the empty container before disposal according to institutional guidelines. | To ensure no residual azide remains in the container. |
All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department.[1]
V. Emergency Procedures
| Emergency Situation | Action |
| Skin Contact | Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[7][11] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7][11] |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][11] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Collect the material into a designated hazardous waste container. Decontaminate the area. |
Experimental Workflow Diagram
Caption: Workflow for handling 2-(Azido-PEG2-amido)-1,3-propanediol.
References
- 1. benchchem.com [benchchem.com]
- 2. Safety Evaluation of Polyethylene Glycol (PEG) Compounds for Cosmetic Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety of PEGylated recombinant human full‐length coagulation factor VIII (BAX 855) in the overall context of PEG and PEG conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. southwest.tn.edu [southwest.tn.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chemistry.unm.edu [chemistry.unm.edu]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
